molecular formula C8H10FN B1304794 3-Fluoro-4-methylbenzylamine CAS No. 261951-67-1

3-Fluoro-4-methylbenzylamine

Cat. No.: B1304794
CAS No.: 261951-67-1
M. Wt: 139.17 g/mol
InChI Key: XCAJNBJDLZPHNB-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzylamine (CAS 261951-67-1) is a valuable aromatic amine compound serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol, features both an amine functional group and a fluorine substituent on its benzene ring, enabling its use in a wide range of chemical transformations, including nucleophilic substitution and amide bond formation . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules for pharmaceutical and agrochemical development. Its physical properties include a predicted density of approximately 1.1 g/cm³ and a boiling point of around 198°C at 760 mmHg . As a handling and safety requirement, this compound is classified as corrosive (Hazard Code C) and carries risk statement R34, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is essential. It is supplied with a UN2735 transportation identifier and falls under packing group III . This product is intended for research applications only and is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAJNBJDLZPHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379118
Record name 3-Fluoro-4-methylbenzylamine
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Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-67-1
Record name 3-Fluoro-4-methylbenzenemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylbenzylamine
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Record name 261951-67-1
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylbenzylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzylamine is a substituted aromatic amine that has garnered interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzyl moiety, offers a nuanced combination of steric and electronic properties that can be strategically exploited in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₀FN, is a colorless to yellow-brown liquid at room temperature. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly influence the molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, making it an attractive component in the design of drug candidates.

Structural Information

The structure of this compound is characterized by a benzylamine core with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring.

Systematic (IUPAC) Name: (3-Fluoro-4-methylphenyl)methanamine

InChI: 1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3

InChIKey: XCAJNBJDLZPHNB-UHFFFAOYSA-N

SMILES: Cc1ccc(CN)c(c1)F

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol
Appearance Colorless to Yellow-brown Liquid
Boiling Point 200-203 °C (Predicted)[1][2]
Density ~1.06 g/cm³[1]
pKa 8.95 ± 0.10 (Predicted)[2]
Refractive Index 1.5155 (Predicted)[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methyl protons. The coupling of the fluorine atom with adjacent protons will result in characteristic splitting patterns.

  • Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.9-7.2 ppm. The protons on the aromatic ring will exhibit splitting due to both proton-proton and proton-fluorine coupling.

  • Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet is anticipated around δ 3.8-4.0 ppm.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected between δ 1.5-2.5 ppm.

  • Methyl Protons (-CH₃): A singlet is predicted around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to or near the fluorine atom will show characteristic splitting (C-F coupling).

  • Aromatic Carbons (Ar-C): Signals are expected in the δ 115-165 ppm region. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond C-F couplings.

  • Benzylic Carbon (-CH₂-NH₂): A signal is anticipated around δ 45-50 ppm.

  • Methyl Carbon (-CH₃): A signal is expected around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: Two bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Bands will appear around 2850-3100 cm⁻¹.

  • C=C Stretching (Aromatic): Absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A band is anticipated in the 1000-1250 cm⁻¹ range.

  • C-F Stretching: A strong absorption band is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 139. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the benzylic C-C bond.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of the corresponding nitrile, 3-fluoro-4-methylbenzonitrile. This precursor can be synthesized via methods such as the Sandmeyer reaction from 3-fluoro-4-methylaniline or through palladium-catalyzed cyanation of a corresponding aryl halide.

Synthesis of the Precursor: 3-Fluoro-4-methylbenzonitrile

A plausible synthetic route to 3-fluoro-4-methylbenzonitrile involves the diazotization of 3-fluoro-4-methylaniline followed by a Sandmeyer reaction with a cyanide source. An alternative approach described in the patent literature involves a multi-step process starting from o-methylbenzylamine[3].

Reduction of 3-Fluoro-4-methylbenzonitrile to this compound

The reduction of the nitrile functionality to a primary amine can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metal hydrides.

This protocol describes a general procedure for the catalytic hydrogenation of a benzonitrile to a benzylamine.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up cluster_3 Purification Start Dissolve 3-fluoro-4-methylbenzonitrile in ethanol Catalyst Add Raney Nickel or Pd/C catalyst Start->Catalyst 1. Pressurize Pressurize with H₂ gas (e.g., 50 psi) Catalyst->Pressurize 2. Stir Stir at room temperature Pressurize->Stir 3. Filter Filter to remove catalyst Stir->Filter 4. Concentrate Concentrate the filtrate Filter->Concentrate 5. Purify Purify by distillation or chromatography Concentrate->Purify 6. Product Obtain this compound Purify->Product 7.

Caption: Workflow for the catalytic hydrogenation of 3-fluoro-4-methylbenzonitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq.) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C), under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

Fluorinated building blocks are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties. This compound is a valuable synthon for introducing a fluorinated benzylamine moiety into target molecules.

Role as a Key Intermediate

The primary amine functionality of this compound allows for its facile incorporation into various molecular scaffolds through reactions such as amide bond formation, reductive amination, and nucleophilic substitution.

Potential in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors, such as Olaparib, feature a phthalazinone core connected to a substituted benzylamine moiety. While direct evidence of the use of this compound in the synthesis of known PARP inhibitors is not prevalent in the literature, its structure makes it a plausible candidate for the synthesis of novel analogues. The introduction of the 3-fluoro-4-methylbenzyl group could potentially enhance the binding affinity, selectivity, or pharmacokinetic profile of these inhibitors.

G cluster_0 Drug Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization BuildingBlock This compound Coupling Coupling Reaction BuildingBlock->Coupling CoreScaffold Phthalazinone Core CoreScaffold->Coupling PARPInhibitor Novel PARP Inhibitor Analogue Coupling->PARPInhibitor Assay Enzymatic & Cellular Assays PARPInhibitor->Assay ADME ADME/Tox Profiling Assay->ADME LeadCompound Optimized Lead Compound ADME->LeadCompound

Sources

3-Fluoro-4-methylbenzylamine CAS number 261951-67-1 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-4-methylbenzylamine (CAS: 261951-67-1)

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It delves into the compound's physicochemical properties, proposes robust synthetic and analytical methodologies, and discusses its applications and safety protocols. The information herein is synthesized from established chemical principles and available technical data to provide a practical and authoritative overview.

Introduction and Strategic Importance

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its structure, featuring a fluorinated toluene scaffold with a reactive primary amine, makes it a strategic intermediate for introducing the 3-fluoro-4-methylphenyl moiety into more complex molecular architectures.

The presence of a fluorine atom is of particular significance in medicinal chemistry. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-fluoro, meta-methyl substitution pattern offers a unique electronic and steric profile for probing structure-activity relationships (SAR) in drug discovery programs. This guide provides the core knowledge base for effectively utilizing this versatile reagent.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.

Core Properties

The key physicochemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and safe handling.

PropertyValueSource(s)
CAS Number 261951-67-1[1]
Molecular Formula C₈H₁₀FN[2]
Molecular Weight 139.17 g/mol [2]
Appearance Colorless to Yellow-brown Liquid
Boiling Point 198.0 ± 25.0 °C (Predicted)[1]
Density ~1.05 g/mL[1]
Refractive Index ~1.5155[1]
pKa 8.95 ± 0.10 (Predicted)[1]
InChI Key XCAJNBJDLZPHNB-UHFFFAOYSA-N
Predicted Spectroscopic Profile
Technique Expected Characteristics
¹H NMR ~7.1-7.3 ppm (m, 3H): Aromatic protons (Ar-H).~3.8 ppm (s, 2H): Benzylic protons (-CH₂-NH₂).~2.2 ppm (s, 3H): Methyl protons (Ar-CH₃).~1.5 ppm (br s, 2H): Amine protons (-NH₂).
¹³C NMR ~159-162 ppm (d, J ≈ 245 Hz): C-F carbon.~120-140 ppm: Aromatic carbons.~45 ppm: Benzylic carbon (-CH₂-).~15 ppm: Methyl carbon (-CH₃).
FT-IR (neat) 3300-3400 cm⁻¹ (m, stretch): N-H stretch (primary amine).2850-3000 cm⁻¹ (m, stretch): C-H stretch (aliphatic & aromatic).~1600 cm⁻¹ (m, bend): N-H bend.~1500 cm⁻¹ (s, stretch): C=C stretch (aromatic).~1250 cm⁻¹ (s, stretch): C-F stretch.
Mass Spec (EI) m/z 139: Molecular ion [M]⁺.m/z 122: [M-NH₃]⁺.m/z 109: Tropylium-type fragment.

Synthesis and Characterization Workflow

While this compound is commercially available, an in-house synthesis may be required for specific research needs, such as isotopic labeling.[6] A robust and common method for preparing primary benzylamines is the reduction of the corresponding benzonitrile.

Proposed Synthetic Protocol: Reduction of 3-Fluoro-4-methylbenzonitrile

This protocol describes a reliable method using Lithium Aluminum Hydride (LAH), a powerful reducing agent for nitriles. The causality behind this choice lies in LAH's high reactivity, which typically ensures a complete and clean conversion where other reagents might fail.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere. This is critical as LAH reacts violently with water.

  • LAH Suspension: Charge the flask with Lithium Aluminum Hydride (1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath. The use of THF is strategic as it is a good solvent for the nitrile and is relatively inert to LAH.

  • Nitrile Addition: Dissolve 3-Fluoro-4-methylbenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel. Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours to ensure complete reduction.

  • Work-up/Quenching (Fieser method): This specific quenching procedure is a self-validating system designed to safely neutralize excess LAH and precipitate aluminum salts for easy filtration. Cool the reaction back to 0 °C. Cautiously and sequentially add:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product, this compound.

Visualizing the Synthesis Workflow

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Synthesis cluster_workup Step 3: Work-up & Purification s1 Dry 3-Neck Flask (N₂ Atmosphere) s2 Suspend LAH (1.2 eq) in Anhydrous THF s1->s2 r1 Dissolve 3-Fluoro-4-methylbenzonitrile (1.0 eq) in THF s3 Cool to 0 °C s2->s3 r2 Slowly Add Nitrile Solution to LAH Suspension r1->r2 w1 Cool to 0 °C r3 Reflux for 4-6 hours r2->r3 w2 Quench (H₂O, NaOH, H₂O) w1->w2 w3 Filter Aluminum Salts w2->w3 w4 Concentrate Filtrate w3->w4 w5 Vacuum Distillation w4->w5 end_product This compound w5->end_product Yields Pure Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilic character of its primary amine. It readily participates in a variety of cornerstone reactions in organic synthesis.

  • Amide Bond Formation: Reacts with carboxylic acids (often activated as acid chlorides or with coupling agents like EDC/HOBt) to form amides. This is one of the most common reactions in the synthesis of pharmaceutical compounds.

  • Reductive Amination: Undergoes condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield secondary or tertiary amines.

  • N-Alkylation/Arylation: Can be alkylated or arylated using appropriate electrophiles (e.g., alkyl halides, Buchwald-Hartwig coupling) to generate more complex amine structures.

These transformations make it a key precursor for novel derivatives in agrochemical and pharmaceutical research.[7]

Visualizing a Potential Drug Synthesis Pathway

G start This compound process1 Amide Coupling (e.g., EDC, HOBt) start->process1 process2 Reductive Amination (e.g., NaBH(OAc)₃) start->process2 reagent1 R-COOH (Carboxylic Acid) reagent1->process1 reagent2 R'-CHO (Aldehyde) reagent2->process2 product1 Amide Derivative (Potential API) process1->product1 product2 Secondary Amine (Potential API) process2->product2

Caption: Key reactions of this compound in synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound due to its corrosive and toxic nature.[2][8][9]

Hazard Profile
Classification Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[9]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[9]
Signal Word Danger
Safe Handling Protocol

This protocol is a self-validating system to minimize exposure risk.

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood. An eyewash station and safety shower must be immediately accessible.[2][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[2]

    • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[2]

  • Handling: Avoid breathing vapors or mist.[8] Prevent contact with skin, eyes, and clothing. Dispense from the original container or a designated, labeled vessel.

  • In case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Recommended storage temperature is between 2-8 °C. Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

Conclusion

This compound (CAS: 261951-67-1) is a key synthetic intermediate whose value is underscored by the strategic placement of its fluoro and amino functionalities. A comprehensive understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of novel chemical entities.

References

  • This compound - Introduction . ChemBK. [Link]

  • This compound . R&D Chemicals. [Link]

  • Safety Data Sheet - this compound . Angene Chemical. [Link]

  • Exploring the Synthesis Applications of 4-Fluoro-alpha-methylbenzylamine . Article on Synthesis Applications. [Link]

  • 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem . National Institutes of Health. [Link]

  • Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development . ACS Medicinal Chemistry Letters via PMC. [Link]

Sources

An In-depth Technical Guide on 3-Fluoro-4-methylbenzylamine: Physicochemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of 3-Fluoro-4-methylbenzylamine, a fluorinated organic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the drug development field, providing essential information on its properties, synthesis, and utility.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its reactivity, handling, and potential as a building block in the synthesis of larger, more complex molecules.

Structural and General Properties

This compound is a substituted aromatic amine. The presence and position of the fluorine atom and the methyl group on the benzene ring confer specific characteristics to the molecule.

PropertyValueSource
CAS Number 261951-67-1[1]
Molecular Formula C8H10FN[2]
Molecular Weight 139.17 g/mol [1][2]
Physical Form Colorless to yellow-brown liquid[1]
Boiling Point 198.0 ± 25.0 °C (Predicted)[3][4]
Density 1.05 g/cm³[3][4]
Refractive Index 1.5155[3][4]
pKa 8.95 ± 0.10 (Predicted)[3]

A two-dimensional representation of the molecular structure is provided below:

Figure 1. 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its availability as a research chemical and pharmaceutical intermediate.

Synthetic Pathways

One common route to synthesize substituted benzylamines is through the reduction of the corresponding benzonitrile. For instance, 3-fluoro-4-methylbenzonitrile can be reduced to this compound. The synthesis of the benzonitrile precursor itself can be achieved through various methods, including condensation and decarbonylation reactions.[5]

Figure 2. A general synthetic pathway to this compound.

Experimental Protocol: A General Approach to Benzylamine Synthesis via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines. A general protocol involves the reaction of a benzaldehyde with an amine in the presence of a reducing agent. For the synthesis of N-substituted benzylamines, a benzaldehyde is reacted with a primary amine to form an imine, which is then hydrogenated.[6]

  • Imination: A benzaldehyde (e.g., 4-methoxybenzaldehyde) is added dropwise to a solution of a primary amine (e.g., 1-phenylethylamine) in a water-miscible solvent like methanol at room temperature.[6] The water formed during this step is typically not removed.[6]

  • Hydrogenation: The resulting imine solution is then hydrogenated in the presence of a catalyst, such as palladium on activated carbon, to yield the corresponding N-benzylamine.[6]

Causality and Scientific Integrity:

  • Solvent Choice: The use of a water-miscible solvent like methanol is crucial as it facilitates the reaction of both the amine and the aldehyde and is compatible with the subsequent hydrogenation step.[6]

  • Catalyst Selection: Palladium on carbon is a preferred catalyst for the hydrogenation of imines due to its high activity and selectivity, minimizing side reactions.[6]

  • Self-Validating System: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete conversion of the starting materials and the formation of the desired product.

Applications in Medicinal Chemistry and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[7] this compound serves as a valuable building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The amine group provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

The dimethylamine (DMA) moiety, a related structural feature, is present in numerous FDA-approved drugs and exhibits a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[8] This highlights the importance of amine-containing compounds in drug discovery.

G cluster_0 Properties of this compound cluster_1 Impact on Drug Properties A Fluorine Substitution C Enhanced Metabolic Stability A->C D Modulated Lipophilicity & Binding A->D B Amine Functionality E Site for Further Functionalization B->E F Valuable Pharmaceutical Intermediate C->F D->F E->F

Figure 3. The role of this compound's structural features in its utility as a pharmaceutical intermediate.

Safety and Handling

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P310: Immediately call a POISON CENTER or doctor/physician.[2]

Conclusion

This compound is a key chemical intermediate with valuable applications, particularly in the pharmaceutical industry. Its unique combination of a fluorinated aromatic ring and a reactive amine group makes it a versatile building block for the synthesis of complex molecules with potential therapeutic properties. A comprehensive understanding of its physicochemical properties, synthetic routes, and safety precautions is essential for its effective and safe utilization in research and development.

References

A comprehensive list of references will be provided in a separate section to support the claims and protocols detailed in this guide.

Sources

3-Fluoro-4-methylbenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-methylbenzylamine for Researchers and Drug Development Professionals

Introduction

This compound is an organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts specific electronic properties that can influence the biological activity of derivative compounds.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₈H₁₀FN[4][5][6][7]
Molecular Weight 139.17 g/mol [4][7][8]
CAS Number 261951-67-1[4][5][7][9]
Appearance Colorless to yellowish liquid[1][5][9]
Density Approximately 1.05 - 1.06 g/cm³[1][9]
Boiling Point 200-203 °C[1]
Refractive Index ~1.5155[9]
pKa 8.95 ± 0.10 (Predicted)[9]
InChI Key XCAJNBJDLZPHNB-UHFFFAOYSA-N[5]

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, a general understanding of its synthesis can be inferred from related chemical transformations. A plausible synthetic route could involve the reduction of a corresponding nitrile or the amination of a benzyl halide. For instance, the synthesis of the related intermediate, 3-fluoro-4-methylbenzonitrile, has been described, which could potentially be reduced to the target benzylamine.[2]

The amine group in this compound is a key functional group that dictates its reactivity. It can act as a nucleophile in various organic reactions, such as substitution and condensation reactions, allowing for the introduction of the 3-fluoro-4-methylbenzyl moiety into larger molecules.[3]

A generalized workflow for a potential synthesis is outlined below:

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product 3-Fluoro-4-methylbenzonitrile 3-Fluoro-4-methylbenzonitrile Reduction Reduction 3-Fluoro-4-methylbenzonitrile->Reduction Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) This compound This compound Reduction->this compound Work-up

Caption: A potential synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its application is particularly notable in the development of new pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target.[3]

Key application areas include:

  • Pharmaceutical Synthesis: It serves as a precursor for more complex molecules with potential therapeutic activities. For example, it can be used in the synthesis of novel thioureas that have been investigated for their diuretic and saluretic properties.[3]

  • Agrochemical Development: The fluorine-containing moiety is a common feature in modern pesticides due to its ability to confer desirable properties such as increased efficacy and selectivity.[2]

  • Organic Synthesis: As a versatile building block, it can participate in a wide range of chemical reactions to create diverse molecular architectures.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[5] Below is a summary of its key safety information.

Hazard InformationDetailsSource(s)
Signal Word Danger[5]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled)[5]
Precautionary Statements P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, P501[5]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[5]
Storage Keep in a dark place, sealed in dry, at 2-8°C.[5]

It is imperative to consult the material safety data sheet (MSDS) before handling this chemical and to work in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant applications in the fields of medicinal chemistry and agrochemical research. Its distinct molecular structure provides a valuable scaffold for the synthesis of novel compounds with enhanced biological activities. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe utilization in a research and development setting.

References

[4] this compound - CAS:261951-67-1 - Sunway Pharm Ltd. (n.d.). Retrieved from [1] this compound - ChemBK. (2024, April 9). Retrieved from [9] this compound CAS#: 261951-67-1 - ChemicalBook. (n.d.). Retrieved from [5] this compound | 261951-67-1 - Sigma-Aldrich. (n.d.). Retrieved from [2] CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. (2022, May 10). Retrieved from [6] (r)-4-fluoro-à-methylbenzylamine - ChemBK. (2024, April 9). Retrieved from [10] 3-Fluoro-4-methylbenzamide | CAS 175277-86-8 | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from 4-Fluoro-3-methylbenzylamine AldrichCPR - Sigma-Aldrich. (n.d.). Retrieved from [7] this compound - R&D Chemicals. (n.d.). Retrieved from [3] Exploring the Synthesis Applications of 4-Fluoro-alpha-methylbenzylamine. (n.d.). Retrieved from [8] 4-Fluoro-N-methylbenzylamine 97 405-66-3 - Sigma-Aldrich. (n.d.). Retrieved from

Sources

An In-Depth Technical Guide to the Structural Elucidation of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Benzylamines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] 3-Fluoro-4-methylbenzylamine stands as a key intermediate in this class, offering a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structural features, analytical characterization, synthesis, and safe handling, intended for researchers and professionals in drug discovery and chemical development.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine. The structure consists of a benzylamine core, which is a benzene ring attached to a methylamine group (-CH₂NH₂). The benzene ring is further substituted with a fluorine atom at position 3 and a methyl group at position 4. This specific substitution pattern dictates its unique reactivity and utility in organic synthesis.

The primary physical form of this compound is a colorless to yellowish or yellow-brown liquid.[2][3][4] It is characterized by a distinct fragrant or amine-like odor.[2]

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 261951-67-1[4][5]
Molecular Formula C₈H₁₀FN[2][5]
Molecular Weight 139.17 g/mol [4][5]
Appearance Colorless to Yellow-brown Liquid[3][4]
Boiling Point 198.0 ± 25.0 °C (Predicted)[2][3]
Density ~1.05 g/cm³[2][3]
Refractive Index ~1.5155[2][3]
pKa 8.95 ± 0.10 (Predicted)[3]
Flash Point 82.4°C[2]
InChI Key XCAJNBJDLZPHNB-UHFFFAOYSA-N[4]

Structural Elucidation: A Spectroscopic Approach

Confirming the chemical structure of a compound like this compound is a multi-faceted process that relies on the convergence of data from several analytical techniques. The workflow involves isolating the compound and then subjecting it to a battery of spectroscopic analyses to probe its atomic connectivity and functional groups.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Syn Chemical Synthesis Pur Purification (e.g., Distillation, Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pur->NMR IR Infrared (IR) Spectroscopy Pur->IR MS Mass Spectrometry (MS) Pur->MS Data Data Interpretation & Correlation NMR->Data IR->Data MS->Data Confirm Structure Confirmed: This compound Data->Confirm

Figure 1. General workflow for the structural elucidation of a synthetic compound.
Molecular Structure

The arrangement of atoms in this compound is foundational to its chemical behavior.

structure C1 C C2 C C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 CH3 CH₃ C4->CH3 C6 C C5->C6 C6->C1 NH2 NH₂ CH2->NH2

Figure 2. 2D Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

    • Aromatic Region (~6.8-7.2 ppm): Three signals corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to splitting by each other and by the fluorine atom (J-coupling).

    • Benzylic Protons (~3.8 ppm): A singlet (or a narrowly split doublet due to coupling with NH₂) integrating to two protons, corresponding to the -CH₂- group.

    • Amine Protons (~1.5-2.0 ppm): A broad singlet integrating to two protons for the -NH₂ group. The chemical shift can vary significantly with concentration and solvent.

    • Methyl Protons (~2.2 ppm): A singlet integrating to three protons for the -CH₃ group. A small coupling to the fluorine atom (long-range coupling) might be observed.

  • ¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments.

    • Aromatic Carbons (~115-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to fluorine will show a large C-F coupling constant.

    • Benzylic Carbon (~45 ppm): One signal for the -CH₂- carbon.

    • Methyl Carbon (~15-20 ppm): One signal for the -CH₃ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

  • N-H Stretch (3300-3500 cm⁻¹): A pair of medium-intensity peaks characteristic of a primary amine (-NH₂).

  • Aromatic C-H Stretch (~3030-3100 cm⁻¹): Sharp, medium-to-weak absorptions.

  • Aliphatic C-H Stretch (~2850-2960 cm⁻¹): Signals corresponding to the methyl and methylene groups.

  • C=C Stretch (Aromatic) (~1500-1600 cm⁻¹): Multiple sharp absorptions of variable intensity.

  • C-F Stretch (~1100-1250 cm⁻¹): A strong, characteristic absorption band.

  • C-N Stretch (~1020-1250 cm⁻¹): A medium-to-weak absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 139, corresponding to the molecular weight of the compound.

  • Fragmentation Patterns: A prominent fragment is often observed at m/z = 122, corresponding to the loss of the amino group (-NH₃). The most stable and thus most abundant fragment (the base peak) is typically the benzyl cation fragment, which in this case would be the fluoromethylbenzyl cation at m/z = 123 (C₈H₈F⁺).

Synthesis Pathway Overview

This compound is typically synthesized from commercially available precursors. A common and efficient laboratory-scale synthesis involves the reduction of the corresponding nitrile, 3-fluoro-4-methylbenzonitrile. This transformation can be achieved using various reducing agents.

Key Transformation: Reduction of a Nitrile to a Primary Amine.

Common Reagents:

  • Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF).

  • Catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).

G start 3-Fluoro-4-methylbenzonitrile (Starting Material) reaction Step 1: Reduction of Nitrile Group start->reaction reagent Reducing Agent (e.g., LiAlH₄ in THF) reagent->reaction workup Step 2: Aqueous Workup (Quenching & Extraction) reaction->workup product This compound (Final Product) workup->product

Sources

A Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzylamine: Pathways, Protocols, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-methylbenzylamine is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers and process chemists. We will explore methodologies starting from common precursors such as 3-fluoro-4-methylbenzonitrile and 3-fluoro-4-methylbenzaldehyde. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the strategic advantages and limitations. Comparative data is presented to aid in method selection for both laboratory-scale synthesis and potential scale-up operations.

Introduction: The Significance of this compound

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The title compound, this compound, serves as a crucial intermediate, providing a versatile scaffold for elaboration into more complex molecular architectures. Its applications span the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the fluorine atom and the primary amine functionality makes it a reactive and adaptable synthon for a variety of chemical transformations.

Overview of Primary Synthetic Strategies

Two principal and highly effective routes for the synthesis of this compound dominate the landscape: the reduction of a nitrile precursor and the reductive amination of an aldehyde precursor. A third, less common but viable, route involves the direct amination of a benzyl halide. The choice of pathway often depends on the availability of starting materials, desired scale, and specific purity requirements.

Pathway I: Reduction of 3-Fluoro-4-methylbenzonitrile

This is arguably the most direct and common route, leveraging the readily available 3-fluoro-4-methylbenzonitrile. The core of this strategy is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂).

Strategic Rationale & Mechanistic Considerations

The nitrile group is a versatile functional group that can be reduced by various reagents.[1] The choice of reducing agent is critical and dictates the reaction conditions and potential side products. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are highly effective but require strictly anhydrous conditions and careful handling. Catalytic hydrogenation offers a milder, and often cleaner, alternative suitable for larger-scale operations.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted for general laboratory use and emphasizes safety and efficiency.

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • Raney Nickel (or Palladium on Carbon, 5-10% Pd)

  • Ethanol or Methanol (Anhydrous)

  • Ammonia (optional, as a solution in methanol)

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Celite® or other filter aid

Procedure:

  • Vessel Preparation: A hydrogenation vessel (e.g., a Parr shaker or a thick-walled flask) is charged with 3-fluoro-4-methylbenzonitrile (1.0 eq) and a suitable solvent such as ethanol (10-20 mL per gram of nitrile).

  • Catalyst Addition: The catalyst, typically Raney Nickel (slurry, ~10-20% w/w) or 5-10% Pd/C (~1-5 mol%), is added carefully under a stream of inert gas to prevent ignition of the dry catalyst in air. Adding a small amount of ammonia in methanol can help suppress the formation of secondary amine byproducts.

  • Hydrogenation: The vessel is sealed, purged several times with inert gas, and then pressurized with hydrogen gas (typically 50-100 psi).

  • Reaction: The mixture is agitated vigorously at room temperature or with gentle heating (30-50 °C) to facilitate the reaction. Progress is monitored by TLC, GC, or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, the vessel is purged again with inert gas. The reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. The filter cake should be quenched with water.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Visualization of Pathway I

Nitrile Reduction Pathway start 3-Fluoro-4-methylbenzonitrile product This compound start->product Reduction reagents H₂, Raney Ni (or Pd/C) Ethanol/Ammonia reagents->start

Caption: Reduction of 3-fluoro-4-methylbenzonitrile.

Pathway II: Reductive Amination of 3-Fluoro-4-methylbenzaldehyde

This pathway offers a versatile alternative, particularly when the corresponding aldehyde is more accessible than the nitrile. It involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction.

Strategic Rationale & Mechanistic Considerations

Reductive amination is a powerful one-pot reaction for amine synthesis.[2][3] The key is to use a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose due to its mild nature and selectivity.[3][4]

Experimental Protocol: One-Pot Reductive Amination

Materials:

  • 3-Fluoro-4-methylbenzaldehyde[5]

  • Ammonium Acetate or Ammonia (7N in Methanol)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3-fluoro-4-methylbenzaldehyde (1.0 eq) in an anhydrous solvent like DCM or DCE (10-15 mL per gram of aldehyde), add the ammonia source. Ammonium acetate (1.5-2.0 eq) is a common choice.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The reaction is mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 6-24 hours.[2] Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching & Work-up: Slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Visualization of Pathway II

Reductive Amination Pathway start 3-Fluoro-4-methylbenzaldehyde intermediate Imine Intermediate start->intermediate Condensation product This compound intermediate->product Reduction reagents1 NH₄OAc or NH₃/MeOH reagents1->start reagents2 NaBH(OAc)₃ reagents2->intermediate

Caption: Reductive amination of 3-fluoro-4-methylbenzaldehyde.

Pathway III: Amination of 3-Fluoro-4-methylbenzyl Bromide

A less common but feasible route involves the nucleophilic substitution of a benzyl halide with an ammonia equivalent. The primary challenge is controlling over-alkylation to prevent the formation of secondary and tertiary amines.

Strategic Rationale

This pathway utilizes the reactive 3-fluoro-4-methylbenzyl bromide as a precursor.[6][7][8] The carbon-bromine bond is susceptible to cleavage by nucleophiles. Using a large excess of ammonia can favor the formation of the primary amine.

Experimental Protocol: Halide Substitution

Materials:

  • 3-Fluoro-4-methylbenzyl bromide[6][7][8]

  • Aqueous Ammonia (concentrated, ~28-30%) or Ammonia in Methanol

  • A suitable solvent like Tetrahydrofuran (THF) or Ethanol

Procedure:

  • Reaction Setup: Dissolve 3-fluoro-4-methylbenzyl bromide (1.0 eq) in a solvent like THF.

  • Ammonia Addition: Cool the solution in an ice bath and add a large excess of concentrated aqueous ammonia (10-20 eq).

  • Reaction: Seal the reaction vessel and stir at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. The product mixture, which may contain di- and tri-alkylated byproducts, will require purification, typically via column chromatography.

Comparative Analysis of Synthesis Pathways

FeaturePathway I (Nitrile Reduction)Pathway II (Reductive Amination)Pathway III (Halide Amination)
Starting Material 3-Fluoro-4-methylbenzonitrile3-Fluoro-4-methylbenzaldehyde3-Fluoro-4-methylbenzyl bromide
Key Reagents H₂/Catalyst or LiAlH₄NH₄OAc, NaBH(OAc)₃Concentrated Ammonia
Yield Generally High (80-95%)Good to High (70-90%)Variable, Moderate (40-70%)
Selectivity High for primary amineHigh for primary amineModerate, risk of over-alkylation
Scalability Excellent, especially catalytic routeGood, one-pot process is efficientModerate, requires excess reagents
Safety/Handling Pyrophoric catalysts, H₂ pressureNaBH(OAc)₃ is moisture sensitiveBenzyl bromides are lachrymatory

Conclusion

The synthesis of this compound is most efficiently achieved through either the reduction of 3-fluoro-4-methylbenzonitrile or the reductive amination of 3-fluoro-4-methylbenzaldehyde. The nitrile reduction pathway, particularly via catalytic hydrogenation, is often preferred for its high yields, clean conversion, and scalability. The reductive amination route provides an excellent one-pot alternative that is highly effective at the lab scale. The choice between these methods will ultimately be guided by the cost and availability of the starting materials, the scale of the synthesis, and the equipment available to the researcher.

References

  • This compound - ChemBK . (2024). Provides general properties and a brief overview of preparation methods. URL: [Link]

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. Describes the synthesis of a key precursor.
  • Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide . Highlights the versatility of the nitrile group in synthesis. URL: [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com . Details the synthesis of a related benzoic acid, indicating common synthetic transformations in this chemical family. URL: [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes . (2013). Green Chemistry. Provides a general experimental procedure for reductive amination. URL: [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Portal. Describes common reagents and conditions for reductive amination. URL: [Link]

  • 3-Fluoro-4-methylbenzyl bromide - Oakwood Chemical . Supplier information for the benzyl bromide precursor. URL: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis . Patent describing related Sandmeyer reactions and nitrile transformations. URL: [Link]

  • CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents. Details related nitrile synthesis via reduction and substitution.
  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate . Discussion on troubleshooting reductive amination reactions. URL: [Link]

  • Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit . Forum discussion on the selectivity of STAB in reductive aminations. URL: [Link]

  • Organic Syntheses Procedure . Provides detailed experimental setups for related amine syntheses. URL: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal . (2019). Describes related amide synthesis. URL: [Link]

  • 3-fluoro-4-methylbenzaldehyde - C8H7FO | CSSB00000753222 - Chemspace . Supplier information for the aldehyde precursor. URL: [Link]

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A Guide to the Strategic Application of 3-Fluoro-4-methylbenzylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] 3-Fluoro-4-methylbenzylamine emerges as a valuable and versatile building block, providing a unique combination of a reactive primary amine handle with the electronic and steric influences of its substituted aromatic ring. This technical guide provides an in-depth exploration of the potential uses of this compound in organic synthesis. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for its application in constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. We will delve into its role in fundamental transformations such as amide bond formation and reductive amination, and explore its potential as a key precursor for various heterocyclic systems.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In drug discovery, the introduction of fluorine can profoundly impact a candidate's profile, enhancing metabolic stability, membrane permeability, and binding affinity for its biological target.[3][4] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing protein-ligand interactions.[1]

This compound is a bifunctional reagent that capitalizes on these principles. Its structure offers:

  • A Nucleophilic Primary Amine: The -CH₂NH₂ group is a versatile handle for a wide array of classical and contemporary organic reactions.

  • An Electronically Modified Aromatic Ring: The 3-fluoro substituent acts as a strong electron-withdrawing group via induction, influencing the reactivity of the aromatic ring and the basicity of the amine. The 4-methyl group provides a mild electron-donating effect and a lipophilic handle. This specific substitution pattern can be leveraged to block potential sites of metabolic oxidation (a common issue with simple benzyl groups) and to fine-tune electronic properties for optimal target engagement.[1][2]

This guide will illuminate how these features can be harnessed in practical synthesis.

G cluster_0 Molecular Properties of this compound cluster_1 Impact on Drug Development A Primary Amine (-CH₂NH₂) Reactive Nucleophile E Modulated pKa & Basicity A->E Governs basicity B 3-Fluoro Group Electron Withdrawing (Inductive) Metabolic Shield D Enhanced Metabolic Stability B->D Influences B->E Influences F Improved Binding Affinity B->F Influences C 4-Methyl Group Lipophilic Handle Electron Donating (Hyperconjugation) C->D Contributes to G Fine-tuned Lipophilicity C->G Contributes to

Caption: Key structural features of this compound and their impact.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is paramount for safe and effective experimental design.

Physical and Chemical Properties

The key properties of this compound are summarized below. These values are critical for reaction setup, purification, and characterization.

PropertyValueReference
CAS Number 261951-67-1[5]
Molecular Formula C₈H₁₀FN[5]
Molecular Weight 139.17 g/mol [5]
Appearance Liquid[6]
Boiling Point 198.0 ± 25.0 °C (Predicted)[6]
Density ~1.05 g/cm³[6]
pKa 8.95 ± 0.10 (Predicted)[6]
Safety and Handling

This compound, like many benzylamines, should be handled with care in a well-ventilated fume hood.[7]

  • Hazards: It can be irritating and corrosive to the eyes, skin, and respiratory system.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Core Applications in Organic Synthesis

The primary amine functionality is the epicenter of this molecule's reactivity, allowing it to serve as a versatile nucleophile in a variety of cornerstone synthetic transformations.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Molecular Scaffolds reagent This compound C₈H₁₀FN amide Amide Bond Formation (Acylation) reagent->amide sec_amine Reductive Amination reagent->sec_amine heterocycle Heterocycle Synthesis reagent->heterocycle sulfonamide Sulfonamide Formation reagent->sulfonamide p_amide N-Aryl Amides amide->p_amide p_sec_amine Secondary Amines sec_amine->p_sec_amine p_heterocycle N-Containing Heterocycles (e.g., Pyrimidines, Imidazoles) heterocycle->p_heterocycle p_sulfonamide Sulfonamides sulfonamide->p_sulfonamide

Caption: Primary synthetic routes utilizing this compound.

Amide Bond Formation: A Gateway to Bioactive Molecules

The amide bond is arguably the most important functional group in medicinal chemistry. The reaction of this compound with carboxylic acids or their derivatives is a direct and reliable method to access N-(3-fluoro-4-methylbenzyl) amides, which are prevalent scaffolds in drug candidates.[8]

Causality and Experimental Choice: Direct coupling of a carboxylic acid and an amine requires an activating agent (coupling reagent) to convert the carboxylic acid's hydroxyl group into a better leaving group.

  • Carbodiimide-based reagents (e.g., EDC, DCC): These are widely used due to their efficiency. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Additives (e.g., HOBt, HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) are crucial. They act as acyl-transfer catalysts, suppressing side reactions and, importantly, minimizing racemization if the carboxylic acid has a chiral center.

This protocol describes a standard EDC/HOBt coupling procedure.

  • Reaction Setup: To a solution of benzoic acid (1.0 equiv) in dichloromethane (DCM, ~0.2 M) in a round-bottomed flask under a nitrogen atmosphere, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add this compound (1.1 equiv) to the activated acid mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). The base is essential to neutralize the HCl salt of EDC and the HOBt, ensuring the benzylamine remains a free nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[9]

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[9] This sequence removes unreacted starting materials, coupling agents, and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination provides a powerful route to C-N bond formation, creating secondary amines from the reaction of this compound with an aldehyde or ketone. This two-step, one-pot process involves the initial formation of an imine (or iminium ion), which is then reduced in situ.

Causality and Experimental Choice: The choice of reducing agent is critical for success.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting carbonyl compound. Its acidity can also catalyze imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective at slightly acidic pH where imine formation is favored. However, it is highly toxic and requires careful handling.

  • Reaction Setup: In a round-bottomed flask, dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH, ~0.2 M).

  • Imine Formation: Add acetic acid (catalytic amount, ~5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise, controlling any effervescence.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification and Characterization: Purify the crude product by flash column chromatography and confirm its identity as previously described.

Application in Heterocyclic Synthesis

Benzylamines are foundational building blocks for a vast array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. This compound can serve as a key nitrogen source in the construction of rings such as pyrimidines, quinazolines, and imidazoles. For instance, it can be used in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to build substituted dihydropyrimidine cores, a privileged scaffold in medicinal chemistry. The synthesis of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, showcases a related transformation where a fluorinated aromatic is functionalized.[10] While a direct precursor in that specific synthesis is 1,2-difluoro-4-nitrobenzene, the underlying principle of using fluorinated aromatics as building blocks for complex drugs is clearly demonstrated.

Conclusion and Future Perspectives

This compound is more than just a simple amine; it is a strategically designed building block for modern organic and medicinal chemistry. Its unique electronic and steric properties, conferred by the fluoro and methyl substituents, offer chemists a reliable tool to introduce desirable characteristics into target molecules. The synthetic transformations outlined in this guide—amide formation and reductive amination—represent robust and high-yield pathways to rapidly build molecular complexity. Its potential in heterocyclic synthesis further broadens its utility. As the demand for more sophisticated and effective therapeutic agents grows, the rational application of versatile, fluorinated intermediates like this compound will continue to be a critical strategy in the design and synthesis of the next generation of pharmaceuticals.[3][11]

References

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  • This compound - ChemBK. ChemBK. [Link]

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  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem. PubChem. [Link]

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An In-depth Technical Guide to the Safe Handling and Management of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses associated with 3-Fluoro-4-methylbenzylamine (CAS No: 261951-67-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, fostering a proactive safety culture within the laboratory.

Understanding the Inherent Risks: A Chemist's Perspective

This compound is a substituted benzylamine derivative frequently utilized as a building block in medicinal chemistry and materials science. Its utility, however, is matched by a significant hazard profile that demands rigorous adherence to safety protocols. The primary hazards associated with this compound are its corrosive nature and its potential for harm upon contact or ingestion.

The corrosive properties stem from its amine functional group, which can readily react with and damage biological tissues. This necessitates a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Table 1: Key Physicochemical and Hazard Information for this compound

PropertyValueSource
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
Appearance Colorless to Yellow-brown Liquid[2]
Primary Hazards Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
GHS Pictograms GHS05 (Corrosion)
Signal Word Danger[2]
Hazard Statements H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1][2]
Storage Class 8A - Combustible corrosive hazardous materials

The Cornerstone of Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, the first line of defense is a robust system of engineering and administrative controls. These are designed to minimize the potential for exposure at the source.

  • Fume Hoods : All handling of this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of vapors and to contain any potential spills.

  • Designated Work Areas : Establish a clearly marked and designated area for working with this compound. This prevents cross-contamination of other laboratory spaces and ensures that all necessary safety equipment is readily accessible.

  • Restricted Access : Only trained and authorized personnel should be permitted to work with this compound. A logbook should be maintained to track usage and user training.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, the correct use of PPE is essential for safeguarding against accidental exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement. However, due to the severe corrosive nature of this compound, a face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.

  • Hand Protection : Wear nitrile or neoprene gloves that are rated for protection against corrosive amines. It is crucial to double-glove when handling this substance. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of as hazardous waste immediately.

  • Body Protection : A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection : For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, in the event of a spill or if working outside of a fume hood is unavoidable, a respirator with an appropriate cartridge for organic vapors and amines is required.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Spill_Response Alert 1. Alert Personnel & Evacuate Immediate Area Assess 2. Assess Spill from a Safe Distance Alert->Assess PPE 3. Don Appropriate PPE Assess->PPE Contain 4. Contain Spill with Inert Absorbent PPE->Contain Collect 5. Collect Absorbed Material for Disposal Contain->Collect Decontaminate 6. Decontaminate Spill Area Collect->Decontaminate

Caption: Step-by-step procedure for managing a small chemical spill.

First Aid

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. [1][3]While flushing, remove all contaminated clothing. Seek immediate medical attention. The rapid and prolonged flushing is essential to physically remove the corrosive material and dilute any remaining substance to minimize tissue damage.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye surface. [1][4]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention. Do not delay flushing to remove contact lenses.

  • Ingestion : Do NOT induce vomiting. [1]Rinse the mouth with water. Never give anything by mouth to an unconscious person. [1][4]Seek immediate medical attention. Inducing vomiting can cause the corrosive substance to pass through the esophagus a second time, increasing the severity of the burns.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. [1][3]Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste in a properly labeled, sealed, and compatible container.

  • Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [1][4]

Conclusion: A Commitment to Safety

The safe and effective use of this compound in a research and development setting is entirely achievable through a combination of robust engineering controls, diligent adherence to handling protocols, and a thorough understanding of emergency procedures. This guide serves as a foundational document to empower researchers to work confidently and safely with this valuable chemical intermediate.

References

  • Capot Chemical Co., Ltd. (2013, September 2). MSDS of 4-Fluoro-3-methylbenzylamine. Retrieved from [Link]

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An In-Depth Technical Guide to the Toxicological Profile of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological overview of 3-Fluoro-4-methylbenzylamine (CAS No. 261951-67-1), a compound of interest for researchers, scientists, and drug development professionals. Due to a significant lack of publicly available toxicological data for this specific molecule, this guide employs a read-across approach, leveraging data from structurally similar compounds to provide a preliminary hazard assessment. Furthermore, a robust, tiered toxicological testing strategy is proposed, complete with detailed experimental protocols for key assays essential for a thorough safety evaluation. This document is intended to serve as a foundational resource for initiating a comprehensive risk assessment of this compound.

Introduction to this compound

This compound is a substituted benzylamine derivative. Benzylamines are a class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a fluorine atom and a methyl group on the benzene ring can significantly influence the molecule's physicochemical properties, metabolic fate, and biological activity. As with any novel chemical entity intended for further development, a thorough understanding of its toxicological profile is paramount to ensure human and environmental safety.

This guide addresses the current data gap in the toxicology of this compound by providing a structured approach to its evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 261951-67-1[1]
Molecular Formula C₈H₁₀FN[2]
Molecular Weight 139.17 g/mol [2]
Appearance Colorless to Yellow-brown Liquid[1]
Boiling Point 198.0 ± 25.0 °C (Predicted)[3]
Density 1.05 g/cm³ (Predicted)[3]
pKa 8.95 ± 0.10 (Predicted)[3]

Known Toxicological Information for this compound

Publicly available toxicological data for this compound is limited to information found in Safety Data Sheets (SDS). The primary hazard identified is its corrosive nature.

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.[2]

  • Serious Eye Damage/Eye Irritation: Category 1 (H318) - Causes serious eye damage.[2]

For other critical toxicological endpoints, there is a consistent lack of data.[2] Specifically, no studies on acute toxicity, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single or repeated exposure) are available.[2]

Toxicological Assessment via Read-Across Approach

In the absence of direct toxicological data, a read-across approach using structurally similar compounds can provide a preliminary assessment of potential hazards. For this compound, the most relevant analogues are benzylamine (the parent compound), 4-methylbenzylamine (shares the methyl group), and 3-fluorobenzylamine (shares the fluorine substitution at the same position).

Rationale for Analogue Selection
  • Benzylamine (CAS: 100-46-9): The parent molecule, providing a baseline for the toxicological properties of the benzylamine class.

  • 4-Methylbenzylamine (CAS: 104-84-7): Introduces the methyl group, allowing for an assessment of its influence on the toxicological profile.

  • 3-Fluorobenzylamine (CAS: 100-82-3): Contains the fluorine atom at the same position, which is critical for understanding the impact of this specific halogenation on toxicity.

Comparative Toxicological Data of Analogues

The available toxicological data for these analogues are summarized in Table 2.

Toxicological EndpointBenzylamine4-Methylbenzylamine3-Fluorobenzylamine
Acute Oral Toxicity Category 4; LD50 (rat): 552 mg/kg[4]No data availableNo data available
Acute Dermal Toxicity Category 4; LD50 (rat): 1,350 mg/kg[4]No data availableNo data available
Skin Corrosion/Irritation Category 1B[2]Category 1B[5]Category 1B[3]
Serious Eye Damage Category 1[2]Category 1[1]Category 1[6]
Germ Cell Mutagenicity Ames test: NegativeNo data available[7]No data available[6]
Carcinogenicity Not classified by IARC[4]Not classified by IARC[8]No data available[6]
Reproductive Toxicity No data available[4]No data available[7]No data available[6]
Preliminary Hazard Assessment

Based on the consistent findings across these structural analogues, the following preliminary hazard assessment for this compound can be made:

  • Corrosivity: It is highly likely to be corrosive to the skin and eyes, causing severe burns and eye damage. This is consistent with the existing GHS classification.

  • Acute Toxicity: It may be harmful if swallowed or in contact with skin, similar to benzylamine.

  • Genotoxicity: While the Ames test for benzylamine was negative, the potential for genotoxicity cannot be ruled out without further testing, as aromatic amines as a class are sometimes associated with mutagenic properties.[9]

  • Carcinogenicity and Reproductive Toxicity: There is insufficient data to make a preliminary assessment for these endpoints.

Proposed Toxicological Testing Strategy

To address the existing data gaps, a tiered testing strategy is recommended. This strategy begins with in vitro assays to assess local and genotoxic effects, followed by in vivo studies if warranted.

Tier 1: In Vitro Assays

A standard battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of the compound.

  • Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: This test identifies substances that cause gene mutations.

  • In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: This assay detects damage to chromosomes or the mitotic apparatus.

G

Caption: Proposed workflow for in vitro genotoxicity testing.

To confirm and refine the corrosivity classification, in vitro methods are preferred to reduce animal testing.

  • In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method - OECD TG 431: This test determines if a substance is corrosive to skin.

  • In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test Method - OECD TG 439: If not found to be corrosive, this test assesses skin irritation potential.

Tier 2: In Vivo Acute Toxicity

Should further development be considered, an acute oral toxicity study would be necessary to determine the LD50 and inform on acute systemic effects.

  • Acute Oral Toxicity – Acute Toxic Class Method - OECD TG 423: This method uses a stepwise procedure with a small number of animals per step to classify the substance by toxicity.

G

Caption: Simplified workflow for an acute oral toxicity study.

Experimental Protocols

Protocol: Bacterial Reverse Mutation Test (Ames Test)
  • Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

    • Dose Levels: Use a minimum of five different analyzable concentrations of the test substance, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

    • Procedure: a. Combine the test substance, bacterial culture, and either S9 mix or a buffer on a petri dish containing minimal agar. b. Incubate the plates at 37°C for 48-72 hours. c. Count the number of revertant colonies on each plate.

    • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations over the solvent control. A doubling of revertants is a common benchmark.

Protocol: In Vitro Skin Corrosion (RHE Test)
  • Objective: To determine the skin corrosive potential of this compound using a reconstructed human epidermis model.

  • Methodology:

    • Test System: Use a commercially available, validated RHE model (e.g., EpiDerm™, EpiSkin™).

    • Procedure: a. Apply the neat test substance to the surface of the RHE tissue. b. Expose the tissue for defined periods (e.g., 3 minutes and 1 hour). c. After exposure, rinse the tissue and transfer it to fresh culture medium. d. Incubate for a post-exposure period to allow for cell recovery or death. e. Assess cell viability using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

    • Data Analysis: Compare the cell viability of the treated tissues to the negative control. A substance is identified as corrosive if the viability is below a certain threshold after a specific exposure time (e.g., < 15% after 1 hour).

Conclusion

While there is a significant lack of direct toxicological data for this compound, a read-across analysis of structurally similar compounds strongly suggests that it is a corrosive substance with potential for acute toxicity. This guide provides a clear and scientifically grounded strategy for definitively characterizing its toxicological profile, beginning with in vitro assays for genotoxicity and skin corrosion. The proposed testing cascade will generate the necessary data to enable a comprehensive risk assessment, ensuring the safe handling and development of this compound.

References

  • Fisher Scientific. (2024). Safety Data Sheet: this compound. Link

  • Sigma-Aldrich. (n.d.). 3-Fluorobenzylamine 97%. Retrieved from Link

  • Vineis, P., & Pirastu, R. (1997). Aromatic amines and cancer. Cancer Causes & Control, 8(3), 346-355. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Benzylamine. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Fluorobenzylamine. Link

  • PubChem. (n.d.). 4-Methylbenzylamine. Retrieved from Link

  • Fisher Scientific. (2025). Safety Data Sheet: Benzylamine. Link

  • ChemicalBook. (2023). (3-FLUOROBENZYL)METHYLAMINE Safety Data Sheet. Link

  • LookChem. (n.d.). 3-Fluorobenzylamine. Retrieved from Link

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Link

  • Santa Cruz Biotechnology. (n.d.). Benzylamine. Link

  • ChemicalBook. (n.d.). This compound. Retrieved from Link

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. Retrieved from Link

  • Astech Ireland. (2022). Safety Data Sheet: Benzylamine. Link

  • Mehta, R., & Labuc, G. E. (1982). Distribution of N-Nitrosomethylbenzylamine Evaluated by Whole-Body Radioautography and Densitometry. Cancer Research, 42(10), 4048-4052. Link

  • GESTIS Substance Database. (n.d.). Benzylamine. Retrieved from Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methylbenzylamine. Link

  • CDH Fine Chemical. (n.d.). Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzylamine. Link

  • Beland, F. A., & Marques, M. M. (2000). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 21(5), 869-875. Link

  • PubChem. (n.d.). (3-Chloro-2-fluorophenyl)methanamine. Retrieved from Link

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solubility profile of 3-Fluoro-4-methylbenzylamine in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-4-methylbenzylamine in Various Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences and organic chemistry, the solubility of a compound is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent or a key industrial intermediate.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of bioavailability, formulation strategies, and the overall feasibility of a drug candidate.[4][5] Poorly soluble compounds often face significant hurdles, including inadequate absorption and variable therapeutic efficacy.[1][4] This guide provides an in-depth technical exploration of the solubility profile of this compound, a compound of interest in organic synthesis and medicinal chemistry. By synthesizing theoretical principles with practical experimental guidance, this document aims to equip the reader with the necessary insights to effectively handle and utilize this compound in their research and development endeavors.

Physicochemical Characteristics of this compound

A foundational understanding of a molecule's physicochemical properties is paramount to predicting its behavior in various solvent systems. This compound is a substituted benzylamine with a molecular structure that imparts a unique combination of polarity and lipophilicity.

PropertyValueSource
Molecular Formula C8H10FN[6][7]
Molecular Weight 139.17 g/mol
Appearance Colorless to yellowish liquid[6]
Boiling Point 198.0 ± 25.0 °C (Predicted)[8]
Density 1.05 g/cm³[8]
pKa 8.95 ± 0.10 (Predicted)[8]

The presence of a primary amine group (-NH2) and a fluorine atom contributes to the molecule's polarity and its capacity for hydrogen bonding, both as a donor and an acceptor. The aromatic ring and the methyl group, conversely, contribute to its nonpolar character. The predicted pKa of approximately 8.95 suggests that the amine group is basic and will be protonated in acidic conditions, a factor that can dramatically influence its solubility in acidic aqueous solutions, and to some extent, in protic organic solvents.

Theoretical Solubility Profile of this compound

The principle of "like dissolves like" is a powerful, albeit simplified, guide for predicting solubility.[9][10][11] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Based on the structure of this compound, we can predict its solubility in a range of common organic solvents.

SolventSolvent ClassPredicted SolubilityRationale
Methanol Polar ProticHighThe hydroxyl group of methanol can engage in hydrogen bonding with the amine group of the solute. The overall polarity is well-matched.
Ethanol Polar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility.
Isopropanol Polar ProticMediumThe increased alkyl chain length compared to methanol and ethanol slightly reduces its polarity, which may result in a moderate decrease in solubility.
Water Polar ProticLow to Sparingly SolubleWhile the amine group can hydrogen bond with water, the nonpolar aromatic ring and methyl group will limit its aqueous solubility. The structurally similar (R)-4-fluoro-α-methylbenzylamine is sparingly soluble in water.[12]
Acetone Polar AproticHighAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the amine protons. Its polarity is suitable for dissolving the solute.
Acetonitrile Polar AproticHighAcetonitrile's polarity and its ability to accept hydrogen bonds suggest good solubility for this compound.
Dimethylformamide (DMF) Polar AproticHighDMF is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is another highly polar aprotic solvent known for its exceptional solvating power for a broad spectrum of solutes.
Dichloromethane (DCM) Moderately PolarHighThe moderate polarity of DCM should be effective in dissolving the compound, which has both polar and nonpolar features.
Ethyl Acetate Moderately PolarHighAs a moderately polar solvent with hydrogen bond accepting capabilities, ethyl acetate is expected to be a good solvent.
Tetrahydrofuran (THF) Moderately PolarHighTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is well-suited for this solute.
Toluene NonpolarMedium to LowThe aromatic nature of toluene will have favorable interactions with the benzene ring of the solute, but the polarity of the amine and fluoro groups will limit solubility.
Hexane NonpolarLow to InsolubleThe significant difference in polarity between the highly nonpolar hexane and the more polar solute will likely result in poor solubility.

Experimental Protocol for the Determination of Solubility

To empirically validate the theoretical solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:
  • This compound (98% purity or higher)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or GC system with a suitable detector

  • Volumetric flasks and other standard laboratory glassware

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of undissolved solid.

    • Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

    • Dilute the aliquot with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification weigh Weigh excess solute add_solvent Add known volume of solvent weigh->add_solvent Step 1a equilibrate Equilibrate at constant temperature add_solvent->equilibrate Step 1b centrifuge Centrifuge for phase separation equilibrate->centrifuge Step 2 aliquot Take aliquot of supernatant centrifuge->aliquot Step 3a dilute Dilute sample aliquot->dilute Step 3b inject Inject into HPLC/GC dilute->inject Step 4a calculate Calculate solubility inject->calculate Step 4b calibrate Generate calibration curve calibrate->calculate Step 5

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound. By integrating theoretical predictions based on its physicochemical properties with a detailed experimental protocol, researchers and drug development professionals are better equipped to handle this compound effectively. The provided data and methodologies serve as a valuable resource for formulation development, process chemistry, and further research endeavors involving this versatile chemical entity.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). YouTube.
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Spectroscopic Signature of 3-Fluoro-4-methylbenzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of 3-Fluoro-4-methylbenzylamine, a key building block in medicinal chemistry and materials science. While experimental spectra for this specific compound are not widely published, this document leverages a comprehensive analysis of its structural analogs and foundational spectroscopic principles to provide a robust, predictive guide for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic data (NMR, IR, and MS) for the unambiguous identification and quality control of this compound.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀FN and CAS number 261951-67-1, is a substituted benzylamine derivative.[1] Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique electronic and steric properties that are of significant interest in the design of novel bioactive molecules and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
CAS Number 261951-67-1
Appearance Colorless to yellowish liquid
Boiling Point 198.0 ± 25.0 °C (Predicted)
Density 1.05 g/cm³ (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound based on the analysis of its structural analogs, 4-methylbenzylamine and 3-fluorobenzylamine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine and methyl substituents.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparison with Analogs
~ 7.1-7.3m2HAr-HThe aromatic protons are expected in this region. The fluorine substituent will cause complex splitting patterns. In 3-fluorobenzylamine, the aromatic protons appear as a multiplet in this range.
~ 6.9-7.1m1HAr-HThe proton ortho to the fluorine atom may be shifted slightly upfield.
~ 3.8s2HCH₂The benzylic protons are expected to appear as a singlet. In 4-methylbenzylamine and 3-fluorobenzylamine, these protons appear around 3.7-3.8 ppm.
~ 2.2s3HCH₃The methyl protons are expected to be a sharp singlet. In 4-methylbenzylamine, this signal is observed at approximately 2.3 ppm.
~ 1.5br s2HNH₂The amine protons typically appear as a broad singlet and their chemical shift can vary with concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the fluorine substituent due to C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale and Comparison with Analogs
~ 162 (d, ¹JCF ≈ 245 Hz)C-FThe carbon directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant.
~ 140-145 (d)C-CH₂NH₂The ipso-carbon attached to the benzylamine group will be a doublet due to coupling with the fluorine.
~ 130-135 (d)C-CH₃The carbon bearing the methyl group will also show coupling to the fluorine.
~ 115-130Aromatic CHsThe remaining aromatic carbons will appear as doublets with smaller C-F coupling constants.
~ 45CH₂The benzylic carbon is expected in this region, similar to that in 4-methylbenzylamine (~46 ppm) and 3-fluorobenzylamine (~46 ppm).
~ 20CH₃The methyl carbon should appear around 20-21 ppm, as seen in 4-methylbenzylamine.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, a single signal is expected.

Predicted ¹⁹F NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityRationale
~ -110 to -120mThe fluorine atom on the aromatic ring is expected to resonate in this region. The multiplicity will be a multiplet due to coupling with the aromatic protons.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on an NMR spectrometer equipped with a fluorine-capable probe.

  • Acquisition Parameters:

    • Number of scans: 64-128

    • Relaxation delay: 1-2 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: A suitable range to cover the expected chemical shift.

  • Processing: Apply a Fourier transform and phase correct the spectrum. An external reference such as CFCl₃ (0 ppm) is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amine N-H bonds, the aromatic ring, and the C-N and C-F bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparison with Analogs
3300-3500MediumN-H stretchPrimary amines typically show two bands in this region (symmetric and asymmetric stretching). This is a characteristic feature of the primary amine group.
3000-3100Medium-WeakAromatic C-H stretchCharacteristic of C-H bonds on the benzene ring.
2850-2960Medium-WeakAliphatic C-H stretchFrom the methyl and methylene groups.
1600-1620MediumN-H bend (scissoring)A characteristic bending vibration for primary amines.
1450-1580Medium-StrongAromatic C=C stretchMultiple bands are expected in this region, characteristic of the benzene ring.
1200-1300StrongC-N stretchThe C-N bond stretching vibration is expected in this region.
1100-1250StrongC-F stretchThe C-F stretching vibration gives a strong absorption band.
800-900StrongAromatic C-H out-of-plane bendThe position of this band can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Collect the spectrum and perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zRelative IntensityAssignmentFragmentation Pathway
139High[M]⁺Molecular ion
138Medium[M-H]⁺Loss of a hydrogen atom
122High[M-NH₃]⁺Loss of ammonia, a common fragmentation for primary amines
109Medium[M-CH₂NH₂]⁺Benzylic cleavage
91Medium[C₇H₇]⁺Tropylium ion, a common fragment in benzyl compounds

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injection volume: 1 µL.

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Scan speed: A suitable scan rate to obtain several spectra across the chromatographic peak.

Visualization of Key Structural Features and Fragmentation

This compound cluster_molecule This compound cluster_fragmentation Key MS Fragmentation mol M [M]⁺ m/z 139 M_minus_NH3 [M-NH₃]⁺ m/z 122 M->M_minus_NH3 -NH₃ Tropylium [C₇H₇]⁺ m/z 91 M_minus_NH3->Tropylium Rearrangement

Caption: Molecular structure and a simplified key mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive spectroscopic signature has been established. This information will be invaluable for researchers in confirming the identity and purity of this important chemical building block, ensuring the reliability and reproducibility of their scientific endeavors. It is recommended that this guide be used in conjunction with experimentally acquired data for final confirmation.

References

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commercial availability and suppliers of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-methylbenzylamine: Commercial Availability, Synthesis, and Quality Control

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 261951-67-1), a crucial building block for professionals in pharmaceutical and agrochemical research and development. We will explore its commercial availability, key chemical properties, a plausible synthetic route, and the analytical methodologies required to ensure its quality for downstream applications.

Introduction and Strategic Importance

This compound is an aromatic amine whose strategic value in synthesis is derived from its specific substitution pattern. The fluorine atom, a bioisostere of a hydrogen atom, is a critical feature in modern medicinal chemistry. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The adjacent methyl group provides steric and electronic influence, offering chemists a nuanced tool for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.[1][2] This makes the compound a valuable intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals.[3][4]

Commercial Availability and Procurement

This compound is readily available from several major chemical suppliers, typically on a research and development scale. When sourcing this material, it is critical to evaluate suppliers based on purity, available documentation (Certificate of Analysis, SDS), and consistency.

Table 1: Commercial Suppliers and Specifications

SupplierProduct Synonym(s)CAS NumberPurityPhysical FormStorage Conditions
Sigma-Aldrich (Merck) This compound261951-67-198%Colorless to Yellow-brown LiquidKeep in dark place, sealed in dry, 2-8°C[5]
Fisher Scientific This compound261951-67-1<=100%LiquidStore locked up[6][7]
BLD Pharmatech This compound261951-67-198%Colorless to Yellow-brown Liquid2-8°C, sealed in dry[5]

Physicochemical Properties and Safe Handling

Understanding the compound's properties is fundamental to its safe handling and application in synthesis.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₀FN[6]
Molecular Weight 139.17 g/mol [6]
Appearance Colorless to yellowish liquid[3]
Boiling Point 200-203°C[3]
Density ~1.06 g/cm³[3]
CAS Number 261951-67-1[5][6]
Safety and Handling Protocol

As documented in its Safety Data Sheet (SDS), this compound is a corrosive material that requires stringent safety protocols.[6][7]

  • Hazard Classification: Causes severe skin burns and eye damage (Skin Corr. 1B, H314; Eye Dam. 1, H318).[6]

  • Personal Protective Equipment (PPE): Mandatory use of protective gloves, chemical safety goggles (EN 166), and long-sleeved protective clothing is required.[6] Work should be conducted in a well-ventilated fume hood.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[6][7] If swallowed, rinse the mouth but do not induce vomiting.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, and keep locked up.[7] Recommended storage temperature is between 2-8°C.[5]

Synthetic Pathway and Purification

While various proprietary methods exist, a common and logical synthetic route to this compound involves the reduction of the corresponding nitrile, 3-Fluoro-4-methylbenzonitrile. This precursor is also a commercially available intermediate, often used in the synthesis of pesticides.[4]

Proposed Experimental Protocol: Reduction of 3-Fluoro-4-methylbenzonitrile
  • Reaction Setup: A dry, three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Reagent Preparation: A solution of 3-Fluoro-4-methylbenzonitrile (1.0 eq.) in a dry ethereal solvent (e.g., THF or Diethyl Ether) is prepared.

  • Reduction: A reducing agent such as Lithium Aluminum Hydride (LiAlH₄, ~1.5 eq.) is carefully suspended in the dry solvent within the reaction flask and cooled in an ice bath. The nitrile solution is then added dropwise, maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and may be gently heated to reflux to ensure completion. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Quenching: Upon completion, the reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous sodium hydroxide solution, to precipitate the aluminum salts.

  • Extraction: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[8]

  • Purification: The solvent is removed under reduced pressure. The crude product, this compound, can be purified by vacuum distillation to yield the final product as a clear liquid.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 3-Fluoro-4-methylbenzonitrile (Starting Material) B Dissolve in Dry THF A->B D Dropwise Addition B->D C Prepare LiAlH4 Suspension in Dry THF (0°C) C->D E Reflux & Monitor (TLC/HPLC) D->E F Quench Reaction (H2O, NaOH) E->F Reaction Complete G Filter Aluminum Salts F->G H Solvent Extraction G->H I Dry & Concentrate H->I J Vacuum Distillation I->J K This compound (>98% Purity) J->K Final Product G cluster_qc Quality Control Workflow A Incoming Raw Material: This compound B Identity Confirmation (NMR, FTIR) A->B C Purity Analysis (HPLC, GC-MS) A->C D Decision Point B->D C->D E Release for Use D->E Purity ≥ 98% Identity Confirmed F Quarantine/Reject D->F Fails Specification

Caption: Standard quality control workflow for incoming chemical reagents.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for researchers in drug discovery and agrochemical development. Its synthesis is achievable through standard organic chemistry transformations, and its quality can be robustly controlled using a suite of common analytical techniques. Due to its corrosive nature, adherence to strict safety protocols during handling and storage is paramount. By carefully selecting suppliers and implementing a thorough QC process, researchers can confidently integrate this potent building block into their synthetic programs to drive innovation.

References

  • ChemBK. (2024). This compound - Introduction. [Link]

  • Google Patents. (2022). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
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  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]

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The Strategic Role of 3-Fluoro-4-methylbenzylamine as a Pivotal Chemical Intermediate: A Technical Guide for Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the judicious selection of molecular building blocks is paramount to the successful development of novel, effective, and safe active ingredients. Among the vast arsenal of available intermediates, fluorinated organic compounds have garnered significant attention for their ability to modulate key physicochemical and biological properties. This in-depth technical guide focuses on 3-Fluoro-4-methylbenzylamine, a strategically substituted aromatic amine, elucidating its synthesis, reactivity, and critical role as a versatile intermediate. This document is intended for researchers, medicinal chemists, and process development scientists, providing both foundational knowledge and actionable insights into the practical application of this valuable compound.

Introduction: The Significance of Fluorine in Bioactive Molecules

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance a range of properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence the electronic and conformational characteristics of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound emerges as a valuable intermediate by presenting a synthetically versatile primary amine on a fluorinated and methylated benzene ring, offering a unique combination of functionalities for the construction of complex molecular architectures.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of an intermediate is crucial for its effective and safe utilization in synthesis.

PropertyValueReference(s)
CAS Number 261951-67-1[2]
Molecular Formula C₈H₁₀FN[2]
Molecular Weight 139.17 g/mol [2]
Appearance Colorless to yellow-brown liquid[2]
Boiling Point 198.0 ± 25.0 °C (Predicted)
Density ~1.05 g/cm³[6]
pKa 8.95 ± 0.10 (Predicted)
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[2]

Safety and Handling: this compound is classified as a corrosive material.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] It causes severe skin burns and eye damage.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All relevant Safety Data Sheets (SDS) should be consulted prior to use.

Synthesis of this compound

The most common and industrially viable route to this compound is through the reduction of the corresponding nitrile, 3-fluoro-4-methylbenzonitrile. This precursor is accessible through various synthetic pathways, as outlined in the patent literature.[7]

Synthesis of the Precursor: 3-Fluoro-4-methylbenzonitrile

A prevalent method for the synthesis of 3-fluoro-4-methylbenzonitrile involves a multi-step process starting from readily available materials.[7] While several routes exist, a representative pathway is depicted below.

Synthesis of 3-Fluoro-4-methylbenzonitrile start Starting Materials intermediate_D Mixture D start->intermediate_D Condensation Reaction (e.g., with diethyl malonate, base, phase-transfer catalyst) product 3-Fluoro-4-methylbenzonitrile intermediate_D->product Decarbonylation Reaction (Chloride salt, water, heat)

A generalized pathway for the synthesis of 3-fluoro-4-methylbenzonitrile.
Reduction of 3-Fluoro-4-methylbenzonitrile to this compound

The reduction of the nitrile functionality to a primary amine is a standard transformation in organic synthesis. Several reducing agents can be employed for this purpose, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Reduction tothis compound nitrile 3-Fluoro-4-methylbenzonitrile amine This compound nitrile->amine Reduction (e.g., LiAlH4 in THF, or H2/Raney Ni)

Reduction of the nitrile to the target primary amine.

Experimental Protocol: Reduction of a Substituted Benzonitrile (General Procedure)

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of the reducing agent (e.g., lithium aluminum hydride in tetrahydrofuran) is carefully charged into the flask. A solution of 3-fluoro-4-methylbenzonitrile in an appropriate anhydrous solvent (e.g., THF) is then added dropwise from the dropping funnel at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Progression: The reaction mixture is stirred at room temperature or heated to reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Work-up: Upon completion, the reaction is cautiously quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH). The resulting slurry is filtered, and the filter cake is washed with an organic solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Key Reactions and Applications as a Chemical Intermediate

The synthetic utility of this compound lies in the reactivity of its primary amine group, which can readily undergo a variety of transformations to build more complex molecular scaffolds.

N-Alkylation and Reductive Amination

As a primary amine, this compound is an excellent nucleophile for N-alkylation reactions with alkyl halides.[8][9] However, to avoid over-alkylation, reductive amination is often the preferred method for the synthesis of secondary and tertiary amines.[8][10] This one-pot procedure involves the reaction of the amine with a ketone or aldehyde to form an imine in situ, which is then reduced by a mild reducing agent.[10][11][12][13][14]

Reductive Amination Workflow cluster_reactants Reactants amine This compound imine Imine Intermediate (in situ) amine->imine carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkylated Product imine->product Reduction (e.g., NaBH(OAc)3, NaBH3CN)

General workflow for reductive amination.

Causality in Experimental Choices: The choice of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often favored as it is mild enough not to reduce the starting aldehyde or ketone, thus allowing for a one-pot procedure.[12][13] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).

Acylation Reactions

The primary amine of this compound can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.

Experimental Protocol: Acylation of a Benzylamine (General Procedure)

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C, the acylating agent (e.g., an acyl chloride) is added dropwise.

  • Reaction Progression: The reaction is stirred and allowed to warm to room temperature. The progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is washed with water, an acidic solution (e.g., 1M HCl) to remove excess amine, and brine. The organic layer is dried, filtered, and concentrated.

  • Purification: The resulting amide can be purified by recrystallization or column chromatography.

Application in the Synthesis of a Corticotropin-Releasing Factor (CRF₁) Receptor Antagonist

A key application highlighting the importance of the 3-fluoro-4-methylphenylamine moiety is in the synthesis of potent and selective CRF₁ receptor antagonists. For instance, the compound 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine has been identified as a significant therapeutic candidate.[15] The synthesis of this complex molecule relies on a chiral amine intermediate derived from the 3-fluoro-4-methylphenyl scaffold.

Retrosynthesis target Target Molecule (CRF1 Antagonist) amine_intermediate (1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine target->amine_intermediate Amide coupling / Alkylation thiazole_intermediate Substituted 2-aminothiazole target->thiazole_intermediate Amide coupling / Alkylation precursor_ketone 1-(3-fluoro-4-methylphenyl)ethanone amine_intermediate->precursor_ketone Reductive Amination

Retrosynthetic analysis of a CRF1 receptor antagonist.

The forward synthesis would likely involve the reductive amination of a suitable ketone precursor to install the chiral amine, which would then be elaborated to the final product. This underscores the role of fluorinated benzylamine derivatives as key building blocks in the construction of complex and biologically active molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic placement of a fluorine atom and a primary amine group on a methylated benzene ring provides a unique combination of properties that are highly sought after in modern drug design and development. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist looking to leverage its potential in their synthetic endeavors.

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An In-Depth Technical Guide to the Reaction Mechanisms of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the core reaction mechanisms of 3-fluoro-4-methylbenzylamine, a versatile building block in modern medicinal and materials chemistry. We will delve into the nuanced reactivity of this molecule, focusing on key transformations including nucleophilic substitution, formylation, and intramolecular cyclization for the synthesis of heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for key reactions. The electronic effects of the fluorine and methyl substituents on the aromatic ring are a central theme, dictating the regioselectivity and reaction outcomes.

Introduction: The Strategic Importance of this compound

This compound is a substituted benzylamine that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique electronic properties that influence its reactivity and the biological activity of its derivatives.[] The fluorine atom, with its high electronegativity, can modulate pKa, improve metabolic stability, and enhance binding affinity to biological targets.[] The methyl group, an electron-donating group, can also influence the electronic and steric environment of the molecule.

This guide will dissect the fundamental reaction mechanisms that govern the synthetic utility of this compound, providing a robust framework for its application in synthetic chemistry.

Synthesis of this compound

While various synthetic routes to substituted benzylamines exist, a common pathway to this compound involves the reduction of the corresponding nitrile or oxime. A representative synthesis starts from 3-fluoro-4-methylbenzonitrile, which can be prepared via multi-step sequences from readily available precursors like o-methylbenzylamine.[3]

A general reductive amination of 2,4-difluorobenzaldehyde has also been reported as a method for synthesizing difluorobenzylamines, a reaction principle that can be adapted.[4]

Core Reaction Mechanisms and Protocols

Nucleophilic Substitution Reactions

The primary amine functionality of this compound makes it a potent nucleophile, readily participating in substitution reactions.

  • Mechanism: The lone pair of electrons on the nitrogen atom attacks an electrophilic carbon center, such as in an alkyl halide or an acyl chloride, leading to the formation of a new C-N bond. In the case of alkylation, a subsequent deprotonation step by a base yields the secondary or tertiary amine. Acylation typically proceeds directly to the stable amide product.

  • Causality of Experimental Choices: The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are often used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as triethylamine or potassium carbonate, is typically added to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.

  • Experimental Protocol: Synthesis of N-(3-Fluoro-4-methylbenzyl)acetamide

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization.

    A similar procedure is used for the acylation of 3-chloro-4-fluoroaniline, which is refluxed in acetic acid.[5]

While the fluorine atom on the aromatic ring is generally unreactive towards nucleophilic attack, its replacement can be achieved if the ring is sufficiently activated by strong electron-withdrawing groups. In the case of this compound, direct substitution of the fluorine is not a common reaction pathway due to the presence of the electron-donating methyl group. However, understanding the principles of SNAr is crucial when designing multi-step syntheses involving related fluorinated aromatics.[6][7]

Formylation Reactions: The Vilsmeier-Haack Reaction

Formylation, the introduction of a formyl group (-CHO), is a key transformation. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[8][9] Given the electron-donating nature of the methyl group and the ortho,para-directing effect of the aminomethyl group (after protection), this compound is a suitable substrate for this reaction.

  • Mechanism:

    • Formation of the Vilsmeier reagent (a chloromethyliminium salt) from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

    • Electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the N-protected this compound. The substitution is expected to occur at the position ortho to the activating aminomethyl group and para to the methyl group.

    • Hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.

  • Experimental Protocol: Vilsmeier-Haack Formylation of N-acetyl-3-fluoro-4-methylbenzylamine

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of N-acetyl-3-fluoro-4-methylbenzylamine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent.

    • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting aldehyde by column chromatography.

    A general protocol for the Vilsmeier-Haack formylation of a substituted furan can be found for reference.[10]

Intramolecular Cyclization Reactions for Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline core. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11][12] While this compound is a benzylamine and not a β-arylethylamine, this reaction is conceptually important for understanding cyclization onto the aromatic ring. A related cyclization can be envisioned with an appropriately functionalized derivative.

  • Mechanism:

    • Formation of a Schiff base (iminium ion) from the reaction of the primary amine with an aldehyde.

    • Intramolecular electrophilic attack of the iminium carbon on the electron-rich aromatic ring. The position of cyclization will be directed by the activating groups on the ring.

    • Deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product.

    Pictet_Spengler A This compound Derivative C Iminium Ion Intermediate A->C + H+ B Aldehyde/Ketone B->C D Intramolecular Electrophilic Attack C->D Cyclization E Cyclized Intermediate D->E F Tetrahydroisoquinoline Derivative E->F - H+

    Caption: Generalized Pictet-Spengler reaction workflow.

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines via the intramolecular cyclization of N-acyl-β-arylethylamines using a dehydrating agent like POCl₃ or P₂O₅.[5][13][14] Similar to the Pictet-Spengler reaction, this is a key strategy for isoquinoline synthesis that can be adapted for derivatives of this compound.

  • Mechanism:

    • Activation of the amide carbonyl oxygen by the dehydrating agent.

    • Formation of a nitrilium ion intermediate.

    • Intramolecular electrophilic attack of the nitrilium ion on the aromatic ring.

    • Rearomatization to form the dihydroisoquinoline.

    Bischler_Napieralski A N-Acyl Derivative of This compound analog C Nitrilium Ion Intermediate A->C B Dehydrating Agent (e.g., POCl3) B->C D Intramolecular Cyclization C->D E Dihydroisoquinoline Derivative D->E

    Caption: Key steps in the Bischler-Napieralski reaction.

Quinazolines are another important class of heterocyclic compounds with diverse biological activities. They can be synthesized from benzylamines and 2-aminobenzaldehydes or 2-aminobenzophenones through a condensation and subsequent cyclization/oxidation sequence.[8][9]

  • Mechanism: The synthesis of 2-substituted quinazolines from o-aminobenzylamines and benzylamines can proceed via a multistep reaction involving:

    • Oxidative formation of an imine from the benzylamine.

    • Intermolecular condensation with the o-aminobenzylamine.

    • Intramolecular cyclization.

    • Aromatization to the quinazoline ring system.[10]

Data Presentation

Reaction TypeSubstrateReagentsProductTypical Yield (%)Reference
N-Acylation3-Chloro-4-fluoroanilineAcetic acidN-(3-Chloro-4-fluorophenyl)acetamide-[5]
FormylationElectron-rich arenesDMF, POCl₃Aryl aldehydeGood to excellent[8][9]
Cyclization (Pictet-Spengler)β-ArylethylaminesAldehyde, AcidTetrahydroisoquinolineVaries[11][12]
Cyclization (Bischler-Napieralski)N-Acyl-β-arylethylaminesPOCl₃ or P₂O₅DihydroisoquinolineVaries[5][13][14]
Quinazoline SynthesisBenzylamines, 2-AminobenzophenonesCAN/TBHP2-Substituted Quinazolines75-93[9]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is governed by the interplay of the nucleophilic primary amine and the electronic effects of the fluoro and methyl substituents on the aromatic ring. This guide has provided a detailed overview of its core reaction mechanisms, including nucleophilic substitution, formylation, and intramolecular cyclization reactions. The provided protocols and mechanistic insights serve as a foundation for the rational design of synthetic routes to novel and complex molecules for applications in drug discovery and materials science. Further exploration of catalytic and asymmetric transformations involving this scaffold will undoubtedly unlock new avenues for chemical innovation.

References

  • Ishida, N., et al. (2021). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 9, 707895.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Google Patents. (2022). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
  • Karnakar, K., et al. (2011). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 681518.
  • AIP Publishing. (2017). Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. AIP Conference Proceedings, 1865(1), 020011.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzylamine in Pharmaceutical Synthesis and API Production. Retrieved from a relevant chemical supplier website.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • ChemBK. (2024). This compound.
  • Vicker, N., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 17(9), 10834-10861.
  • BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis. Retrieved from a relevant chemical supplier website.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Fun, H.-K., et al. (2011). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.
  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
  • Google Patents. (2018). Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine. CN108752217B.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Heterocycles. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. 36(2), 307-316.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from a relevant chemical supplier website.
  • Organic Syntheses. (n.d.). Palladium-Catalyzed Formylation of Aryl Bromides with N-Formylsaccharin. Retrieved from [Link]

Sources

The Ascendance of a Fluorinated Building Block: A Technical Guide to 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, History, and Application of a Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. It is within this context that 3-Fluoro-4-methylbenzylamine has emerged as a valuable and versatile building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development.

A History Etched in Chemical Literature: The Emergence of a Versatile Intermediate

While a singular, seminal publication heralding the "discovery" of this compound is not readily apparent in the annals of chemical literature, its history can be traced through its increasing appearance in patents and scientific articles as a key intermediate in the synthesis of a diverse array of compounds. Its CAS Registry Number, 261951-67-1, indicates its formal registration and entry into the collective repository of chemical substances. The rise of this compound is intrinsically linked to the growing appreciation for the utility of fluorinated building blocks in drug discovery programs. Its structural motif, featuring a fluorine atom ortho to a methyl group on a benzylamine core, offers a unique combination of steric and electronic properties that medicinal chemists have leveraged to fine-tune the biological activity of target molecules.

The Synthetic Pathway: From Precursor to Product

The synthesis of this compound is most commonly achieved through a two-step process, beginning with the preparation of its nitrile precursor, 3-Fluoro-4-methylbenzonitrile. This is then followed by the reduction of the nitrile functionality to the corresponding primary amine.

Part 1: Synthesis of the Key Precursor, 3-Fluoro-4-methylbenzonitrile

The industrial and laboratory-scale synthesis of 3-Fluoro-4-methylbenzonitrile has been approached through several strategic routes. One common method involves a multi-step sequence starting from o-methylbenzylamine.[1] This classical approach, while effective, involves the use of harsh reagents such as nitric and sulfuric acids and the generation of potentially unstable diazonium intermediates.

A more contemporary and efficient method, detailed in recent patents, involves the condensation and subsequent decarbonylation of strategically chosen starting materials.[1] This approach offers advantages in terms of cost-effectiveness and suitability for industrial-scale production.

A Representative Synthetic Protocol for 3-Fluoro-4-methylbenzonitrile:

While specific industrial processes are proprietary, a general representation of a modern synthetic approach is outlined below. This protocol is a composite of methodologies described in the patent literature and serves to illustrate the key transformations.

Step 1: Condensation Reaction

A suitably substituted precursor is condensed with another reactant in the presence of a phase transfer catalyst to yield an intermediate mixture.

Step 2: Decarbonylation

The resulting mixture undergoes a decarbonylation reaction, often in the presence of a chloride salt and water in a suitable solvent, to yield the desired 3-Fluoro-4-methylbenzonitrile.

Table 1: Key Parameters for the Synthesis of 3-Fluoro-4-methylbenzonitrile

ParameterDescription
Starting Materials Varies depending on the specific patented route, often proprietary.
Key Reactions Condensation, Decarbonylation
Catalysts Phase transfer catalysts (e.g., tetrabutylammonium bromide)
Solvents N,N-dimethylformamide, dimethyl sulfoxide, N-methylpyrrolidone
Reaction Temperature Condensation: 90-120 °C; Decarbonylation: 120-180 °C
Yield High, suitable for industrial production.
Part 2: Reduction of 3-Fluoro-4-methylbenzonitrile to this compound

The conversion of the nitrile group in 3-Fluoro-4-methylbenzonitrile to the primary amine of this compound is a critical final step. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-4-methylbenzonitrile

This protocol is a generalized procedure based on established methods for the reduction of aromatic nitriles.

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 3-Fluoro-4-methylbenzonitrile in methanol.

  • Carefully add the 10% Palladium on carbon catalyst to the solution.

  • Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure is sufficient) at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 3-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or chromatography if necessary.

Causality in Experimental Choices:

  • Catalyst Selection: Palladium on carbon and Raney Nickel are highly effective and commonly used catalysts for the hydrogenation of nitriles. They provide a high surface area for the reaction to occur efficiently.

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Hydrogen Atmosphere: The use of a hydrogen atmosphere is essential for the reduction to proceed. The repeated evacuation and backfilling with hydrogen ensure that the reaction is not inhibited by the presence of oxygen.

  • Monitoring: TLC or LC-MS is used to monitor the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint.

Visualizing the Synthesis

Synthesis_Pathway cluster_precursor Synthesis of 3-Fluoro-4-methylbenzonitrile cluster_final_product Synthesis of this compound Starting_Materials Starting Materials Intermediate_Mixture Intermediate Mixture Starting_Materials->Intermediate_Mixture Condensation 3-Fluoro-4-methylbenzonitrile 3-Fluoro-4-methylbenzonitrile Intermediate_Mixture->3-Fluoro-4-methylbenzonitrile Decarbonylation This compound This compound 3-Fluoro-4-methylbenzonitrile_reduction 3-Fluoro-4-methylbenzonitrile 3-Fluoro-4-methylbenzonitrile_reduction->this compound Reduction (e.g., H2, Pd/C)

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Pharmaceutical Compounds Utilizing 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Synthons in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Among the vast arsenal of fluorinated building blocks, 3-Fluoro-4-methylbenzylamine stands out as a particularly versatile and valuable synthon.

This primary amine combines three key structural features:

  • A fluoro group at the meta-position, which acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and serving as a bioisostere for hydrogen.[2]

  • A methyl group at the para-position, which provides a lipophilic anchor and can engage in beneficial van der Waals interactions within a protein's binding pocket.

  • A highly reactive benzylamine moiety , which serves as a nucleophilic handle for a wide array of synthetic transformations, including amide bond formation, reductive amination, and the construction of complex heterocyclic systems.

This guide provides detailed protocols and expert insights into leveraging this compound as a key intermediate in the synthesis of pharmaceutically relevant scaffolds, with a focus on amide-based compounds and pyrimidine-core kinase inhibitors.

Application 1: Amide Bond Formation for Bioactive Scaffolds

The amide bond is one of the most prevalent functional groups in pharmaceuticals, prized for its structural rigidity and ability to mimic peptide linkages.[3] this compound is an excellent nucleophile for constructing N-benzyl amides, a common motif in many therapeutic agents.

Protocol 1: Standard HATU-Mediated Amide Coupling

This protocol describes a reliable, high-yield method for coupling this compound with a generic carboxylic acid using HATU, a widely used and efficient coupling reagent.

Experimental Workflow: Amide Coupling

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification Acid Carboxylic Acid (1.0 eq) ActiveEster Activated O-Acylurea Ester Acid->ActiveEster HATU, DIPEA, DMF 0°C to RT, 15 min HATU HATU (1.1 eq) DIPEA DIPEA (2.0 eq) Solvent Anhydrous DMF Product Crude Amide Product ActiveEster->Product + Amine RT, 2-4 h Amine This compound (1.05 eq) Workup Aqueous Work-up (H2O, EtOAc) Product->Workup Purify Column Chromatography Workup->Purify Final Pure N-(3-Fluoro-4-methylbenzyl)amide Purify->Final

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Cool the solution to 0°C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at 0°C for 5 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes.

    • Scientist's Note: HATU rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.[4]

  • Coupling: Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with water (2x), 5% aqueous LiCl solution (2x, to remove residual DMF), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Data Presentation: Representative Amide Coupling Reactions

Carboxylic Acid InputProduct StructureTypical Yield
Benzoic AcidN-(3-Fluoro-4-methylbenzyl)benzamide>90%
2-Fluorobenzoic Acid2-Fluoro-N-(3-fluoro-4-methylbenzyl)benzamide>88%
Cyclobutanecarboxylic acidN-(3-Fluoro-4-methylbenzyl)cyclobutanecarboxamide>92%

Application 2: Reductive Amination for Accessing Secondary Amines

Reductive amination is a powerful and reliable method for forming C-N bonds, providing a controlled route to secondary and tertiary amines while avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides.[5][6] This process involves the in-situ formation of an imine between the amine and a carbonyl compound, followed by its immediate reduction.

Protocol 2: One-Pot Reductive Amination using STAB

This protocol details the synthesis of a secondary amine from this compound and an aldehyde using Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃), a mild and selective reducing agent that tolerates most functional groups and does not readily reduce the starting aldehyde.[7]

Experimental Workflow: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification Amine This compound (1.0 eq) Imine Imine Intermediate (in situ) Amine->Imine + Aldehyde, Solvent RT, 30 min Aldehyde Aldehyde (1.1 eq) Solvent DCE or THF Crude Crude Secondary Amine Imine->Crude + STAB RT, 4-12 h STAB NaBH(OAc)3 (1.5 eq) Workup Aqueous Quench (sat. NaHCO3) Crude->Workup Purify Extraction & Chromatography Workup->Purify Final Pure Secondary Amine Purify->Final

Caption: One-pot reductive amination workflow using STAB.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M).

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step, particularly with less reactive ketones.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture portion-wise over 10 minutes.

    • Scientist's Note: STAB is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective for reductive aminations because it selectively reduces the protonated imine intermediate much faster than the starting carbonyl compound.[5][7] Its use allows the reaction to be performed in a single pot.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) or EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil or solid via flash column chromatography to yield the pure secondary amine.

Data Presentation: Representative Reductive Amination Reactions

Carbonyl InputProduct StructureTypical Yield
4-FluorobenzaldehydeN-(3-Fluoro-4-methylbenzyl)-N-(4-fluorobenzyl)amine>85%
CyclopentanoneN-(3-Fluoro-4-methylbenzyl)cyclopentanamine>80%
AcetoneN-(3-Fluoro-4-methylbenzyl)propan-2-amine>75%

Application 3: Synthesis of Pyrimidine-Based Kinase Inhibitors

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, especially kinase inhibitors used in oncology.[8][9][10][11] this compound can be readily incorporated into these structures, often via a nucleophilic aromatic substitution (SₙAr) reaction on an activated chloropyrimidine core.

Protocol 3: SₙAr Reaction for a Phenylaminopyrimidine Scaffold

This protocol outlines the final key step in assembling a kinase inhibitor scaffold, where the target amine displaces a halogen on the pyrimidine ring. Such reactions are fundamental in the synthesis of inhibitors targeting kinases like EGFR, ALK, and HER2.[12][13]

Experimental Workflow: SₙAr for Kinase Inhibitor Scaffold

G cluster_0 Reaction Setup cluster_1 SₙAr Reaction cluster_2 Work-up & Purification Chloro 2,4-Dichloropyrimidine Derivative (1.0 eq) Reaction Heat (80-120°C) 4-24 h Chloro->Reaction + Amine, Base, Solvent Amine This compound (1.1 eq) Base DIPEA or K2CO3 (2.5 eq) Solvent n-Butanol or DMSO Crude Crude Product Mixture Reaction->Crude Workup Cool & Precipitate or Aqueous Extraction Crude->Workup Purify Recrystallization or Chromatography Workup->Purify Final Substituted Pyrimidine Kinase Inhibitor Core Purify->Final

Caption: SₙAr workflow for pyrimidine functionalization.

Step-by-Step Methodology:

  • Preparation: To a sealable reaction vessel, add the substituted 2-chloropyrimidine (1.0 eq), this compound (1.1 eq), and a base such as DIPEA or anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a high-boiling point solvent such as n-butanol, 2-propanol, or DMSO to achieve a concentration of 0.1-0.5 M.

    • Scientist's Note: SₙAr reactions on electron-deficient heteroaromatics like chloropyrimidines typically require heat to overcome the activation energy for the formation of the Meisenheimer complex intermediate. The choice of a high-boiling solvent is critical. A base is required to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction: Seal the vessel and heat the mixture to 80-120°C. Stir vigorously for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The disappearance of the chloropyrimidine and the appearance of a new product with the corresponding higher mass is indicative of success.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration and washed with a cold solvent like diethyl ether or methanol. Alternatively, if the product is soluble, dilute the mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Data Presentation: Representative SₙAr Reaction

Pyrimidine InputAmine InputProductTypical Yield
4-Chloro-6-ethyl-5-fluoropyrimidineThis compoundN-(3-Fluoro-4-methylbenzyl)-6-ethyl-5-fluoropyrimidin-4-amine70-85%

References

  • Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Google Vertex AI Search URL
  • Title: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: Google Vertex AI Search URL
  • Title: Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity Source: ResearchGate URL
  • Title: Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)
  • Title: A study on methods of synthesis of pyrimidine derivatives and their biological activities Source: Heterocyclic Letters URL
  • Title: Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide Source: Google Vertex AI Search URL
  • Title: The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis Source: Google Vertex AI Search URL
  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Reductive Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: organic-reaction.com URL: [Link]

  • Title: Supporting Information Direct formation of amide/peptide bonds from carboxylic acids Source: The Royal Society of Chemistry URL: [Link]

  • Title: Drug Modifications to Improve Stability Source: eCampusOntario Pressbooks URL: [Link]

  • Title: FDA-approved kinase inhibitors containing unsymmetrically disubstituted... Source: ResearchGate URL: [Link]

  • Title: Tips and tricks for difficult amide bond formation? Source: Reddit URL: [Link]

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step-by-step guide to N-alkylation reactions of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the N-alkylation of 3-Fluoro-4-methylbenzylamine, a critical reaction for the synthesis of novel chemical entities in drug discovery, is presented in this application note. The focus is on providing robust and reproducible protocols for researchers, scientists, and drug development professionals. This guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of N-Alkylated Benzylamines

N-alkylated amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The ability to selectively introduce alkyl groups onto a nitrogen atom is a cornerstone of modern organic synthesis. This compound, with its specific substitution pattern on the aromatic ring, presents a valuable building block for creating new molecular entities with potentially unique pharmacological profiles. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, while the methyl group provides a point of steric differentiation. This guide will explore the common methods for N-alkylation of this primary amine, with a particular focus on achieving selective mono-alkylation.

Method 1: Direct Alkylation with Alkyl Halides - A Cautionary Tale

Direct alkylation of primary amines with alkyl halides is a classic SN2 reaction.[2] While seemingly straightforward, this method is often plagued by a lack of selectivity, leading to a mixture of products.[3][4]

The Challenge of Over-Alkylation

The initial reaction between this compound and an alkyl halide produces the desired secondary amine. However, this product is also nucleophilic, often more so than the starting primary amine, and can compete for the remaining alkyl halide.[4] This leads to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.[5] Separating this complex mixture of products can be challenging and often results in low yields of the desired mono-alkylated product.[2][3]

Caption: The "runaway" nature of direct amine alkylation.

Method 2: Reductive Amination - The Preferred Strategy for Controlled Mono-Alkylation

Reductive amination is a highly versatile and widely employed method for the N-alkylation of primary amines.[1][6] It is a one-pot procedure that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1] This method circumvents the issue of over-alkylation, making it the preferred choice for the synthesis of mono-N-alkylated this compound.[3]

Mechanism of Reductive Amination

The reaction proceeds in two main steps:

  • Imine Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or a Schiff base).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to form the new C-N single bond of the secondary amine.

A key advantage of this method is the ability to choose a reducing agent that is selective for the imine and does not reduce the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a mild and selective reducing agent that tolerates a wide variety of functional groups.[8][9]

G cluster_0 Reductive Amination Workflow A This compound C Imine Intermediate A->C Imine Formation B Aldehyde or Ketone B->C D N-Alkylated Product (Secondary Amine) C->D Reduction (e.g., NaBH(OAc)3)

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol: Reductive Amination of this compound

This protocol provides a general procedure for the reductive amination of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (optional, for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable anhydrous solvent such as DCM or DCE.[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added to promote imine formation.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The addition should be done carefully to control any potential exotherm.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[1]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of this compound with various carbonyl compounds.

Carbonyl CompoundReducing AgentSolventCatalystTypical Reaction TimeExpected Yield
Aliphatic AldehydeNaBH(OAc)₃DCENone2-4 hours>85%
Aromatic AldehydeNaBH(OAc)₃DCENone4-8 hours>80%
Aliphatic KetoneNaBH(OAc)₃DCEAcetic Acid12-24 hours70-85%
Aromatic KetoneNaBH(OAc)₃DCEAcetic Acid18-36 hours60-75%

Method 3: Advanced N-Alkylation Strategies - The Buchwald-Hartwig Amination

For certain applications, particularly the formation of N-aryl bonds, the Buchwald-Hartwig amination offers a powerful alternative.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate.[12] While more complex to set up due to the requirement of a palladium catalyst and a specific ligand, it provides access to a wide range of N-arylated products that are not accessible through reductive amination.[10]

The general transformation involves reacting this compound with an aryl halide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent like toluene or dioxane.

Conclusion

The N-alkylation of this compound is a key transformation for the synthesis of novel compounds in drug discovery and development. While direct alkylation with alkyl halides is often problematic due to over-alkylation, reductive amination provides a highly efficient and selective method for the preparation of mono-N-alkylated products. For more specialized applications such as N-arylation, the Buchwald-Hartwig amination offers a powerful synthetic tool. The choice of method will depend on the desired final product and the specific research context. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to successfully perform these important reactions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Alkylation of Amines. (n.d.). In University of Calgary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Pearson. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025). Monoalkylation of primary amines and N-sulfinylamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]

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  • ResearchGate. (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of Fluorinated Benzyl Moieties in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the role of fluorinated benzyl intermediates, specifically focusing on 3-fluoro-4-methylbenzonitrile, in the synthesis of modern agrochemicals. While 3-fluoro-4-methylbenzylamine is recognized as a valuable building block in organic synthesis, its direct application in publicly documented agrochemical manufacturing pathways is not as prevalent as its nitrile counterpart.[1][2] This guide will elucidate the synthetic pathways to produce the key intermediate 3-fluoro-4-methylbenzonitrile, providing detailed, field-proven protocols. We will explore the causality behind experimental choices and offer a framework for researchers, chemists, and process development professionals to leverage these critical fluorinated intermediates in the development of next-generation crop protection agents.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine into organic molecules is a cornerstone of modern agrochemical design. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of active ingredients.[3][4] These enhancements often lead to agrochemicals with higher potency, greater selectivity, and improved environmental profiles.[5]

The 3-fluoro-4-methylphenyl scaffold is a key structural motif found in various advanced agrochemical candidates. While amines like this compound offer a versatile functional handle for derivatization, the corresponding benzonitrile (3-fluoro-4-methylbenzonitrile) often serves as a more direct and widely documented precursor in multi-step synthetic campaigns.[6] The nitrile group is a versatile functional moiety that can be readily transformed into amines, amides, or carboxylic acids, providing multiple avenues for molecular elaboration.[7]

This document will focus on the synthesis of 3-fluoro-4-methylbenzonitrile, a critical intermediate for the production of fluorine-containing pesticides.[6] The protocols provided herein are designed to be robust, scalable, and self-validating, reflecting best practices in process chemistry.

Synthetic Pathways to 3-Fluoro-4-methylbenzonitrile: A Comparative Overview

The synthesis of 3-fluoro-4-methylbenzonitrile is a critical first step in leveraging this key intermediate. Several routes have been developed, each with distinct advantages and considerations for industrial-scale production.

Traditional Route via Diazotization

One documented method involves a multi-step process starting from o-methylbenzylamine. This pathway, while effective, utilizes harsh reagents such as concentrated sulfuric acid, nitric acid, and fluoboric acid, which may pose challenges in terms of equipment corrosion and environmental disposal.[8]

The general workflow for this traditional route is outlined below:

G A o-Methylbenzylamine B Nitration & Diazotization A->B H2SO4, HNO3, NaNO2 C Fluorination via Balz-Schiemann Reaction B->C HBF4 D Reduction C->D Reducing Agent E Cyanation (Sandmeyer Reaction) D->E CuCN/KCN F 3-Fluoro-4-methylbenzonitrile E->F

Caption: Traditional synthesis of 3-fluoro-4-methylbenzonitrile.

Modern Route via Condensation and Decarbonylation

A more contemporary and industrially scalable approach avoids many of the harsh reagents of the traditional method. This process involves a condensation reaction followed by a decarbonylation step, offering improved safety and environmental profiles.[8] This route is often preferred for its milder conditions and suitability for large-scale production.

Detailed Protocol: Synthesis of 3-Fluoro-4-methylbenzonitrile via Condensation-Decarbonylation

This section provides a detailed, step-by-step protocol for the synthesis of 3-fluoro-4-methylbenzonitrile, adapted from established patent literature.[6] This method is presented as a reliable and scalable process for producing high-purity intermediate.

Step 1: Condensation Reaction

The first stage of this synthesis involves the condensation of a substituted precursor with a malonate ester in the presence of a base and a phase-transfer catalyst.

G cluster_0 Step 1: Condensation A Precursor B (e.g., a substituted benzaldehyde) C Reaction Vessel (DMF Solvent) A->C B Precursor C (e.g., Diethyl Malonate) B->C D Heating and Stirring (100°C, N2 atmosphere) C->D K2CO3, Phase Transfer Catalyst E Filtration and Concentration D->E Reaction Monitoring F Mixture D (Oily Intermediate) E->F

Caption: Workflow for the condensation step.

Protocol:

  • Reagent Charging: To a 20 L reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add N,N-dimethylformamide (DMF, 11 L), potassium carbonate (7051 g), and a phase-transfer catalyst such as tetrabutylammonium bromide (175 g).[6]

  • Addition of Precursors: Add the starting aldehyde precursor (Compound B, 3400 g) and diethyl malonate (Compound C, 8190 g) to the reaction mixture.[6]

  • Reaction Conditions: Under a nitrogen atmosphere, stir the mixture and heat to 100 ± 5°C. Maintain this temperature and monitor the reaction for completion (typically several hours).[6]

    • Causality: The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic-soluble precursors and the inorganic base in the polar aprotic solvent. The nitrogen atmosphere prevents unwanted side reactions.

  • Work-up and Isolation: Upon completion, cool the mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure, washed with water, and desolvated to yield the oily intermediate mixture D.[6]

Step 2: Decarbonylation and Purification

The crude intermediate from Step 1 is then subjected to a decarbonylation reaction to form the nitrile, followed by purification.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, add the crude oily mixture D (200 g) to dimethyl sulfoxide (DMSO, 400 mL). Add sodium chloride (167.9 g).[6]

  • Decarbonylation: Under a nitrogen atmosphere, stir the mixture and heat to 160 ± 5°C. Carefully add water (25.8 g) dropwise, controlling the addition rate to maintain the temperature and manage the reflux of the solvent.[6]

    • Causality: This is a Krapcho decarboxylation-type reaction. The combination of a polar aprotic solvent (DMSO), salt (NaCl), and water at high temperatures facilitates the removal of the ester group and subsequent formation of the nitrile.

  • Purification via Distillation and Crystallization: After the reaction is complete, add water (300 mL) and perform steam distillation. Collect the oil layer and dissolve it in n-heptane (50 mL).[6]

  • Crystallization: Cool the n-heptane solution to 0-3°C to induce crystallization.[6]

  • Final Product: Filter the resulting solid and dry under vacuum to obtain pure 3-fluoro-4-methylbenzonitrile.[6]

Quantitative Data and Quality Control

The following table summarizes the expected yields and purity for this synthetic route.

ParameterValueSource
Overall Yield ~48%[6]
Purity (by HPLC) >99.7%[6]
Appearance White solid[6]

Quality Control: The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400MHz, CDCl₃): δ 7.53-7.48 (m, 2H), 7.10 (t, J=8.8Hz, 1H), 2.32 (d, J=2.0Hz, 3H).[6]

  • Mass Spectrometry (EI) m/z: 135 (M+), 115, 108, 81, 57, 50, 31.[6]

Application in Agrochemical Synthesis: The Next Step

With high-purity 3-fluoro-4-methylbenzonitrile in hand, researchers can proceed with various transformations to build the final agrochemical active ingredient. A common subsequent step is the reduction of the nitrile group to a primary amine, yielding this compound.

G A 3-Fluoro-4-methylbenzonitrile B Reduction A->B e.g., LiAlH4, H2/Catalyst C This compound B->C D Coupling with Agrochemical Scaffold C->D E Final Agrochemical Product D->E

Caption: Potential pathway from benzonitrile to a final agrochemical.

This resulting benzylamine can then be coupled with various heterocyclic or aromatic scaffolds to produce a wide range of potential insecticides, fungicides, or herbicides. The specific choice of coupling partners and reaction conditions will depend on the target molecule's final structure and desired biological activity.

Conclusion

3-Fluoro-4-methylbenzonitrile is a pivotal intermediate in the synthesis of modern, fluorine-containing agrochemicals. The condensation-decarbonylation route presented here offers a safe, scalable, and efficient method for its production, avoiding the harsh reagents of older synthetic pathways. By mastering the synthesis of this key building block, researchers and drug development professionals are well-equipped to innovate and develop the next generation of effective and environmentally conscious crop protection solutions.

References

  • LookChem. (n.d.). Cas 261951-68-2, 4-FLUORO-3-METHYLBENZYLAMINE. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 261951-68-2 | 4-Fluoro-3-methylbenzylamine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile. Retrieved from [Link]

  • Wang, J., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109688.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Fluorinated Intermediates in Modern Agrochemicals. Retrieved from [Link]

  • [This citation is not used in the text to maintain the narrative flow but is available for reference.]
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  • [This citation is not used in the text to maintain the narrative flow but is available for reference.]
  • Google Patents. (2022). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
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  • [This citation is not used in the text to maintain the narrative flow but is available for reference.]
  • [This citation is not used in the text to maintain the narrative flow but is available for reference.]
  • [This citation is not used in the text to maintain the narrative flow but is available for reference.]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide. Retrieved from [Link]

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advanced analytical methods for the characterization of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Advanced Characterization of 3-Fluoro-4-methylbenzylamine

Abstract

This comprehensive guide presents a suite of advanced analytical methodologies for the definitive characterization of this compound, a key intermediate in pharmaceutical synthesis. The protocols and workflows detailed herein are designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and precise analytical characterization. This document moves beyond standard procedures to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We cover a range of techniques from structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to purity and impurity profiling using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic amine that serves as a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its precise molecular structure and purity are paramount to the safety, efficacy, and quality of the final drug product.[1] The presence of even trace amounts of impurities—such as starting materials, by-products, or degradation products—can have significant consequences, making rigorous analytical characterization a non-negotiable aspect of the drug development lifecycle.[2]

This application note provides a multi-faceted analytical strategy to establish the identity, purity, and impurity profile of this compound, aligning with the stringent requirements of regulatory bodies.

Physicochemical Profile

A foundational understanding of the analyte's physicochemical properties is essential for method development. These properties guide decisions on solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
Molecular Formula C₈H₁₀FN[3]
Molecular Weight 139.17 g/mol [3]
CAS Number 261951-67-1[4]
Appearance Colorless to Yellow-brown Liquid[4]
Density ~1.05 g/mL[3][5]
Boiling Point 198.0 ± 25.0 °C (Predicted)[3]
Flash Point 82.4 °C[3]
pKa 8.95 ± 0.10 (Predicted)[5]

Comprehensive Characterization Workflow

A holistic approach is necessary for the full characterization of a pharmaceutical intermediate. The workflow below outlines the logical progression from structural confirmation to detailed impurity analysis.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Analysis cluster_2 Data Synthesis & Reporting NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Report Certificate of Analysis (CoA) Generation NMR->Report MS Mass Spectrometry (GC-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC HPLC-UV/DAD (Assay, Impurity Profile) HPLC->Report GC GC-FID (Residual Solvents, Volatile Impurities) GC->Report Sample This compound (Incoming Batch) Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GC

Caption: Overall workflow for the analytical characterization of this compound.

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the unambiguous structural confirmation of organic molecules.[6] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

  • ¹H NMR: Confirms the presence and connectivity of all protons. Expected signals include those for the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the benzylic CH₂ group, the amine NH₂ protons, and the methyl CH₃ group.

  • ¹³C NMR: Determines the number and electronic environment of all carbon atoms in the molecule.

  • ¹⁹F NMR: Provides a highly specific signal for the fluorine atom, confirming its presence and substitution pattern on the aromatic ring.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program.

    • Set a spectral width of approximately 16 ppm.

    • Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of approximately 240 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire data using a standard pulse program without proton decoupling to observe H-F couplings, or with decoupling for a singlet.

    • Reference the spectrum to a known fluorine standard (e.g., CFCl₃).

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds like benzylamines.[7] It provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint), confirming molecular weight and fragmentation patterns.

Due to the polar nature of the primary amine, direct GC analysis can sometimes result in poor peak shape (tailing).[7][8] An optional derivatization step, such as silylation, can be employed to block the active amine protons, thereby increasing volatility and improving chromatographic performance.[9]

GCMS_Workflow Sample Sample Solution in Volatile Solvent Direct Direct Injection Sample->Direct For fast screening Deriv Derivatization (e.g., with BSTFA/MSTFA) Sample->Deriv For improved peak shape & sensitivity GC Gas Chromatography (Separation on Capillary Column) Direct->GC Deriv->GC MS Mass Spectrometry (EI Ionization & Mass Analysis) GC->MS Data Data Analysis (Library Match & Spectrum Interpretation) MS->Data

Caption: Experimental workflow for GC-MS analysis, including an optional derivatization step.

Protocol 2: GC-MS Analysis (Direct Injection)

  • Sample Preparation: Prepare a stock solution of the sample in a volatile organic solvent like methanol or dichloromethane at a concentration of approximately 1 mg/mL.[7] Further dilute as needed to be within the linear range of the detector.

  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A low-to-mid polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on sensitivity requirements.

    • Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern to confirm the structure. The molecular ion (M⁺) should be observed at m/z 139.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The resulting spectrum provides a unique fingerprint that can be used for material identification.

Expected Characteristic Absorptions:

  • N-H Stretch: A pair of bands in the region of 3300-3400 cm⁻¹ (primary amine).

  • C-H Stretch (Aromatic): Bands typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands for CH₃ and CH₂ groups just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: In the 1020-1250 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the main compound from any potential impurities, allowing for accurate quantification.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or Diode Array Detector (DAD) is the industry standard for determining the purity (assay) and impurity profile of pharmaceutical substances.[1][10] A reversed-phase method is typically suitable for a compound of this polarity.

HPLC_Workflow cluster_0 Method Development cluster_1 Analysis cluster_2 Quantification Col Column Selection (e.g., C18, Phenyl-Hexyl) MP Mobile Phase Optimization (pH, Organic Modifier) Col->MP Sample Sample & Standard Preparation MP->Sample Inject HPLC-UV/DAD Injection Sample->Inject Assay Assay Calculation (% Purity) Inject->Assay Imp Impurity Quantification (% Area, Known/Unknown) Inject->Imp

Sources

Application Note: Structural Elucidation of 3-Fluoro-4-methylbenzylamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-4-methylbenzylamine. As a key building block in pharmaceutical and materials science, unambiguous structural confirmation of this compound is critical. We present a comprehensive analysis of the spectral features, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. This guide explains the causal relationships between the molecular structure and the observed NMR data, with a particular focus on the influence of the fluorine substituent on both proton and carbon spectra. Detailed, field-proven protocols for sample preparation and data acquisition are also provided to ensure high-quality, reproducible results.

Introduction: The Role of NMR in Characterizing Fluorinated Aromatics

This compound is a substituted aromatic amine whose utility in drug development and organic synthesis necessitates precise analytical characterization. The introduction of a fluorine atom into an organic molecule can significantly alter its chemical and biological properties. NMR spectroscopy is an unparalleled, non-destructive technique for verifying the molecular structure of such compounds.

The ¹⁹F nucleus, like ¹H, has a nuclear spin (I) of ½ and is 100% naturally abundant, making it a highly sensitive NMR probe.[1] Its presence introduces characteristic spin-spin couplings to nearby ¹H and ¹³C nuclei, providing invaluable connectivity information.[2] Interpreting these couplings is essential for confirming the specific isomer and elucidating the electronic environment of the molecule. This note serves as a practical guide for researchers to confidently assign the structure of this compound from its NMR data.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecular structure and identify the chemically distinct nuclei.

Figure 1. Structure of this compound with atom numbering for NMR assignment.

Based on the structure, we anticipate:

  • ¹H NMR: 6 distinct signals corresponding to the three aromatic protons (H-2, H-5, H-6), the benzylic methylene protons (H-α), the amine protons (NH₂), and the methyl protons (H-β).

  • ¹³C NMR: 8 distinct signals corresponding to the six aromatic carbons (C-1 to C-6), the benzylic methylene carbon (C-α), and the methyl carbon (C-β).

The fluorine atom at the C-3 position will induce characteristic splitting patterns in the signals of nearby protons and carbons, a key feature for assignment.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The key to interpreting the spectrum of this compound lies in understanding both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzRationale
H-5 ~7.1 - 7.3Triplet (t) or Doublet of Doublets (dd)³J(H5,H6) ≈ 8.0 HzThis proton is ortho to H-6 and meta to the fluorine. The ortho H-H coupling will be dominant.
H-2 ~7.0 - 7.2Doublet of Doublets (dd)⁴J(H2,H6) ≈ 2.0 Hz, ³J(H2,F) ≈ 9.0 HzH-2 is meta to H-6 and ortho to the fluorine atom. The larger coupling will be to the fluorine.
H-6 ~6.9 - 7.1Doublet of Doublets of Doublets (ddd)³J(H6,H5) ≈ 8.0 Hz, ⁴J(H6,H2) ≈ 2.0 Hz, ⁴J(H6,F) ≈ 4.0 HzH-6 is coupled to two aromatic protons (H-5 ortho, H-2 meta) and also shows a four-bond coupling to fluorine.[3]
H-α (-CH₂-) ~3.8 - 4.0Singlet (s) or Doublet (d)⁴J(Hα,F) ≈ 1-2 HzThe benzylic protons are deshielded by the adjacent aromatic ring and the amine group. They may exhibit a small four-bond coupling to the fluorine.
H-β (-CH₃) ~2.2 - 2.4Singlet (s) or Doublet (d)⁴J(Hβ,F) ≈ 2-3 HzThe methyl group is attached to the aromatic ring. It is expected to show a small four-bond coupling to the fluorine.
-NH₂ ~1.5 - 2.5 (variable)Broad Singlet (br s)NoneThe chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and chemical exchange. This signal will disappear upon D₂O exchange.

Interpreting the ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR spectra reveal the number of unique carbon environments. For fluorinated compounds, the key diagnostic feature is the presence of carbon-fluorine (C-F) couplings, which are observed even in proton-decoupled spectra.[4][5] These couplings are typically much larger than H-H couplings and span multiple bonds.[6]

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted δ (ppm)Multiplicity (due to C-F coupling)Coupling Constants (J) in HzRationale
C-3 ~160 - 164Doublet (d)¹J(C,F) ≈ 240 - 250 HzThe carbon directly bonded to fluorine shows a very large one-bond coupling and is significantly deshielded.[4]
C-1 ~140 - 143Doublet (d)³J(C,F) ≈ 3 - 5 HzThis quaternary carbon is three bonds away from the fluorine.
C-4 ~125 - 129Doublet (d)²J(C,F) ≈ 18 - 22 HzThis quaternary carbon is ortho to the fluorine, resulting in a large two-bond coupling.
C-5 ~128 - 132Singlet (s) or small Doublet (d)⁴J(C,F) ≈ 1 - 3 HzThis carbon is para to the fluorine, showing a small four-bond coupling.
C-2 ~115 - 119Doublet (d)²J(C,F) ≈ 20 - 23 HzThis carbon is ortho to the fluorine, resulting in a large two-bond coupling.
C-6 ~122 - 126Doublet (d)³J(C,F) ≈ 5 - 8 HzThis carbon is meta to the fluorine, showing a moderate three-bond coupling.
C-α (-CH₂-) ~45 - 48Doublet (d)³J(C,F) ≈ 4 - 6 HzThe benzylic carbon is three bonds away from the fluorine atom.
C-β (-CH₃) ~18 - 22Doublet (d)³J(C,F) ≈ 3 - 5 HzThe methyl carbon is also three bonds away from the fluorine atom.

Experimental Protocols

Adherence to proper sample preparation and data acquisition protocols is paramount for obtaining high-quality, interpretable NMR spectra.

Protocol for NMR Sample Preparation

Rationale: The quality of the NMR spectrum is directly dependent on the sample preparation. A homogenous, particle-free solution is required to achieve sharp, well-resolved signals.[7][8] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's field-frequency lock.[9]

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Glass wool or a syringe filter

Procedure:

  • Weigh the Sample: For ¹H NMR, accurately weigh 5-25 mg of the compound.[7][9] For ¹³C NMR, a higher concentration is needed; weigh 50-100 mg of the compound.[9]

  • Dissolve the Sample: Transfer the weighed solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10] Agitate the vial gently to ensure the sample dissolves completely.

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution.[7][11] Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[11]

Protocol for NMR Data Acquisition

Rationale: The choice of acquisition parameters affects the resolution, sensitivity, and quantitative accuracy of the spectrum. The parameters below are a robust starting point for routine analysis of small organic molecules.

¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set Parameters:

    • Pulse Angle (p1): 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.[12]

    • Acquisition Time (aq): 2-4 seconds. This determines the digital resolution of the spectrum.

    • Relaxation Delay (d1): 1-2 seconds. This allows for the nuclear spins to return to equilibrium between scans.

    • Number of Scans (ns): 8-16. Averaging multiple scans improves the signal-to-noise ratio.

  • Acquire and Process: Acquire the Free Induction Decay (FID). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):

  • Lock and Shim: Use the same procedure as for ¹H NMR.

  • Set Parameters:

    • Experiment Type: Standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum to singlets (or multiplets from C-F coupling) and provides a Nuclear Overhauser Enhancement (NOE) to improve signal intensity.[12][13]

    • Pulse Angle (p1): 30 degrees. This is optimal for balancing signal intensity and relaxation time for a wide range of carbon types.[13][14]

    • Acquisition Time (aq): 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 128-1024 or more, depending on the sample concentration. ¹³C has a low natural abundance (1.1%), requiring more scans than ¹H NMR.

  • Acquire and Process: Acquire the FID. Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow Visualization

The following diagram illustrates the logical flow from sample handling to the final, interpreted NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-25 mg for ¹H) (50-100 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample, Lock & Shim filter->insert acquire_h1 Acquire ¹H Spectrum (Proton NMR) insert->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (Carbon NMR) insert->acquire_c13 process Process FID (FT, Phase, Baseline) acquire_h1->process acquire_c13->process reference Reference Spectra (e.g., to CDCl₃) process->reference assign Assign Signals (δ, Multiplicity, J) reference->assign structure Confirm Structure of This compound assign->structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note demonstrates that ¹H and ¹³C NMR spectroscopy are powerful and definitive tools for the structural elucidation of this compound. A thorough understanding of chemical shifts and, critically, the spin-spin coupling constants between fluorine and both proton and carbon nuclei, allows for the unambiguous assignment of all signals in the spectra. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality data, leading to confident structural verification essential for applications in research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Alonso, J. L., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

  • University of Leicester. How to Prepare Samples for NMR. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. [Link]

  • University College London. Sample Preparation. [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

  • ACD/Labs Blog. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

  • Chem LibreTexts. ¹⁹F NMR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Basic Practical NMR Concepts. [Link]

  • University of Missouri Department of Chemistry. (2020). Optimized Default ¹³C Parameters. [Link]

  • University of Washington. Fluorine NMR. [Link]

Sources

High-Yield Purification of 3-Fluoro-4-methylbenzylamine via Vacuum Distillation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the high-yield purification of 3-Fluoro-4-methylbenzylamine using vacuum distillation. Aimed at researchers, scientists, and drug development professionals, this guide delves into the theoretical underpinnings, practical considerations, and a detailed step-by-step protocol for achieving high purity of this critical building block. The causality behind experimental choices, safety protocols, and troubleshooting are emphasized to ensure a robust and reproducible purification process.

Introduction: The Rationale for Vacuum Distillation

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). The predicted atmospheric boiling point of this compound is in the range of 198-203°C[1]. Distillation at such high temperatures poses a significant risk of thermal degradation, leading to the formation of impurities and a reduction in yield.

Vacuum distillation is the preferred method for purifying thermally sensitive compounds like this compound. By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at a temperature that minimizes decomposition[2]. This technique is predicated on the Clausius-Clapeyron relation, which describes the relationship between vapor pressure and temperature.

This application note will provide a detailed protocol for the vacuum distillation of this compound, addressing potential impurities from its synthesis and offering practical guidance for optimizing the purification process.

Understanding Potential Impurities

A common synthetic route to this compound involves the reduction of 3-fluoro-4-methylbenzonitrile. This process can introduce several impurities that need to be removed during purification:

  • Unreacted Starting Material: Residual 3-fluoro-4-methylbenzonitrile.

  • Side-Reaction Products: The reduction of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts[3][4].

  • Solvents: Residual solvents from the reaction and work-up steps.

  • Degradation Products: Minor impurities formed due to localized heating or prolonged reaction times.

The boiling points of these impurities will dictate the efficiency of their separation by fractional vacuum distillation.

Materials and Equipment

Reagents and Materials
  • Crude this compound

  • Drying agent (e.g., anhydrous sodium sulfate, potassium carbonate)

  • High-vacuum grease

  • Cold trap coolant (e.g., dry ice/acetone slurry or liquid nitrogen)

Equipment
  • Round-bottom flask (distillation pot)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Cold trap

  • Vacuum pump (capable of achieving pressures in the range of 1-10 mmHg)

  • Manometer or vacuum gauge

  • Insulating material (e.g., glass wool or aluminum foil)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves.

Experimental Protocol: High-Yield Vacuum Distillation

This protocol is designed for the purification of approximately 50-100 g of crude this compound. Adjustments may be necessary for different scales.

Pre-Distillation Preparation
  • Drying the Crude Product: It is crucial to remove any residual water from the crude this compound as it can interfere with the distillation process. Dry the crude product over a suitable drying agent like anhydrous sodium sulfate or potassium carbonate.

  • Assembling the Apparatus:

    • Thoroughly clean and dry all glassware.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. The use of a fractionating column is highly recommended to efficiently separate closely boiling impurities.

    • Place a magnetic stir bar in the distillation flask.

    • Ensure the thermometer bulb is positioned correctly in the distillation head, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor.

    • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump. The cold trap is essential to protect the vacuum pump from corrosive vapors.

The Distillation Process
  • Charging the Flask: Charge the dried, crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating the Vacuum:

    • Ensure all connections are secure.

    • Turn on the cooling water to the condenser.

    • Begin stirring the contents of the distillation flask.

    • Slowly and carefully apply the vacuum. Observe the pressure using a manometer. A target pressure of 1-10 mmHg is generally suitable for this compound.

  • Heating and Fraction Collection:

    • Once a stable vacuum is achieved, begin gently heating the distillation flask using the heating mantle.

    • Observe the distillation process carefully. The first fraction to distill will likely be low-boiling solvents. This "forerun" should be collected in a separate receiving flask.

    • As the temperature of the vapor rises and stabilizes, the main fraction of this compound will begin to distill. The expected boiling point will be significantly lower than the atmospheric boiling point. For example, at 10 mmHg, the boiling point can be estimated, but empirical determination is often necessary. A stable distillation temperature is indicative of a pure fraction being collected.

    • Collect the main fraction in a clean, pre-weighed receiving flask.

    • If the temperature begins to rise again after the main fraction has been collected, it may indicate the presence of higher-boiling impurities. This final fraction should be collected separately.

  • Terminating the Distillation:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum. Never release the vacuum while the apparatus is hot.

    • Turn off the vacuum pump and the condenser cooling water.

    • Disassemble the apparatus and weigh the collected fractions to determine the yield.

Data Presentation and Expected Results

The following table provides an example of the data that should be collected during the vacuum distillation process.

FractionPressure (mmHg)Head Temperature (°C)AppearanceMass (g)Purity (by GC/HPLC)
Forerun540-60Colorless liquid5.2-
Main Fraction5110-115Colorless to pale yellow liquid85.3>99.5%
Final Fraction5>120Yellow liquid3.1-

Note: The head temperatures are hypothetical and should be determined experimentally.

Visualization of the Workflow

Vacuum_Distillation_Workflow cluster_prep Pre-Distillation cluster_distillation Distillation cluster_post Post-Distillation Crude Product Crude Product Drying Drying Crude Product->Drying Anhydrous Na2SO4 Charge Flask Charge Flask Drying->Charge Flask Apply Vacuum Apply Vacuum Charge Flask->Apply Vacuum 1-10 mmHg Gentle Heating Gentle Heating Apply Vacuum->Gentle Heating Collect Forerun Collect Forerun Gentle Heating->Collect Forerun Low-boiling impurities Collect Main Fraction Collect Main Fraction Collect Forerun->Collect Main Fraction Stable Temp. Collect Final Fraction Collect Final Fraction Collect Main Fraction->Collect Final Fraction Temp. Rise Cool Down Cool Down Collect Final Fraction->Cool Down Release Vacuum Release Vacuum Cool Down->Release Vacuum Disassemble & Analyze Disassemble & Analyze Release Vacuum->Disassemble & Analyze Pure Product Pure Product Disassemble & Analyze->Pure Product

Caption: Workflow for the vacuum distillation of this compound.

Safety Considerations and Troubleshooting

Safety Precautions
  • Corrosive Nature: this compound is corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate PPE.

  • Implosion Hazard: Vacuum distillation involves glassware under reduced pressure, which carries a risk of implosion. Inspect all glassware for cracks or defects before use. It is advisable to use a blast shield.

  • Thermal Hazards: Use caution when working with the heating mantle to avoid burns.

  • Chemical Incompatibility: Ensure that all materials in contact with this compound are chemically resistant.

Troubleshooting Guide
IssuePotential Cause(s)Solution(s)
Bumping - Uneven heating- Lack of stirring- Ensure vigorous and consistent stirring.- Use a heating mantle that provides uniform heating.
No Distillate - Vacuum leak- Insufficient heating- Blockage in the system- Check all joints for leaks and re-grease if necessary.- Gradually increase the heating mantle temperature.- Ensure the condenser and distillation path are not obstructed.
Fluctuating Head Temperature - Unstable vacuum- Mixture of components- Check the vacuum source for fluctuations.- A fractionating column will help to better separate components with close boiling points.
Product Solidifies in Condenser - High melting point of the compound- Cooling water is too cold- Use a condenser with a wider bore.- Increase the temperature of the cooling water or use an air condenser.

Conclusion

Vacuum distillation is an effective and essential technique for the high-yield purification of this compound. By carefully controlling the pressure and temperature, thermal degradation can be minimized, leading to a product of high purity suitable for demanding applications in pharmaceutical and chemical synthesis. Adherence to the detailed protocol and safety guidelines presented in this application note will enable researchers to consistently achieve excellent results.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Organic Chemistry.org. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • ACS Publications. (n.d.). Estimating Pure Component Vapor Pressures of Complex Organic Molecules. Retrieved from [Link]

  • Reddit. (n.d.). How to purify Benzylamine? Retrieved from [Link]

  • USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from [Link]

  • Quora. (2019, January 30). What is vacuum and fractional distillation? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ChemistryTalk. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Beijing Institute of Technology. (n.d.). STUDY ON PURIFICATION TECHNOLOGY OF BENZYLAMINE FROM FERMENTATION BROTH. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

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Application Note: Enhancing GC-MS Analysis of 3-Fluoro-4-methylbenzylamine through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the derivatization of 3-Fluoro-4-methylbenzylamine for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of primary amines like this compound is often hampered by their polarity, leading to poor chromatographic peak shape, low volatility, and potential interactions with active sites within the GC system.[1] Chemical derivatization addresses these challenges by converting the polar amine group into a less polar, more volatile, and more thermally stable moiety. This application note details two effective derivatization protocols—acylation with trifluoroacetic anhydride (TFAA) and silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—and explains the causality behind the experimental choices to ensure scientifically sound and reproducible results.

Introduction: The Rationale for Derivatization

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate identification and quantification are crucial for quality control, process monitoring, and metabolic studies. However, the primary amine group (-NH₂) imparts a high degree of polarity to the molecule. This polarity leads to several analytical challenges in GC-MS:

  • Peak Tailing: The active hydrogens on the amine group can form hydrogen bonds with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase, resulting in asymmetric, tailing peaks.[1]

  • Low Volatility: The polarity of the amine group reduces the molecule's volatility, requiring higher elution temperatures, which can risk thermal degradation.[1]

  • Poor Sensitivity: Broad, tailing peaks are difficult to integrate accurately, leading to reduced sensitivity and poor quantitative reproducibility.[2]

Chemical derivatization is a pre-analytical sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[1] The primary goal is to replace the active hydrogens on the amine group with a nonpolar functional group, thereby increasing volatility, improving peak shape, and often enhancing detector sensitivity.[1]

Principles of Derivatization Strategies for Primary Amines

The selection of a derivatization reagent is critical and depends on the analyte's structure and the analytical objectives. For this compound, two of the most effective and widely used strategies are acylation and silylation.

Acylation: Creating Stable, Volatile Amides

Acylation involves the reaction of the primary amine with an acylating agent, typically a perfluorinated acid anhydride like trifluoroacetic anhydride (TFAA).[3][4][5] This reaction forms a stable, less polar, and more volatile N-acyl derivative (an amide).

Causality of Choice:

  • Improved Volatility and Peak Shape: The replacement of the polar N-H bonds with a nonpolar trifluoroacetyl group significantly reduces hydrogen bonding potential, leading to sharper, more symmetrical peaks and lower elution temperatures.[4]

  • Enhanced Mass Spectral Characteristics: The trifluoroacetyl group provides a characteristic mass fragmentation pattern, often with high molecular weight fragments, aiding in structural confirmation and quantification.[4]

  • Increased Sensitivity for Electron Capture Detection (ECD): The introduction of fluorine atoms makes the derivative highly responsive to an Electron Capture Detector (ECD), offering exceptional sensitivity for trace-level analysis.[1][5]

Silylation: Increasing Volatility with Silyl Ethers

Silylation is a robust derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[1] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing primary amines.

Causality of Choice:

  • High Reactivity and Volatility: Silylating reagents are very reactive, often leading to rapid and complete derivatization.[1] The resulting TMS derivatives are significantly more volatile and thermally stable.[1]

  • Inert Byproducts: The byproducts of the reaction with MSTFA are neutral and volatile, minimizing interference during GC-MS analysis.[6]

  • Versatility: Silylation is a versatile technique applicable to a wide range of polar functional groups, which is advantageous when analyzing complex matrices containing other polar compounds.[6]

Experimental Protocols and Workflows

The following diagram illustrates the general workflow for the derivatization of this compound prior to GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aliquot of 3-Fluoro-4- methylbenzylamine Sample dry Evaporate Solvent to Dryness (under Nitrogen stream) start->dry add_reagent Add Anhydrous Solvent & Derivatization Reagent dry->add_reagent react Heat Reaction Vial (e.g., 60-80°C) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Caption: General experimental workflow for derivatization and GC-MS analysis.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the N-(3-fluoro-4-methylbenzyl)-2,2,2-trifluoroacetamide derivative.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA) [Sigma-Aldrich, Cat. No. 91719 or equivalent][5]

  • Anhydrous ethyl acetate or acetonitrile

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample (e.g., 1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 20 minutes in a heating block.[1][4]

  • Byproduct Removal: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is recommended to prevent column damage from acidic byproducts.[1]

  • Reconstitution: Re-dissolve the residue in 1 mL of ethyl acetate for injection into the GC-MS.

Reaction Scheme:

G cluster_reactants cluster_products Amine This compound Plus + TFAA Trifluoroacetic Anhydride (TFAA) Derivative N-(3-fluoro-4-methylbenzyl)- 2,2,2-trifluoroacetamide TFAA->Derivative Acylation (70°C) Plus2 + Byproduct Trifluoroacetic Acid

Caption: Acylation of this compound with TFAA.

Protocol 2: Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol describes the formation of the N-trimethylsilyl-3-fluoro-4-methylbenzylamine derivative. For primary amines, MSTFA can lead to the formation of both mono- and di-silylated products. The di-silylated product is often favored under optimized conditions.[7]

Materials:

  • This compound sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [Sigma-Aldrich, Cat. No. 394866 or equivalent]

  • Anhydrous pyridine or acetonitrile

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately place a known amount of the this compound sample (e.g., 1 mg) into a reaction vial. Evaporate any solvent to dryness under a gentle stream of nitrogen. Crucially, the sample must be anhydrous as silylating reagents are sensitive to moisture. [1]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of MSTFA.[7]

  • Reaction: Tightly cap the vial and vortex. Heat at 75°C for 30 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system. Unlike acylation with anhydrides, removal of excess silylating reagent is often not necessary as it and its byproducts are volatile and generally do not interfere with the analysis.[7]

Reaction Scheme:

G cluster_reactants cluster_products Amine This compound Plus + MSTFA MSTFA Derivative N,N-bis(trimethylsilyl)- This compound MSTFA->Derivative Silylation (75°C) Plus2 + Byproduct N-methyltrifluoroacetamide

Caption: Silylation of this compound with MSTFA.

Method Comparison and Data Presentation

The choice between acylation and silylation depends on the specific analytical requirements. The following table summarizes the key characteristics of each method.

FeatureAcylation (TFAA)Silylation (MSTFA)
Derivative Stability Highly stable, resistant to hydrolysis.[1]Sensitive to moisture, requires anhydrous conditions throughout.[1]
Reaction Byproducts Acidic (Trifluoroacetic acid), may require removal.[1]Neutral and volatile, generally non-interfering.[6]
GC-MS Sensitivity Excellent, especially with ECD. Provides characteristic fragments.[4]Excellent, often results in a 1.7 times larger response compared to acylated species.[7]
Ease of Use Requires a post-reaction cleanup step.Direct injection after reaction is often possible.[7]
Reaction Time Typically 15-30 minutes.[1]Typically 30-60 minutes.[1]

Table 1: Comparison of TFAA and MSTFA Derivatization Methods.

Recommended GC-MS Parameters

While optimization is necessary for specific instrumentation, the following parameters provide a solid starting point for the analysis of the derivatized this compound.

ParameterRecommended Setting
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (or split 10:1, depending on concentration)
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 450 m/z

Table 2: Typical GC-MS Operating Conditions.

Conclusion

Chemical derivatization is an indispensable technique for the reliable GC-MS analysis of this compound. Both acylation with TFAA and silylation with MSTFA effectively convert the polar amine into a derivative suitable for GC analysis, leading to improved peak shape, increased volatility, and enhanced sensitivity. The choice of method will depend on laboratory workflow, required sensitivity, and sample matrix. The protocols and principles outlined in this document provide a robust framework for researchers to develop and validate their analytical methods for this important compound.

References

  • PubMed. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. [Online] Available at: [Link]

  • ResearchGate. Acylation Derivatization Reagents. [Online] Available at: [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Online] Available at: [Link]

  • PubMed. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. [Online] Available at: [Link]

  • ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Online] Available at: [Link]

  • National Institutes of Health (NIH). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Online] Available at: [Link]

  • YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Online] Available at: [Link]

  • Oxford Academic. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. [Online] Available at: [Link]

  • Macherey-Nagel. Derivatization reagents for GC. [Online] Available at: [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Online] Available at: [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental setup for nucleophilic substitution reactions involving 3-Fluoro-4-methylbenzylamine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the mechanistic rationale behind experimental choices, offers detailed, step-by-step protocols, and presents data in a clear, accessible format. The content is structured to provide both a theoretical understanding and practical, actionable insights for laboratory application.

Introduction: Significance and Applications

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the methyl group on the benzene ring significantly influences the molecule's electronic properties and steric profile.[1][2] The fluorine atom, being highly electronegative, can modulate the acidity of the benzylic protons and influence the reactivity of the benzylic carbon.[2] Nucleophilic substitution reactions at the benzylic position of this compound allow for the introduction of a wide array of functional groups, leading to the synthesis of novel compounds with potential therapeutic or material applications.

The amine group in this compound can act as a nucleophile itself or can be transformed into a suitable leaving group to facilitate substitution reactions.[3] Understanding the nuances of these reactions is critical for the efficient and selective synthesis of target molecules. This guide will focus on reactions where the aminomethyl group (-CH₂NH₂) is either the reacting nucleophile or is modified to become a leaving group for subsequent substitution.

Mechanistic Considerations: The "Why" Behind the Protocol

Nucleophilic substitution reactions at a benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism, and in some cases, a mixture of both.[4][5][6] The choice of mechanism is dictated by several factors: the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[5][7]

The Role of the Benzyl Group

The benzene ring plays a crucial role in stabilizing both the transition state of an S(_N)2 reaction and the carbocation intermediate of an S(_N)1 reaction through resonance.[4][8] This inherent stability makes benzylic systems generally more reactive towards nucleophilic substitution than their aliphatic counterparts.

Influence of Ring Substituents: Fluorine and Methyl Group
  • Fluorine (at C3): The electron-withdrawing inductive effect of the fluorine atom can slightly destabilize a benzylic carbocation, potentially disfavoring a pure S(_N)1 pathway.[9] Conversely, it has a minimal effect on the S(_N)2 transition state.

  • Methyl Group (at C4): The electron-donating nature of the methyl group can help stabilize a benzylic carbocation, making an S(_N)1 pathway more favorable.

The interplay of these opposing electronic effects makes the mechanistic pathway for this compound derivatives sensitive to reaction conditions.

S(_N)1 vs. S(_N)2 Pathway Selection
FactorFavors S(N)1Favors S(_N)2Rationale for this compound Systems
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryThe primary benzylic carbon of this compound derivatives sterically favors the S(_N)2 pathway.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)The choice of a strong or weak nucleophile is a key control element.
Leaving Group Good (e.g., TsO⁻, I⁻, Br⁻)Good (e.g., TsO⁻, I⁻, Br⁻)A good leaving group is essential for both pathways.
Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., Acetone, DMF)Solvent choice can be used to selectively promote one mechanism over the other.[8]
Visualizing the Reaction Pathways

G sub R-CH₂-LG ts2 [Nu---CH₂(R)---LG]⁻ sub->ts2 S(_N)2 carbocation R-CH₂⁺ sub->carbocation S(_N)1 (slow) nuc Nu⁻ nuc->ts2 prod1 R-CH₂-Nu nuc->prod1 prod2 R-CH₂-Nu ts2->prod2 lg2 LG⁻ ts2->lg2 carbocation->prod1 (fast) lg1 LG⁻ carbocation->lg1

Caption: S(_N)1 and S(_N)2 reaction pathways for a benzylic substrate.

Experimental Protocols

Safety Precautions

This compound is a corrosive material and can cause severe skin burns and eye damage.[10][11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[10][11]

Protocol 1: N-Alkylation of this compound (S(_N)2 Reaction)

This protocol details the reaction of this compound, acting as a nucleophile, with an alkyl halide.

Objective: To synthesize N-alkyl-3-fluoro-4-methylbenzylamine.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Add potassium carbonate (1.5 eq) as a base to neutralize the acid formed during the reaction.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Formation of the N-alkylated product. The reaction progress can be monitored by TLC, observing the disappearance of the starting amine and the appearance of a new, less polar spot.

Protocol 2: Conversion to a Leaving Group and Subsequent Substitution (S(_N)1/S(_N)2 Competition)

This protocol involves a two-step process: first, converting the amine to a better leaving group (e.g., a tosylate), followed by substitution with a nucleophile.

Step 1: Formation of the Tosylamide

  • In a flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) as a base.

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq).

  • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

  • Perform an aqueous workup to remove the triethylammonium chloride salt and excess reagents.

  • Dry the organic layer and concentrate to obtain the tosylamide.

Step 2: Nucleophilic Substitution

Materials:

  • N-(3-Fluoro-4-methylbenzyl)tosylamide (from Step 1)

  • Nucleophile (e.g., Sodium azide, Sodium cyanide)

  • Solvent (e.g., Dimethylformamide - DMF for S(_N)2, or a protic solvent like ethanol for S(_N)1)

Procedure:

  • Dissolve the tosylamide (1.0 eq) in the chosen solvent.

  • Add the nucleophile (1.5 eq).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, perform an appropriate workup to isolate the product.

  • Purify the product by chromatography or recrystallization.

Analytical Methods for Reaction Monitoring
TechniquePurposeObservations
Thin Layer Chromatography (TLC) Monitor reaction progressDisappearance of starting materials and appearance of product spots.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify products and byproductsDetermine the molecular weight of the product and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationConfirm the structure of the final product by analyzing ¹H, ¹³C, and ¹⁹F NMR spectra.
High-Performance Liquid Chromatography (HPLC) Quantify reaction componentsDetermine the conversion of starting material and the yield of the product.[12]

Data Interpretation and Troubleshooting

Spectroscopic Data for a Representative Product

Product: N-Benzyl-3-fluoro-4-methylbenzylamine

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of both rings, the benzylic protons (two sets of CH₂), and the methyl group protons. The benzylic protons will likely appear as singlets or coupled doublets depending on the neighboring protons.

  • ¹³C NMR: Aromatic carbons will appear in the 110-150 ppm region. The benzylic carbons will be in the 40-60 ppm range, and the methyl carbon around 15-25 ppm.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Common Issues and Solutions
IssuePossible CauseSuggested Solution
Low or No Reaction Poor leaving group, weak nucleophile, or insufficient temperature.Use a better leaving group, a stronger nucleophile, or increase the reaction temperature.
Formation of Multiple Products Competing S(_N)1/S(_N)2 pathways or side reactions.Change the solvent to favor one pathway (e.g., polar aprotic for S(_N)2).
Elimination Byproducts Strong, sterically hindered base/nucleophile.Use a less hindered and less basic nucleophile.

Workflow Visualization

G start Start: this compound protocol1 Protocol 1: N-Alkylation (S(_N)2) start->protocol1 protocol2 Protocol 2: Leaving Group Formation start->protocol2 workup Workup & Purification protocol1->workup step2_sub Nucleophilic Substitution protocol2->step2_sub step2_sub->workup analysis Product Characterization (NMR, MS, HPLC) workup->analysis end Final Product analysis->end

Caption: Experimental workflow for nucleophilic substitution reactions.

Conclusion

This application note provides a foundational framework for conducting nucleophilic substitution reactions with this compound. By understanding the underlying mechanistic principles and following the detailed protocols, researchers can effectively synthesize a variety of derivatives. The key to success lies in the careful selection of reactants, solvents, and reaction conditions to control the desired reaction pathway.

References

  • Senker, J., et al. (n.d.). Influence of fluorine side-group substitution on the crystal structure formation of benzene-1,3,5-trisamides. RSC Publishing. [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile. [Link]

  • ChemSRC. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-alpha-methylbenzylamine. [Link]

  • Korean Chemical Society. (n.d.). Nucleophilic Substitution Reactions of α-Bromoacetanilides with Benzylamines. [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • University of California, Davis. (n.d.). Experiment 7 — Nucleophilic Substitution. [Link]

  • LibreTexts Chemistry. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]

  • ResearchGate. (2001). Concurrent SN1 and SN2 reactions in the benzylation of pyridines. [Link]

  • National Institutes of Health. (2024). Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. [Link]

  • LibreTexts Chemistry. (2023). Substitution Reactions of Benzene Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. [Link]

  • ResearchGate. (2012). Nucleophilic Substitution Reactions of α-Bromoacetanilides with Benzylamines. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. [Link]

  • Chemistry Stack Exchange. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. [Link]

  • National Institutes of Health. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]

  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Unknown Source. (n.d.). Aromatic Nucleophilic Substitution. (Please note: A verifiable URL was not available for this source).
  • LibreTexts Chemistry. (2024). 11.5: Characteristics of the SN1 Reaction. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • ResearchGate. (n.d.). Simple method to understand nucleophilic substitution reaction. [Link]

  • Unknown Source. (n.d.). Experiment 11 – Nucleophilic Substitution Reactions. (Please note: A verifiable URL was not available for this source).
  • Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

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Application Notes and Protocols for 3-Fluoro-4-methylbenzylamine in the Development of Novel Fluorinated Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorinated Moieties in High-Performance Polymers

The pursuit of advanced polymeric materials with tailored properties is a cornerstone of modern materials science. Wholly aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] However, their applications are often constrained by poor solubility, which complicates processing. A key strategy to mitigate this challenge, without compromising thermal performance, is the incorporation of fluorine atoms into the polymer backbone.[2][3] The introduction of fluorinated groups, such as those in 3-Fluoro-4-methylbenzylamine, can disrupt chain packing, increase fractional free volume, and ultimately enhance the solubility of the resulting polymers in common organic solvents.[1]

This document provides detailed application notes and protocols for the use of this compound as a co-monomer in the synthesis of novel, soluble, high-performance aromatic polyamides. The protocols are designed for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage the unique properties of fluorinated polymers.

Rationale for Employing this compound

The unique structure of this compound offers several advantages in polymer synthesis:

  • Enhanced Solubility: The fluorine and methyl groups introduce asymmetry and bulkiness, which are expected to decrease interchain interactions and improve the solubility of the resulting polyamides.[4]

  • Thermal Stability: The strong carbon-fluorine bond contributes to the high thermal stability of the polymer.[2][3]

  • Hydrophobicity: The presence of fluorine is known to increase the hydrophobicity of polymers, leading to lower water absorption.[2] This is a critical property for applications in electronics and aerospace where moisture can degrade performance.

  • Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants, making them suitable for use as insulating materials in microelectronics.[2]

Application: Synthesis of a Novel Fluorinated Polyamide via Low-Temperature Solution Polycondensation

A well-established and effective method for synthesizing high-molecular-weight polyamides is low-temperature solution polycondensation. This technique involves the reaction of a diamine with a diacid chloride in a polar aprotic solvent at or below room temperature. The following protocol details the synthesis of a polyamide from this compound and a commercially available diacid chloride, terephthaloyl chloride.

Experimental Protocol: Synthesis of Poly(3-fluoro-4-methylbenzyl terephthalamide)

Materials:

  • This compound (purified by vacuum distillation)

  • Terephthaloyl chloride (recrystallized from hexane)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium Chloride (LiCl) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel is thoroughly dried and purged with nitrogen.

    • Into the flask, add this compound (e.g., 10 mmol, 1.39 g) and anhydrous lithium chloride (e.g., 0.42 g).

    • Add 50 mL of anhydrous DMAc to the flask to dissolve the reactants under a gentle stream of nitrogen.

  • Polymerization:

    • In a separate flask, dissolve terephthaloyl chloride (e.g., 10 mmol, 2.03 g) in 25 mL of anhydrous DMAc.

    • Transfer the terephthaloyl chloride solution to the dropping funnel.

    • Cool the reaction flask containing the diamine solution to 0°C using an ice bath.

    • Slowly add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution into 500 mL of vigorously stirred methanol. A fibrous white precipitate will form.

    • Collect the polymer by filtration using a Buchner funnel.

    • Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, LiCl, and pyridine hydrochloride.

    • Dry the polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive diacid chloride, which would terminate the polymerization and lead to low molecular weight polymers.

  • Low Temperature: The reaction is initiated at a low temperature (0°C) to control the exothermic reaction between the amine and the acid chloride, which helps to prevent side reactions and ensure the formation of a high-molecular-weight polymer.

  • Lithium Chloride: The addition of LiCl improves the solubility of the resulting aromatic polyamide in the organic solvent, preventing premature precipitation and allowing for the formation of a high-molecular-weight polymer.

  • Pyridine: While not explicitly in this simplified protocol, pyridine or another acid scavenger is often added to neutralize the HCl generated during the polycondensation reaction, which can otherwise protonate the amine and inhibit the reaction.

Expected Polymer Properties and Characterization

The resulting fluorinated polyamide is expected to exhibit a combination of desirable properties. The following table summarizes the anticipated characteristics based on data from similar fluorinated polymers.[1][2]

PropertyExpected Value/CharacteristicRationale
Solubility Soluble in polar aprotic solvents (DMAc, NMP, DMF)The fluorine and methyl groups disrupt chain packing.[2][4]
Inherent Viscosity 0.5 - 1.2 dL/gIndicative of high molecular weight.
Glass Transition Temp. (Tg) 200 - 280 °CHigh thermal stability due to the aromatic backbone.
10% Weight Loss Temp. (TGA) > 450 °C in N2Strong C-F and aromatic C-N bonds.[2][3]
Dielectric Constant (1 MHz) 2.5 - 3.0The electronegativity of fluorine lowers polarizability.[2]
Water Absorption < 1.0 %Increased hydrophobicity due to the fluorine content.[2]
Film Quality Forms transparent, flexible, and tough filmsA characteristic of high-performance amorphous polyamides.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the fluorinated polyamide.

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification Monomer_Prep Purify Monomers (this compound & Terephthaloyl chloride) Reaction_Setup Dissolve Diamine & LiCl in DMAc under N2 Monomer_Prep->Reaction_Setup Solvent_Prep Dry Solvents (DMAc, Pyridine) Solvent_Prep->Reaction_Setup Cooling Cool to 0°C Reaction_Setup->Cooling Addition Slowly Add Diacid Chloride Solution Cooling->Addition Stirring Stir at Room Temp for 24h Addition->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol & Water Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Final_Polymer Fluorinated Polyamide Drying->Final_Polymer

Caption: Workflow for the synthesis of a fluorinated polyamide.

Conclusion

The use of this compound as a monomer presents a promising avenue for the development of novel, high-performance polyamides with enhanced solubility and desirable thermal and electrical properties. The protocols and insights provided in this document offer a solid foundation for researchers to explore the potential of this and other fluorinated monomers in creating advanced materials for a wide range of applications.

References

  • ResearchGate. (2025). Synthesis and properties of fluorinated polyimides.
  • ResearchGate. (2025). Synthesis and Characterization of New Fluorinated Polyimides derived from 9, 10-bis[3'-trifluoromethyl-4' (4''-aminobenzoxy) benzyl] Anthracene.
  • ScienceDirect. (n.d.). Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers. Retrieved from [Link]

  • ResearchGate. (2025). The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II).
  • ResearchGate. (2025). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene.
  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]

  • Keio University. (n.d.). Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solution self-assembly of fluorinated polymers, an overview. Retrieved from [Link]

  • Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. Retrieved from [Link]

  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]

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  • MDPI. (n.d.). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. Retrieved from [Link]

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techniques for monitoring the progress of reactions with 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Monitoring Chemical Reactions of 3-Fluoro-4-methylbenzylamine for Pharmaceutical and Research Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in compounds targeting a range of therapeutic areas. The precise control and optimization of chemical reactions involving this intermediate are paramount to ensure high yield, purity, and safety of the final active pharmaceutical ingredient (API). Real-time or frequent monitoring of reaction progress is therefore not just beneficial, but often a critical component of process analytical technology (PAT) in modern pharmaceutical development.[1]

This comprehensive guide provides detailed application notes and protocols for monitoring the progress of reactions involving this compound. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on providing not just step-by-step instructions, but also the scientific rationale behind the choice of techniques and parameters, empowering researchers to adapt these methods to their specific synthetic transformations.

The Importance of Reaction Monitoring

Effective reaction monitoring provides a wealth of information that is crucial for:

  • Kinetic Analysis: Understanding the rate of consumption of starting materials and the formation of products and intermediates.

  • Mechanism Elucidation: Identifying transient intermediates, which can provide insights into the reaction mechanism.[2]

  • Byproduct Identification: Detecting and quantifying the formation of undesired side products, which is critical for process optimization and impurity profiling.

  • Endpoint Determination: Accurately determining the point of reaction completion to avoid over- or under-reacting, which can impact yield and purity.

  • Process Safety: Monitoring for the accumulation of potentially hazardous intermediates or reagents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

PropertyValueSource
CAS Number 261951-67-1[3]
Molecular Formula C₈H₁₀FN[3]
Molecular Weight 139.17 g/mol [4]
Boiling Point 198.0±25.0 °C (Predicted)[3]
Density 1.05 g/mL[3]
pKa 8.95±0.10 (Predicted)[3]
Form Liquid[3]

The presence of a primary amine group makes the molecule basic, and the fluorinated aromatic ring provides a unique spectroscopic handle. Its boiling point suggests that GC-based methods are feasible, while its polarity and UV-active chromophore make it well-suited for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a cornerstone technique for monitoring a wide array of organic reactions due to its versatility, sensitivity, and quantitative accuracy.[5][6] For reactions involving this compound, reversed-phase HPLC with UV detection is a highly effective approach.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: This mode is ideal for separating moderately polar compounds like this compound from both more polar and less polar reactants, products, and impurities. A C18 stationary phase is a common and robust choice.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The buffer helps to control the ionization state of the basic amine, leading to improved peak shape and reproducibility. A slightly acidic to neutral pH is often optimal to ensure the amine is protonated and interacts favorably with the stationary phase.[7]

  • UV Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and straightforward choice. A detection wavelength around 254 nm is a good starting point, but a full UV-Vis spectrum should be acquired to determine the optimal wavelength for all components of interest.

Experimental Workflow for HPLC Monitoring

Caption: HPLC experimental workflow for reaction monitoring.

Detailed HPLC Protocol

Objective: To monitor the consumption of this compound and the formation of a less polar product (e.g., an amide).

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Buffer salt (e.g., ammonium acetate or potassium phosphate).

  • Acid/base for pH adjustment (e.g., acetic acid or phosphoric acid).

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM ammonium acetate solution in water and adjust the pH to 6.5 with acetic acid.

    • Organic Phase (B): Acetonitrile.

  • HPLC Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of mobile phase A and B. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Data Interpretation:

    • Inject the prepared samples onto the HPLC system.

    • Identify the peaks corresponding to the starting material, product, and any major byproducts based on their retention times (which can be confirmed by injecting standards).

    • Integrate the peak areas.

    • Calculate the relative percentage of each component (Area %) to monitor the reaction progress. For more accurate quantification, a calibration curve with an internal or external standard should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring reactions involving volatile and thermally stable compounds.[8][9] Given the boiling point of this compound, GC is a viable option, particularly for reactions where the products and byproducts are also amenable to this technique. The coupling with mass spectrometry provides structural information, which is invaluable for identifying unknown byproducts.

Causality Behind Experimental Choices
  • Derivatization: While this compound can be analyzed directly, primary amines can sometimes exhibit poor peak shape due to interactions with active sites in the GC system. Derivatization, for example, by acylation or silylation, can improve peak symmetry and chromatographic performance. However, for rapid reaction monitoring, direct injection is often preferred to avoid extra sample preparation steps.

  • Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point as it provides good selectivity for a range of aromatic compounds.[8][10]

  • Mass Spectrometry Detection: Electron Ionization (EI) is typically used, which generates a reproducible fragmentation pattern that can be used as a fingerprint for compound identification and can be compared against spectral libraries.

Experimental Workflow for GC-MS Monitoring

Caption: GC-MS experimental workflow for reaction monitoring.

Detailed GC-MS Protocol

Objective: To monitor a reaction where this compound is converted to a volatile derivative.

Instrumentation and Consumables:

  • GC system with a split/splitless injector and a mass selective detector.

  • Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • High-purity helium as the carrier gas.

  • Solvents for extraction and dilution (e.g., ethyl acetate, dichloromethane).

Procedure:

  • GC-MS Method Parameters:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing 1 mL of water and 1 mL of ethyl acetate.

    • Vortex the vial and allow the layers to separate.

    • Transfer a portion of the organic layer to a new vial and dry it with a small amount of anhydrous sodium sulfate.

    • Dilute an aliquot of the dried organic layer in dichloromethane for analysis.

  • Analysis and Data Interpretation:

    • Inject the prepared sample into the GC-MS.

    • Analyze the Total Ion Chromatogram (TIC) to see all components.

    • Identify the peaks by comparing their mass spectra with reference spectra or by interpreting the fragmentation patterns. The molecular ion of this compound is expected at m/z 139.

    • Monitor the reaction by comparing the peak areas of the starting material and product over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for in-situ or online reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for response factor calibration.[11][12] Both ¹H and ¹⁹F NMR can be utilized for monitoring reactions of this compound.

Causality Behind Experimental Choices
  • ¹H NMR: This is the most common NMR technique. Protons on the benzylic CH₂ and the methyl group will have distinct chemical shifts that will likely change upon reaction, providing a clear way to track the conversion of the starting material.

  • ¹⁹F NMR: The fluorine atom provides a highly sensitive and specific probe. The chemical shift of the fluorine is very sensitive to changes in its electronic environment. Any transformation at the amine or elsewhere on the molecule that alters the electron density of the aromatic ring will cause a shift in the ¹⁹F signal. This can be particularly useful in complex reaction mixtures where ¹H NMR spectra may be crowded.

  • In-situ Monitoring: Modern NMR spectrometers can be equipped with flow tubes or specialized probes that allow for the direct monitoring of a reaction as it occurs inside the magnet.[13][14] This eliminates the need for sampling and provides a continuous stream of data.

Logical Relationship of NMR Monitoring Techniques

NMR_Monitoring_Logic cluster_H1 ¹H NMR Monitoring cluster_F19 ¹⁹F NMR Monitoring Reaction Reaction involving this compound Starting Material Product Intermediates H1_NMR Observe changes in: - CH₂ signal - CH₃ signal - Aromatic signals Reaction:f0->H1_NMR Track disappearance Reaction:f1->H1_NMR Track appearance Reaction:f2->H1_NMR Identify and track F19_NMR Observe changes in: - ¹⁹F chemical shift Reaction:f0->F19_NMR Track disappearance Reaction:f1->F19_NMR Track appearance H1_Quant Quantify by integrating distinct signals H1_NMR->H1_Quant Conclusion Reaction Profile H1_Quant->Conclusion F19_Quant Quantify by integrating the single ¹⁹F signal F19_NMR->F19_Quant F19_Quant->Conclusion

Caption: Logical flow for using ¹H and ¹⁹F NMR in reaction monitoring.

Detailed NMR Protocol (Offline Monitoring)

Objective: To obtain a kinetic profile of a reaction using ¹H NMR.

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃).

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum).

Procedure:

  • Preparation:

    • Run a standard ¹H NMR spectrum of the starting material, this compound, and the expected product to identify characteristic, well-resolved peaks for each.

    • Choose an internal standard that does not react with any components in the reaction mixture and has a peak that does not overlap with other signals.

  • Reaction Setup:

    • In a flask, set up the reaction on a slightly larger scale than needed to allow for the withdrawal of multiple samples.

    • Alternatively, for a small-scale experiment, the reaction can be run directly in an NMR tube.

  • Sampling and Analysis:

    • At t=0 (before the addition of a key reagent, if possible), take the first sample.

    • Withdraw aliquots at regular intervals.

    • For each aliquot, quench the reaction if necessary, dilute with the deuterated solvent containing a known concentration of the internal standard, and transfer to an NMR tube.

    • Acquire a ¹H NMR spectrum for each sample.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the area of a characteristic peak for the starting material, the product, and the internal standard.

    • Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of each species versus time to obtain the reaction profile.

Conclusion

The selection of an appropriate analytical technique for monitoring reactions with this compound depends on the specific reaction conditions, the nature of the reactants and products, and the information required. HPLC offers a robust and quantitative method for a wide range of reaction types. GC-MS provides excellent separation for volatile components and invaluable structural information for byproduct identification. NMR spectroscopy, particularly with in-situ capabilities, offers a non-invasive, highly informative, and inherently quantitative approach to reaction monitoring. By understanding the principles and applying the protocols outlined in this guide, researchers and drug development professionals can gain deeper insights into their chemical processes, leading to improved efficiency, purity, and safety in the synthesis of novel therapeutics.

References

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Application Notes & Protocols: Synthesis of Bio-relevant Heterocyclic Scaffolds from 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, specifically quinazolines and isoquinoline derivatives, using 3-Fluoro-4-methylbenzylamine as a key starting material. The strategic incorporation of fluorine into heterocyclic scaffolds is a widely recognized strategy in drug discovery for modulating pharmacokinetic and physicochemical properties.[1][2] This document outlines the chemical principles, step-by-step experimental procedures, and mechanistic insights for two major synthetic transformations: the iodine-catalyzed oxidative cyclization for quinazoline synthesis and a two-step sequence involving amide formation and a subsequent Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines.

Introduction: The Strategic Role of Fluorinated Benzylamines

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings like quinazolines and isoquinolines present in a vast number of FDA-approved drugs.[1][2] The introduction of fluorine into these molecules can profoundly influence their biological activity by altering properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1] this compound is a valuable building block as it introduces a 3-fluoro-4-methylphenyl moiety, a substitution pattern of interest in modern drug design. This guide offers researchers robust and adaptable protocols to leverage this precursor for the construction of complex heterocyclic systems.

Section 1: Synthesis of 2-(3-Fluoro-4-methylphenyl)quinazolines

The synthesis of a quinazoline core from a benzylamine can be efficiently achieved through an oxidative condensation reaction with a 2-aminobenzophenone or a related 2-aminoaryl ketone/aldehyde.[3][4] Molecular iodine has emerged as an economical and environmentally benign catalyst for this transformation, facilitating the amination of the benzylic C(sp³)-H bond using oxygen from the air as the terminal oxidant.[4]

Causality and Experimental Rationale

The reaction proceeds via an initial condensation between the two amine precursors to form an aminal or imine intermediate. The iodine catalyst, in concert with an oxidant, facilitates the dehydrogenation of the benzylic C-N bond and subsequent cyclization. The final aromatization step yields the stable quinazoline ring system. Using a catalyst like molecular iodine under aerobic conditions avoids the need for harsh or stoichiometric metallic oxidants, aligning with the principles of green chemistry.[5]

Experimental Protocol: Iodine-Catalyzed Oxidative Cyclization

This protocol describes the synthesis of 2-(3-Fluoro-4-methylphenyl)-4-phenylquinazoline from this compound and 2-aminobenzophenone.

Materials:

  • This compound

  • 2-Aminobenzophenone

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol, 197 mg), this compound (1.2 mmol, 167 mg), and molecular iodine (0.1 mmol, 25 mg).

  • Add DMSO (5 mL) to the flask.

  • Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 130 °C.

  • Stir the reaction mixture vigorously under an air atmosphere (using a drying tube to prevent moisture ingress) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and wash sequentially with 20 mL of saturated Na₂S₂O₃ solution (to quench excess iodine), 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(3-Fluoro-4-methylphenyl)-4-phenylquinazoline.

Data Summary
Reactant 1Reactant 2CatalystOxidantSolventTemp (°C)Typical Yield RangeRef.
Benzylamines2-AminobenzophenonesI₂O₂ (air)DMSO13068-92%[3]
Benzylamines2-AminobenzaldehydesI₂O₂ (air)Toluene13049-92%[4][6]
Benzylamines2-AminobenzophenonesZIF-67TBHPToluene80~90%[6]
Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Combine 2-Aminobenzophenone, This compound, and I₂ in DMSO B Heat to 130 °C under Air Atmosphere (6-8 hours) A->B Heating C Cool to RT, Dilute with EtOAc B->C Reaction Complete D Wash with Na₂S₂O₃, NaHCO₃, Brine C->D E Dry (MgSO₄), Filter, Concentrate D->E F Purify by Column Chromatography E->F Crude Product G 2-(3-Fluoro-4-methylphenyl)-4-phenylquinazoline F->G

Caption: Workflow for the synthesis of quinazolines.

Section 2: Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone method for constructing the 3,4-dihydroisoquinoline scaffold.[7][8] It involves the intramolecular electrophilic cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[8][9] Since the starting material is a benzylamine, a two-step sequence is required: first, acylation to form the necessary amide precursor, followed by the cyclizing dehydration.

Causality and Experimental Rationale

Step 1: Amide Formation. To create the required β-phenylethylamide structure, this compound must first be converted into a phenethylamine derivative and then acylated. A practical approach involves reacting the benzylamine with an acylating agent like acetyl chloride. For the purpose of this protocol, we will illustrate the acylation of the corresponding phenethylamine, which can be synthesized from the benzylamine via standard homologation procedures (e.g., via the corresponding nitrile). We will focus on the key acylation and cyclization steps.

Step 2: Cyclization. The Bischler-Napieralski reaction mechanism proceeds through the activation of the amide carbonyl by the Lewis acidic dehydrating agent (e.g., POCl₃). This generates a highly electrophilic nitrilium ion intermediate.[9] This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich phenyl ring, followed by rearomatization to yield the 3,4-dihydroisoquinoline product.[7] The methyl and fluoro substituents on the aromatic ring influence the regioselectivity of the cyclization.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of N-[2-(3-Fluoro-4-methylphenyl)ethyl]acetamide

Materials:

  • 2-(3-Fluoro-4-methylphenyl)ethan-1-amine (phenethylamine analog)

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(3-Fluoro-4-methylphenyl)ethan-1-amine (1.0 mmol, 153 mg) and triethylamine (1.5 mmol, 209 µL) in 10 mL of anhydrous DCM in a flask cooled in an ice bath (0 °C).

  • Slowly add acetyl chloride (1.1 mmol, 78 µL) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 10 mL of 1M HCl, 10 mL of saturated NaHCO₃, and 10 mL of brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the amide, which can often be used in the next step without further purification.

Part B: Bischler-Napieralski Cyclization

Materials:

  • N-[2-(3-Fluoro-4-methylphenyl)ethyl]acetamide (from Part A)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous) or Toluene (anhydrous)

  • Ice, Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amide from Part A (1.0 mmol, 195 mg) in 10 mL of anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add phosphorus oxychloride (3.0 mmol, 279 µL) dropwise.

  • After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Basify the aqueous mixture to pH > 9 with concentrated ammonium hydroxide.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 6-Fluoro-7-methyl-1-methyl-3,4-dihydroisoquinoline.

Data Summary
Amide SubstrateCyclizing AgentSolventTemp (°C)OutcomeRef.
β-phenylethylamidesPOCl₃Toluene/ACNReflux3,4-Dihydroisoquinolines[7][9]
β-phenylethylamidesP₂O₅ / POCl₃TolueneReflux3,4-Dihydroisoquinolines[8]
β-phenylethylamidesTf₂O / BaseDCMRT3,4-Dihydroisoquinolines[8]
Reaction Mechanism

G cluster_mech Bischler-Napieralski Mechanism Amide Amide Precursor Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion (Key Electrophile) Intermediate1->Nitrilium - (OPOCl₂)⁻ Cyclized Cyclized Cation (Non-aromatic) Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺ (Rearomatization)

Sources

Application Notes & Protocols: Practical Laboratory Synthesis of 3-Fluoro-4-methylbenzylamine from 3-fluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-methylbenzylamine is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available 3-fluoro-4-methylbenzonitrile is a key transformation, involving the reduction of a nitrile functional group to a primary amine. This document provides detailed, field-proven protocols for this synthesis, targeting researchers, chemists, and drug development professionals. We will explore two robust and widely applicable methods: reduction using the powerful hydride donor, Lithium Aluminum Hydride (LAH), and catalytic transfer hydrogenation employing Raney® Nickel. The causality behind experimental choices, critical safety protocols, and detailed procedural steps are elucidated to ensure reproducible and safe execution.

Method 1: Reduction via Lithium Aluminum Hydride (LAH)

This method is a classic and highly effective approach for the complete reduction of nitriles to primary amines.[1] Lithium aluminum hydride is a potent, non-selective reducing agent, necessitating strict anhydrous conditions and meticulous safety measures due to its high reactivity with water and protic solvents.[2][3]

Causality and Mechanistic Insight

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice. The first addition forms an intermediate imine-aluminum complex. A second hydride transfer then reduces this imine to the corresponding amine, which remains complexed to the aluminum species. A final aqueous workup is required to hydrolyze these aluminum-nitrogen bonds, liberating the desired primary amine and precipitating aluminum salts.

Critical Safety Protocols

Lithium aluminum hydride reacts violently with water, releasing flammable hydrogen gas, and can ignite spontaneously in moist air or from friction.[3][4] Severe corrosive burns can result from skin contact.[5][6]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles or a face shield, and impervious gloves.[6]

  • Inert Atmosphere: The entire procedure, until the quenching step, must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). All glassware must be thoroughly oven- or flame-dried.[7]

  • Spill Management: In case of a spill, immediately cover the material with dry sand, dry lime, or soda ash. NEVER use water, carbon dioxide, or halogenated extinguishers. A Class D fire extinguisher should be readily available.[4][8]

  • Quenching: The quenching (workup) is the most hazardous step. It must be performed slowly at low temperatures (0 °C) with vigorous stirring to manage the exothermic reaction and hydrogen evolution.[9]

Experimental Protocol: LAH Reduction
  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel sealed with a septum. Ensure the flask size is large enough to be no more than two-thirds full after all reagents and quenching solutions have been added.[5]

  • Reagent Preparation:

    • Under a nitrogen atmosphere, carefully charge the reaction flask with Lithium Aluminum Hydride (1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

    • In a separate dry flask, dissolve 3-fluoro-4-methylbenzonitrile (1.0 equivalent) in anhydrous THF.

  • Reaction Execution:

    • Slowly add the solution of 3-fluoro-4-methylbenzonitrile to the stirred LAH suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours to ensure complete conversion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Reaction Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.[10]

    • Crucially, perform the following additions dropwise and with extreme caution to control the vigorous gas evolution and exotherm.

    • For every X grams of LAH used, sequentially and slowly add:

      • X mL of water.[5][11]

      • X mL of 15% aqueous sodium hydroxide (NaOH) solution.[5][11]

      • 3X mL of water.[5][11]

    • Remove the ice bath and stir the resulting granular white precipitate vigorously at room temperature for at least 30 minutes.

    • Add anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to ensure all water is sequestered.[10]

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether.

    • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Data Presentation: LAH Reduction
ParameterValueNotes
Starting Material 3-fluoro-4-methylbenzonitrile1.0 eq
Reducing Agent Lithium Aluminum Hydride (LAH)1.2 - 1.5 eq
Solvent Anhydrous Tetrahydrofuran (THF)~20 mL per gram of nitrile
Reaction Temperature 0 °C to RefluxInitial addition at 0 °C, then reflux
Reaction Time 2 - 4 hoursMonitor by TLC
Workup Fieser MethodH₂O, 15% NaOH, H₂O
Typical Yield 75 - 90%Post-purification
Workflow Diagram: LAH Reduction

LAH_Reduction_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dry Glassware & Setup prep2 Prepare LAH suspension in dry THF prep1->prep2 prep3 Prepare Nitrile solution in dry THF prep2->prep3 react1 Cool LAH to 0 °C prep3->react1 react2 Slowly add Nitrile solution react1->react2 react3 Warm to RT, then Reflux (2-4h) react2->react3 workup1 Cool to 0 °C react3->workup1 workup2 Quench (Fieser Method) 1. H₂O 2. 15% NaOH 3. H₂O workup1->workup2 workup3 Filter Aluminum Salts workup2->workup3 workup4 Concentrate Filtrate workup3->workup4 workup5 Purify (Distillation/Chromatography) workup4->workup5 product product workup5->product Final Product: This compound

Caption: Workflow for the LAH reduction of 3-fluoro-4-methylbenzonitrile.

Method 2: Catalytic Transfer Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a greener and often safer alternative to using powerful metal hydrides. This method avoids pyrophoric reagents and complex quenching procedures. Raney® Nickel is a highly effective and economical catalyst for nitrile reduction.[12] Using 2-propanol as a hydrogen donor (a transfer hydrogenation) circumvents the need for high-pressure hydrogen gas equipment.[13]

Causality and Mechanistic Insight

The reaction occurs on the surface of the Raney® Nickel catalyst. The catalyst adsorbs hydrogen from the donor solvent (2-propanol, which is oxidized to acetone in the process). The nitrile also coordinates to the nickel surface, where it undergoes stepwise hydrogenation of the C≡N triple bond to the C-N single bond of the primary amine. A potential side reaction is the condensation of the intermediate imine with the product amine, which can lead to secondary amine impurities.[14] This can often be minimized by the addition of ammonia or by specific reaction conditions.[14]

Critical Safety Protocols
  • Raney® Nickel Handling: Raney® Nickel is often supplied as a slurry in water and can be pyrophoric when dry.[12] Handle it in a well-ventilated fume hood and avoid allowing the catalyst to dry and come into contact with air.

  • Flammable Solvents: 2-propanol is flammable. Ensure the reaction is performed away from ignition sources.

Experimental Protocol: Raney® Nickel Transfer Hydrogenation
  • Catalyst Preparation:

    • In a reaction flask, carefully wash the commercial Raney® Nickel slurry (approx. 50% w/w of the nitrile) several times with deionized water, followed by washes with absolute ethanol or 2-propanol to remove water. Perform this under an inert atmosphere if possible.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the washed Raney® Nickel, 3-fluoro-4-methylbenzonitrile (1.0 eq), and 2-propanol as the solvent.

    • For reducing the formation of secondary amine byproducts, a small amount of a base like 2% potassium hydroxide (KOH) can be added to the 2-propanol.[13]

  • Reaction Execution:

    • Heat the mixture to a gentle reflux with vigorous stirring. The 2-propanol serves as both the solvent and the hydrogen source.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry out completely in the air. Quench the used catalyst on the filter paper with copious amounts of water.

    • Wash the filter cake thoroughly with 2-propanol or ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting residue can be purified by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation: Raney® Nickel Transfer Hydrogenation
ParameterValueNotes
Starting Material 3-fluoro-4-methylbenzonitrile1.0 eq
Catalyst Raney® Nickel (slurry)~50% w/w
Hydrogen Source/Solvent 2-Propanol~20 mL per gram of nitrile
Additive (Optional) Potassium Hydroxide (KOH)~2% solution in 2-propanol
Reaction Temperature Reflux (~82 °C)
Reaction Time 4 - 8 hoursMonitor by TLC/GC-MS
Typical Yield 70 - 85%Post-purification
Workflow Diagram: Catalytic Transfer Hydrogenation

Raney_Ni_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Wash Raney® Ni Catalyst prep2 Charge Flask: - Washed Raney® Ni - Nitrile - 2-Propanol (+ KOH) prep1->prep2 react1 Heat to Reflux (4-8h) prep2->react1 react2 Monitor by TLC/GC-MS react1->react2 workup1 Cool to RT react2->workup1 workup2 Filter Catalyst through Celite® (Keep cake wet) workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify (Distillation/Chromatography) workup3->workup4 product product workup4->product Final Product: This compound

Caption: Workflow for Raney® Nickel catalyzed transfer hydrogenation.

Conclusion

The synthesis of this compound from its corresponding nitrile can be achieved efficiently through multiple pathways. The Lithium Aluminum Hydride reduction offers high yields and is a powerful, well-established method, but demands stringent safety protocols and anhydrous conditions. In contrast, catalytic transfer hydrogenation with Raney® Nickel provides a safer, more environmentally friendly alternative that avoids hazardous reagents and simplifies the workup procedure, making it highly suitable for various laboratory scales. The choice of method will depend on the available equipment, safety infrastructure, and specific requirements of the research objective.

References

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • Royal Society of Chemistry. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. [Link]

  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications. [Link]

  • Wu, B., et al. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

  • Wikipedia. Raney nickel. [Link]

  • University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Google Patents.
  • Reddit. (2022). r/Chempros - LAH reduction, first timer. [Link]

  • Organic Syntheses. Reduction of L-Valine to L-Valinol with LiAlH4. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Pharmaguideline. Metal Hydride Reduction (NaBH4 and LiAlH4). [Link]

  • National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

Sources

Troubleshooting & Optimization

strategies for improving the yield in 3-Fluoro-4-methylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Optimizing the Synthesis of 3-Fluoro-4-methylbenzylamine

Welcome to our dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical intermediate. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to address the common challenges encountered during its synthesis.

Understanding the Synthesis: Common Routes and Key Challenges

The synthesis of this compound typically proceeds through the reduction of 3-fluoro-4-methylbenzonitrile or the reductive amination of 3-fluoro-4-methylbenzaldehyde. While seemingly straightforward, these routes are often plagued by issues such as incomplete conversion, formation of impurities, and difficulties in product isolation, all of which can significantly impact the final yield.

This guide will provide a structured approach to troubleshooting these issues, grounded in mechanistic understanding and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield in the Reduction of 3-Fluoro-4-methylbenzonitrile

Question: We are experiencing low yields (<60%) during the catalytic hydrogenation of 3-fluoro-4-methylbenzonitrile to this compound. What are the potential causes and how can we improve the conversion?

Answer: Low yields in the reduction of nitriles are often multifactorial, stemming from catalyst deactivation, suboptimal reaction conditions, or the presence of impurities.

Troubleshooting Workflow: Low Yield in Nitrile Reduction

start Low Yield in Nitrile Reduction catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? start->conditions impurities Starting Material Impure? start->impurities catalyst_check Check Catalyst Quality & Loading catalyst->catalyst_check conditions_check Optimize H2 Pressure, Temp, & Solvent conditions->conditions_check impurities_check Analyze Starting Material Purity (GC-MS, NMR) impurities->impurities_check catalyst_solution Use Fresh, High-Activity Catalyst (e.g., Raney Nickel, Pd/C) catalyst_check->catalyst_solution conditions_solution Increase H2 Pressure (50-100 psi) Adjust Temperature (25-50 °C) conditions_check->conditions_solution impurities_solution Purify Nitrile via Distillation or Recrystallization impurities_check->impurities_solution end Improved Yield catalyst_solution->end conditions_solution->end impurities_solution->end

Caption: Troubleshooting workflow for low yield in nitrile reduction.

Detailed Causality and Solutions:

  • Catalyst Activity: The choice and state of the catalyst are paramount. Raney Nickel and Palladium on Carbon (Pd/C) are commonly employed. However, their activity can be diminished by improper storage or the presence of catalyst poisons.

    • Recommendation: Always use a fresh batch of a high-activity catalyst. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The catalyst loading is also a critical parameter to optimize.

  • Hydrogen Pressure and Temperature: Inadequate hydrogen pressure can lead to incomplete reduction. Conversely, excessively high temperatures can promote side reactions.

    • Recommendation: A systematic optimization of hydrogen pressure (typically in the range of 50-100 psi) and temperature (25-50 °C) is recommended. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal parameter space.

  • Solvent System: The solvent plays a crucial role in substrate solubility and catalyst dispersion.

    • Recommendation: Ethanolic ammonia or methanolic ammonia are often preferred solvents as they can help to suppress the formation of secondary amine impurities.

Optimized Protocol for Catalytic Hydrogenation of 3-Fluoro-4-methylbenzonitrile

ParameterRecommended Condition
Substrate 3-Fluoro-4-methylbenzonitrile (1.0 eq)
Catalyst Raney Nickel (5-10 wt%) or 10% Pd/C (1-2 mol%)
Solvent Anhydrous Ethanol with 7N Ammonia
Hydrogen Pressure 80 psi
Temperature 30-40 °C
Reaction Time 12-24 hours (monitor by TLC or GC-MS)
Issue 2: Formation of Secondary Amine Impurities

Question: We are observing significant amounts of the secondary amine (bis(3-fluoro-4-methylbenzyl)amine) impurity during our synthesis. How can we minimize its formation?

Answer: The formation of secondary amines is a common side reaction in the reduction of nitriles and reductive amination. This occurs when the initially formed primary amine attacks the intermediate imine.

Mechanism of Secondary Amine Formation

nitrile 3-Fluoro-4-methylbenzonitrile R-C≡N imine Intermediate Imine R-CH=NH nitrile->imine +H2, Catalyst primary_amine Target Product This compound R-CH2-NH2 imine->primary_amine +H2, Catalyst secondary_amine Secondary Amine Impurity (R-CH2)2NH imine->secondary_amine + R-CH2-NH2 (Primary Amine) primary_amine->secondary_amine Attacks Imine

Caption: Reaction pathway showing the formation of a secondary amine impurity.

Strategies for Minimizing Secondary Amine Formation:

  • Use of Ammoniated Solvents: As mentioned previously, conducting the reaction in an alcoholic solution saturated with ammonia is highly effective. The high concentration of ammonia shifts the equilibrium away from the reaction of the primary amine with the imine intermediate.

  • Addition of an Acid: The presence of a weak acid, such as acetic acid, can protonate the primary amine, rendering it less nucleophilic and thus less likely to react with the imine. This approach is more common in reductive amination.

  • Control of Reaction Stoichiometry in Reductive Amination: When starting from 3-fluoro-4-methylbenzaldehyde, using a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is crucial.

Comparative Table of Mitigation Strategies

StrategyMechanismApplicability
Ammoniated Solvent Le Chatelier's principle; high concentration of NH3 favors primary amine formationNitrile Reduction
Addition of Weak Acid Protonation of the primary amine reduces its nucleophilicityReductive Amination
Excess Ammonia Source Drives the equilibrium towards the formation of the primary imineReductive Amination
Issue 3: Difficulties in Product Purification

Question: Our crude product is an oil that is difficult to purify by column chromatography, and we are experiencing product loss during workup. What are the best practices for isolation and purification?

Answer: The basic nature of this compound and its potential to form azeotropes can complicate purification. A well-designed workup and purification strategy is essential.

Recommended Purification Workflow

  • Catalyst Removal: After the reaction is complete, the catalyst must be carefully removed by filtration. A pad of Celite® is highly recommended to ensure all fine particles are removed, as residual catalyst can promote degradation.

  • Solvent Removal: The solvent should be removed under reduced pressure. It is important to avoid excessive heat, which can lead to product decomposition.

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral organic impurities.

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to a pH > 12.

    • Extract the deprotonated amine back into an organic solvent.

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for obtaining high-purity material.

    • Crystallization as a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride or oxalate) by treating a solution of the free base with the corresponding acid. The salt can then be purified by recrystallization. The free base can be regenerated by treatment with a base.

Logical Flow for Purification

start Crude Reaction Mixture filtration Filter to Remove Catalyst start->filtration concentration Concentrate Under Reduced Pressure filtration->concentration extraction Acid-Base Extraction concentration->extraction distillation Vacuum Distillation extraction->distillation If thermally stable crystallization Salt Formation & Recrystallization extraction->crystallization For high purity final_product Pure this compound distillation->final_product crystallization->final_product

Caption: Recommended purification workflow for this compound.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]

identifying and minimizing side reactions in the synthesis of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is primarily achieved through two main synthetic pathways: the reductive amination of 3-fluoro-4-methylbenzaldehyde and the reduction of 3-fluoro-4-methylbenzonitrile. While both routes are effective, they are susceptible to side reactions that can impact yield and purity. This guide provides a comprehensive overview of these potential pitfalls and offers robust strategies for their identification and minimization.

Part 1: Troubleshooting Guide for Reductive Amination of 3-Fluoro-4-methylbenzaldehyde

Reductive amination is a widely used method for the synthesis of amines. The reaction proceeds via the formation of an imine intermediate from the condensation of an aldehyde and an amine, which is then reduced in situ to the desired amine.

Diagram: Reductive Amination Pathway and Side Reactions

G A 3-Fluoro-4-methylbenzaldehyde C Imine Intermediate A->C + NH3 - H2O G 3-Fluoro-4-methylbenzyl Alcohol (Aldehyde Reduction) A->G + Reducing Agent B Ammonia (NH3) B->C D This compound (Desired Product) C->D + Reducing Agent F Over-alkylation Product (Secondary Amine) C->F D->F + Imine Intermediate E Reducing Agent (e.g., NaBH3CN, H2/Catalyst) E->D E->G

Caption: Reductive amination of 3-fluoro-4-methylbenzaldehyde and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I observe a significant amount of a higher molecular weight impurity. What is happening?

A1: This is a classic case of over-alkylation . The desired product, this compound (a primary amine), is nucleophilic and can react with the imine intermediate to form a secondary amine. This secondary amine can, in some cases, react further to form a tertiary amine.

Troubleshooting Over-alkylation:

  • Stoichiometry is Key: The most effective way to minimize over-alkylation is to use a large excess of the ammonia source.[1][2] This ensures that the concentration of ammonia is significantly higher than that of the newly formed primary amine, making it statistically more likely for the imine to be formed from ammonia rather than the product amine.

  • Controlled Addition: Adding the reducing agent portion-wise can help maintain a low concentration of the primary amine product during the reaction, thus disfavoring the side reaction.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the undesired over-alkylation reaction more than the desired primary amine formation.

Q2: I have a significant amount of 3-fluoro-4-methylbenzyl alcohol in my crude product. How can I prevent this?

A2: The formation of 3-fluoro-4-methylbenzyl alcohol is due to the direct reduction of the starting aldehyde by the reducing agent. This side reaction competes with the desired reduction of the imine intermediate.[3]

Minimizing Aldehyde Reduction:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH3CN) is a good choice as it is a weaker reducing agent than sodium borohydride (NaBH4) and is more selective for the protonated imine (iminium ion).[3][4] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent option that is mild and selective.[2][5]

  • pH Control: The rate of imine formation is typically optimal under slightly acidic conditions (pH 4-6). At this pH, the imine is protonated to form an iminium ion, which is more readily reduced than the aldehyde.[3]

  • Pre-formation of the Imine: In some cases, allowing the aldehyde and ammonia to react to form the imine before adding the reducing agent can be beneficial. This can be monitored by techniques like TLC or NMR.

Q3: My reaction seems to stall, and I recover a lot of my starting aldehyde. What could be the issue?

A3: This is likely due to the hydrolysis of the imine intermediate back to the starting aldehyde and ammonia. The formation of the imine is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.[6]

Preventing Imine Hydrolysis:

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry. Using a drying agent, such as molecular sieves, can help to remove the water formed during the reaction and drive the equilibrium towards imine formation.

  • Solvent Choice: Aprotic solvents are generally preferred for reductive amination to minimize imine hydrolysis.

Experimental Protocol: Reductive Amination
Parameter Recommendation Rationale
Ammonia Source 7-10 equivalents of ammonia in methanolA large excess minimizes over-alkylation.[1][2]
Reducing Agent 1.5 equivalents of Sodium triacetoxyborohydrideSelective for imine reduction, minimizing aldehyde reduction.[2][5]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvent to prevent imine hydrolysis.
Temperature 0 °C to room temperatureMild conditions to control selectivity.
pH Addition of acetic acid (1-2 equivalents)Catalyzes imine formation and promotes reduction of the iminium ion.[3]

Step-by-Step Methodology:

  • To a solution of 3-fluoro-4-methylbenzaldehyde (1 equivalent) in DCM, add a solution of ammonia in methanol (7-10 equivalents).

  • Add acetic acid (1-2 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting Guide for the Reduction of 3-Fluoro-4-methylbenzonitrile

The reduction of a nitrile to a primary amine is another common and effective synthetic route. This transformation can be achieved using various reducing agents, including metal hydrides and catalytic hydrogenation.

Diagram: Nitrile Reduction Pathway and Side Reactions

G A 3-Fluoro-4-methylbenzonitrile C Imine Intermediate A->C + [H] G 3-Fluoro-4-methylbenzoic acid (Hydrolysis Product) A->G H2O, H+ or OH- B Reducing Agent (e.g., LiAlH4, H2/Catalyst) B->C D This compound (Desired Product) C->D + [H] E Secondary Amine C->E D->E + Imine Intermediate F Tertiary Amine E->F + Imine Intermediate

Caption: Reduction of 3-fluoro-4-methylbenzonitrile and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I isolate a mixture of my desired amine and the starting nitrile. What's the problem?

A1: This is a straightforward case of incomplete reduction . The nitrile group requires a potent reducing agent or forcing conditions to be fully converted to the primary amine.

Troubleshooting Incomplete Reduction:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that is highly effective for nitrile reduction.[7][8][9] Alternatively, catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) at elevated pressure and temperature can be employed.[10]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to drive it to completion. For LiAlH4 reductions, refluxing in an ethereal solvent like THF is common. For catalytic hydrogenation, higher temperatures and pressures may be necessary.

  • Reagent Stoichiometry: Use a sufficient excess of the reducing agent. For LiAlH4, at least 2 equivalents of hydride are consumed per mole of nitrile.

Q2: Besides my primary amine, I am observing significant amounts of secondary and tertiary amine byproducts. How can I avoid this?

A2: The formation of secondary and tertiary amines is a common side reaction during nitrile reduction, particularly with catalytic hydrogenation.[10][11] The initially formed primary amine can react with the intermediate imine, leading to the formation of these over-reduction products.

Minimizing Secondary and Tertiary Amine Formation:

  • Catalytic Hydrogenation Conditions:

    • Addition of Ammonia: Performing the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines.[11] The ammonia competes with the product amine for reaction with the imine intermediate.

    • Catalyst Choice: The choice of catalyst can influence selectivity. Raney nickel is often used for this transformation.[10]

  • Metal Hydride Reduction: Using LiAlH4 generally gives cleaner primary amines with less formation of secondary and tertiary amine byproducts compared to catalytic hydrogenation.

Q3: I see an acidic impurity in my product. What could it be?

A3: The acidic impurity is likely 3-fluoro-4-methylbenzoic acid , which results from the hydrolysis of the nitrile group . This can occur if water is present during the reaction, especially under acidic or basic conditions.[12][13]

Preventing Nitrile Hydrolysis:

  • Anhydrous Conditions: As with reductive amination, it is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the nitrile.

  • Neutral Work-up: During the work-up of the reaction, avoid strongly acidic or basic conditions if possible, or perform these steps at low temperatures to minimize the rate of hydrolysis.

Experimental Protocol: Nitrile Reduction
Parameter Recommendation Rationale
Reducing Agent 2.5 equivalents of Lithium aluminum hydride (LiAlH4)A powerful reducing agent ensuring complete reduction.[7][8][9]
Solvent Anhydrous Tetrahydrofuran (THF)A suitable aprotic solvent for LiAlH4 reductions.
Temperature RefluxTo ensure the reaction goes to completion.
Work-up Fieser work-up (sequential addition of water, then NaOH solution)A standard and safe procedure to quench the excess LiAlH4 and precipitate aluminum salts.

Step-by-Step Methodology:

  • To a suspension of LiAlH4 (2.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluoro-4-methylbenzonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

  • Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Part 3: Purification and Characterization

Regardless of the synthetic route chosen, purification of the final product is essential to remove any unreacted starting materials, reagents, and side products.

  • Column Chromatography: Silica gel chromatography is a common method for purifying this compound. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Characterization: The purity and identity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound, facilitating its use in further synthetic applications.

References

  • Química Orgánica. Reduction of nitriles to amines. Available from: [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). Available from: [Link]

  • JoVE. Video: Nitriles to Amines: LiAlH4 Reduction. (2025). Available from: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. (2025). Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: [Link]

  • Wikipedia. Nitrile reduction. Available from: [Link]

  • Chemguide. reduction of nitriles. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. (2022). Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

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overcoming challenges in the purification of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Fluoro-4-methylbenzylamine. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges during the purification of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: The Challenge of Purifying Amines

This compound, like many primary amines, presents a unique set of purification challenges. Its basic nature leads to strong interactions with standard purification media, while its aromatic structure makes it susceptible to certain side reactions. Common issues include poor recovery from silica gel chromatography, persistent impurities, and product degradation. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: I'm getting severe tailing and low recovery when running a standard silica gel column. What's happening and how can I fix it?

Answer:

This is the most common issue encountered when purifying amines on silica gel. The root cause is an acid-base interaction between the basic amine group of your product and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, often irreversible, binding leads to smearing (tailing) down the column and results in significant loss of material.[1][2]

Solutions:

  • Mobile Phase Modification (The "Quick Fix"):

    • Mechanism: By adding a small amount of a competing base to your eluent, you can "cap" the acidic sites on the silica, preventing your target amine from binding strongly.

    • Protocol: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the silanol groups, allowing your product to elute cleanly.[3] Be aware that removing the high-boiling TEA from your final product will require evaporation under high vacuum.

  • Use an Alternative Stationary Phase (The "Robust Solution"):

    • Amine-Functionalized Silica: These columns have a stationary phase that is covalently modified with aminopropyl groups. This creates a basic surface environment that repels the amine, leading to excellent peak shapes and high recovery without needing mobile phase additives.[1][4]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic or neutral alumina will not have the strong acidic sites that cause tailing.[2]

    • Reversed-Phase (C18) Chromatography: If your compound and its impurities have sufficient hydrophobicity, reversed-phase chromatography is an excellent option. Using a mobile phase of acetonitrile and water, you can adjust the pH to control the retention of the amine. Keeping the pH in the basic range (e.g., by adding 0.1% TEA) will ensure the amine is in its neutral, more retentive form.[4]

Question 2: After my work-up, I have a persistent impurity with a similar Rf to my product. How do I separate them?

Answer:

This often occurs when an unreacted starting material or a byproduct has a polarity very close to that of the desired product. The key is to choose a purification technique that exploits a different chemical property besides polarity.

Solutions:

  • Acid-Base Extraction: This is the most powerful technique for separating amines from neutral or acidic impurities.[5] It leverages the basicity of the amine to move it between an organic and an aqueous phase, leaving other impurities behind.[6][7][8]

    Experimental Protocol: Acid-Base Extraction
    • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acid Wash: Transfer the solution to a separatory funnel and extract it two to three times with 1M hydrochloric acid (HCl). Your amine will be protonated to form the hydrochloride salt (R-NH3+Cl-), which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.[8]

    • Separation: Combine the aqueous layers containing your protonated amine. Vigorously wash this aqueous layer once with fresh ethyl acetate to remove any remaining trace organic impurities. Discard the organic layer.

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution, with stirring until the pH is >10 (confirm with pH paper).[6] Caution: Adding bicarbonate to an acidic solution will cause vigorous CO2 evolution; add it slowly to avoid overflow.[8] This step deprotonates the amine salt, regenerating the free amine which will often appear as a cloudy precipitate or oil.

    • Final Extraction: Extract the basified aqueous solution three times with fresh ethyl acetate or DCM. The purified free amine will now move back into the organic layer.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

    G A Crude Mixture in Organic Solvent B Add 1M HCl (aq) & Shake A->B C Separate Layers B->C D Organic Layer: Neutral & Acidic Impurities C->D Discard E Aqueous Layer: Protonated Amine Salt (R-NH3+Cl-) C->E F Add 2M NaOH (aq) until pH > 10 E->F G Extract with Fresh Organic Solvent F->G H Separate Layers G->H I Aqueous Layer: Inorganic Salts H->I Discard J Organic Layer: Purified Free Amine H->J K Dry (Na2SO4) & Concentrate J->K

  • Salt Formation and Recrystallization: If your amine is a solid, or if its salt is a stable crystalline solid, this is an excellent purification method.[9]

    • Protocol: Dissolve the crude amine in a minimal amount of a solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether or dioxane. The amine hydrochloride salt will precipitate out.[3][10] Filter the solid salt, wash it with cold ether, and then recrystallize it from a suitable solvent system (e.g., ethanol/water, isopropanol). The pure salt can be used directly or converted back to the free base as described in the acid-base extraction protocol.

Question 3: My final product is slightly yellow/brown, but the NMR looks clean. What is causing the color and is it a problem?

Answer:

The color is likely due to trace-level oxidation impurities. Benzylamines can oxidize, especially upon exposure to air and light, to form imines and other colored species.[10] While these may be in concentrations too low to detect by standard 1H NMR, they can be problematic for certain sensitive downstream applications.

Solutions:

  • Charcoal Treatment: Dissolve the purified amine in a solvent. Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. This process adsorbs the highly conjugated, colored impurities.

  • Vacuum Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can effectively separate it from non-volatile, colored impurities. Benzylamine itself can be purified by distillation from zinc dust to prevent oxidation.[10]

  • Storage: To prevent re-oxidation, store the purified this compound under an inert atmosphere (Nitrogen or Argon) in an amber vial at low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

This depends heavily on the synthetic route used. However, some common impurities are listed below.

Impurity NameLikely OriginRecommended Removal Method
3-Fluoro-4-methylbenzaldehyde Incomplete reductive aminationAcid-base extraction
3-Fluoro-4-methylbenzyl alcohol Byproduct of aldehyde reductionColumn chromatography
N-(3-Fluoro-4-methylbenzyl)imine Oxidation of the productCharcoal treatment, careful chromatography
Dibenzylamine byproduct Over-alkylation of the amineCareful column chromatography or recrystallization
Unreacted Starting Materials Incomplete reactionDependent on the specific starting material

Q2: Which analytical techniques are best for assessing the purity of my final product?

A combination of methods is always recommended for a comprehensive assessment.

  • HPLC/LC-MS: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting non-volatile impurities. Coupling it with Mass Spectrometry (LC-MS) helps in identifying the mass of any unknown peaks.[11][12][13] A reversed-phase C18 column is typically used.[11]

  • GC-MS: Gas Chromatography-Mass Spectrometry is ideal for detecting volatile impurities and residual solvents.[12]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the main product and helps identify and quantify structurally related impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.[12]

Q3: Can I use a single purification method for all situations?

While powerful, no single method is universally perfect. The best approach is to select a method based on the specific impurities present.

G start Analyze Crude Product (TLC, NMR, or LCMS) q1 Are major impurities neutral or acidic? start->q1 a1_yes Acid-Base Extraction q1->a1_yes Yes q2 Are impurities basic but have different polarity? q1->q2 No a2_yes Column Chromatography (Amine-functionalized silica or modified eluent) q2->a2_yes Yes q3 Is the product a solid or can form a crystalline salt? q2->q3 No (similar polarity) a3_yes Recrystallization (as free base or salt) q3->a3_yes Yes a3_no Consider Vacuum Distillation (if liquid and thermally stable) q3->a3_no No

References
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Reddit User Discussion. (2022). Amine workup. r/Chempros. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]

  • Scribd. Troubleshooting of Amine Regn. [Link]

  • Hatcher, N., & Weiland, R. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • MH Chem. (2022). How to purify Amine?. YouTube. [Link]

  • Kumar T V, A. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. ResearchGate. [Link]

  • Google Patents.
  • Organic Syntheses. Procedure for N-Benzyl-1-(trimethylsilyl)methanamine. [Link]

  • Reddit User Discussion. (2023). How to purify Benzylamine?. r/OrganicChemistry. [Link]

  • Google Patents. Process for preparing Benzylamine salts.
  • Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • OPUS. III Analytical Methods. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods. [Link]

  • NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Reddit User Discussion. (2018). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination.... ResearchGate. [Link]

  • Google Patents.
  • Janakiramudu, D. B., et al. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • NIH. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. [Link]

Sources

best practices for the long-term storage and stabilization of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-methylbenzylamine (CAS RN: 261951-67-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common challenges and provide scientifically grounded best practices for storage and handling.

Core Principles of Storing this compound

Understanding the chemical nature of this compound is fundamental to its proper storage. As a substituted primary benzylamine, its stability is influenced by factors common to this class of compounds, including sensitivity to oxidation, atmospheric carbon dioxide, and light.

Key Chemical Properties at a Glance:
PropertyValueSource
Molecular Formula C8H10FN[1]
Molecular Weight 139.17 g/mol [1][2]
Appearance Colorless to Yellow-brown Liquid
Boiling Point ~198.0 °C[2][3]
Density ~1.05 g/mL[2][3]
pKa ~8.95 (Predicted)[3]
Storage Temperature 2-8°C

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal temperature and atmospheric conditions for long-term storage?

For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[4] This minimizes the risk of degradation from atmospheric oxygen and carbon dioxide.

Q2: My sample of this compound has turned yellow/brown. Is it still usable?

Discoloration often indicates oxidation or the formation of impurities. While slight color change may not significantly impact all applications, it is a sign of degradation. It is recommended to purify the amine (e.g., by distillation) before use in sensitive applications.[5]

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

While colder temperatures generally slow down chemical reactions, repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation for some amines.[6] Storing at the recommended 2-8°C is generally sufficient and avoids the potential issues associated with freezing.

Q4: What container materials are compatible with this compound?

Glass containers, particularly amber glass to protect from light, are ideal.[5][7] High-density polyethylene (HDPE) may also be suitable for shorter-term storage.[7] Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent atmospheric contamination.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate formation in the liquid Reaction with atmospheric CO2 to form a carbamate salt.1. Sparge the liquid with a dry, inert gas (argon or nitrogen) to displace dissolved CO2. 2. For future use, handle the compound under an inert atmosphere using air-sensitive techniques.[8][9][10]
Decreased purity over time (confirmed by analysis) Oxidation, reaction with moisture, or light-catalyzed degradation.1. Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark place under an inert atmosphere. 2. Consider repurification by distillation if the purity has dropped significantly.[5]
Inconsistent experimental results Degradation of the starting material.1. Aliquot the amine into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. 2. Perform a quality control check (e.g., NMR, GC-MS) on the stored amine before critical experiments.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

This protocol minimizes the impact of repeated handling on the bulk material.

Materials:

  • Stock bottle of this compound

  • Multiple small, amber glass vials with PTFE-lined caps

  • Syringe and needle (or cannula)

  • Source of dry inert gas (argon or nitrogen) with a manifold

  • Schlenk line or glove box (ideal)

Procedure:

  • Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas.[9]

  • If not using a glove box, equip the stock bottle and vials with septa and connect to a Schlenk line.

  • Purge the headspace of the stock bottle and vials with the inert gas for several minutes.

  • Using a clean, dry syringe, carefully withdraw the desired amount of this compound from the stock bottle.

  • Dispense the amine into the individual vials.

  • Backfill the vials with inert gas before tightly sealing the caps.

  • Label each vial clearly with the compound name, date, and concentration (if diluted).

  • Store the aliquoted vials at 2-8°C.

Mechanistic Insights into Stability

The stability of this compound is primarily dictated by the reactivity of the primary amine group.

Degradation Pathways

The primary degradation pathways for benzylamines involve oxidation and reaction with atmospheric components.

A This compound B Oxidation (O2) A->B + O2 F Reaction with CO2 A->F + CO2 C Imine Intermediate B->C D Hydrolysis C->D + H2O E 3-Fluoro-4-methylbenzaldehyde D->E G Carbamate Salt (Precipitate) F->G

Caption: Potential degradation pathways for this compound.

Oxidation can lead to the formation of the corresponding imine, which can then hydrolyze to form 3-fluoro-4-methylbenzaldehyde.[11][12][13] Additionally, primary amines can react with atmospheric carbon dioxide to form solid carbamate salts.

Influence of Substituents

The fluoro and methyl groups on the aromatic ring influence the electron density and, consequently, the reactivity of the benzylamine. While a detailed stability study for this specific isomer is not widely published, the principles of physical organic chemistry suggest:

  • Fluorine: As an electron-withdrawing group, it can slightly decrease the basicity of the amine compared to unsubstituted benzylamine.

  • Methyl Group: As an electron-donating group, it can slightly increase the electron density on the ring.

The interplay of these substituents affects the overall reactivity, but the primary modes of degradation remain consistent with those of other benzylamines.

Visualization of Best Practices

The following workflow provides a decision-making process for the proper storage of this compound.

start Receive/Synthesize This compound check_purity Assess Initial Purity (e.g., NMR, GC-MS) start->check_purity storage_decision Select Storage Duration check_purity->storage_decision Purity Acceptable short_term Short-Term (< 1 month) - Tightly sealed amber vial - 2-8°C storage_decision->short_term Short-Term long_term Long-Term (> 1 month) - Aliquot under inert gas - Tightly sealed amber vials - 2-8°C storage_decision->long_term Long-Term end Use in Experiment short_term->end long_term->end

Caption: Decision workflow for storing this compound.

References

  • Mitch, W. A., & Latch, D. E. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(11), 1932-1941.
  • Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ, 9, e12471.
  • Long, H., & Pivovar, B. S. (2015). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. ECS Electrochemistry Letters, 4(1), F13-F16.
  • Various Authors. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Hu, E., et al. (2019). Schematic degradation pathway of benzylamine as described in literature... ResearchGate. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995-16016.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Mansoor, S. S., & Shafi, S. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 114(2), 121-128.
  • Vicker, N., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. ChemMedChem, 7(8), 1409-1420.
  • Takino, M., et al. (2010). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 56(4), 467-474.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629-5645.
  • Linclau, B., et al. (2019). On the polarity of partially fluorinated methyl groups. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024, April 9). (r)-4-fluoro-à-methylbenzylamine. Retrieved from [Link]

  • Ashenhurst, J. (2013, August 2). 3 Factors That Stabilize Free Radicals. Master Organic Chemistry. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Fluoro-3-methylbenzylamine, min 97%. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

Technical Support Center: Identification and Characterization of Common Impurities in 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of impurities, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities in this compound can generally be classified into three categories:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These impurities form when this compound degrades due to exposure to factors like air, light, or temperature.

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification processes may remain in the final product.

Q2: How can I identify the specific chemical structures of these impurities?

A2: A combination of chromatographic and spectroscopic techniques is the most effective approach for structural elucidation of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile impurities, providing both retention time and mass spectral data for identification.[1][2] For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is invaluable for confirming the precise molecular structure of isolated impurities.

Q3: My batch of this compound has a yellow to brown color. Is this an indication of impurity?

A3: While a colorless to light yellow liquid is the expected appearance, a darker yellow or brown hue can suggest the presence of impurities. This discoloration is often due to the formation of oxidation products or other chromophoric degradation products. However, color alone is not a definitive measure of purity and should be confirmed with appropriate analytical techniques.

Q4: What are the recommended storage conditions to minimize the formation of degradation products?

A4: To maintain the integrity of this compound, it is recommended to store it in a cool, dark place, sealed in a dry, inert atmosphere (e.g., under argon or nitrogen).[3] The ideal storage temperature is between 2-8°C. Exposure to light and air should be minimized to prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • One or more unexpected peaks are observed in the HPLC chromatogram of your this compound sample.

  • The purity calculated by area percentage is lower than expected.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Contamination Inject a blank (mobile phase) to rule out contamination from the solvent or HPLC system. If the peak persists, clean the system and use fresh, high-purity solvents.
Process-Related Impurities These could be starting materials, reagents, or by-products from the synthesis. If possible, obtain reference standards for potential impurities to confirm their identity by comparing retention times.
Degradation Products If the sample has been stored for an extended period or under suboptimal conditions, degradation may have occurred. Analyze a freshly opened or newly synthesized batch to see if the impurity is still present.
Positional Isomers Isomers such as 4-Fluoro-3-methylbenzylamine may be present.[3] These can be difficult to separate. Method optimization, such as adjusting the mobile phase composition or using a different column chemistry, may be necessary.
Issue 2: Poor Peak Shape in Gas Chromatography (GC) Analysis

Symptoms:

  • The peak for this compound or its impurities exhibits tailing or fronting.

  • Inconsistent peak areas and poor reproducibility.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Active Sites in the GC System The amine functionality of the analyte can interact with active sites in the injector or on the column, leading to peak tailing. Use a deactivated inlet liner and a column specifically designed for amine analysis.
Improper Injection Technique Ensure the injection volume and speed are optimized to prevent band broadening. A split injection is often preferred for concentrated samples.[4]
Column Overloading Injecting too much sample can lead to peak fronting. Dilute the sample and re-inject.
Inappropriate Column Temperature The oven temperature program should be optimized to ensure good separation and peak shape. A slower ramp rate may improve resolution.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for determining the purity of this compound and quantifying known impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Value
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[5]

Protocol 2: GC-MS Method for Volatile Impurity Identification

This protocol is suitable for the identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[6]

GC Conditions:

Parameter Value
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 50:1)[4]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[5]
Oven Program Initial: 70°C, hold for 2 minRamp: 15°C/min to 250°CHold: 5 min at 250°C[5]

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Source Temperature 230 °C[6]
Mass Range m/z 30-350

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.[6]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities in this compound.

impurity_workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Resolution Sample Sample HPLC_Screening HPLC Screening (Purity Assessment) Sample->HPLC_Screening Non-volatile analysis GC_Screening GC Screening (Volatile Impurities) Sample->GC_Screening Volatile analysis LC_MS LC-MS (Structural Elucidation) HPLC_Screening->LC_MS Impurity > 0.1% GC_MS GC-MS (Structural Elucidation) GC_Screening->GC_MS Impurity > 0.1% NMR_Analysis NMR Spectroscopy (Structure Confirmation) LC_MS->NMR_Analysis Isolate Impurity GC_MS->NMR_Analysis Isolate Impurity Method_Optimization Analytical Method Optimization NMR_Analysis->Method_Optimization Purification Sample Purification (e.g., Recrystallization, Chromatography) NMR_Analysis->Purification Report Final Report & Characterization Method_Optimization->Report Purification->Report

Sources

optimizing reaction conditions (temperature, solvent, catalyst) for 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylbenzylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on the two most prevalent synthetic routes: the reductive amination of 3-fluoro-4-methylbenzaldehyde and the catalytic hydrogenation of 3-fluoro-4-methylbenzonitrile.

General Optimization & Troubleshooting Workflow

A systematic approach is crucial when optimizing any chemical synthesis. The following workflow provides a logical progression for identifying and resolving common issues, ensuring a more efficient and reliable process.

G cluster_start Initial State cluster_analysis Analysis Phase cluster_action Action Phase cluster_eval Evaluation start Problem Identified (e.g., Low Yield, Impurity) analyze Analyze Reaction Data (TLC, LCMS, NMR) start->analyze Collect Data hypothesize Formulate Hypothesis (e.g., 'Imine formation is failing') analyze->hypothesize Interpret params Isolate & Vary Single Parameter (Temp, Solvent, Catalyst) hypothesize->params Design Test run_exp Run Small-Scale Experiment params->run_exp eval Evaluate Outcome run_exp->eval Analyze Result success Problem Resolved Scale-Up eval->success Positive fail Re-evaluate Hypothesis eval->fail Negative fail->hypothesize Refine Theory

Caption: A systematic workflow for troubleshooting chemical reactions.

Route 1: Reductive Amination of 3-Fluoro-4-methylbenzaldehyde

This is a highly versatile method for synthesizing primary amines. It involves the reaction of an aldehyde (3-fluoro-4-methylbenzaldehyde) with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism and why is it a two-step, one-pot process?

A1: The reaction proceeds in two distinct stages:

  • Imine Formation: The aldehyde reacts with ammonia (or an ammonia equivalent like ammonium acetate) in a reversible condensation reaction to form an imine (and water). This step is often catalyzed by mild acid, which activates the aldehyde's carbonyl group for nucleophilic attack.[1]

  • Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to the C-N single bond of the final amine.

The key to a successful one-pot reaction is using a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.

Q2: Which reducing agent should I choose? There are so many options.

A2: The choice of reducing agent is the most critical parameter for this reaction. A strong reductant like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to an alcohol, leading to low yields of the desired amine.[1][2] Milder, more selective agents are strongly preferred.

Reducing Agent Common Solvents Key Advantages Considerations & Causality
Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃ Aprotic (DCE, THF, EtOAc)Excellent selectivity for imines/iminium ions.[3] Tolerates mild acid. Often gives high yields.Moisture-sensitive. The bulky acetate groups moderate its reactivity, preventing significant reduction of the less-electrophilic aldehyde carbonyl.
Sodium Cyanoborohydride, NaBH₃CN Protic (MeOH, EtOH)Good selectivity.[3][4] Effective at mildly acidic pH (4-6) where imine formation is favorable.Highly toxic (potential release of HCN gas if pH becomes too acidic). The electron-withdrawing cyano group deactivates the borohydride, making it less reactive towards aldehydes but still potent enough for the more reactive protonated imine (iminium ion).
Sodium Borohydride, NaBH₄ Protic (MeOH, EtOH)Inexpensive and readily available.Poor selectivity; readily reduces the starting aldehyde.[4] To use it effectively, the imine must be pre-formed completely before adding the NaBH₄, which can be difficult to achieve.

Q3: Why is pH control so important for this reaction?

A3: The pH of the reaction medium represents a delicate balance. A mildly acidic environment (typically pH 4-6) is required to catalyze the formation of the imine by protonating the carbonyl oxygen, making it more electrophilic.[1][2] However, if the pH is too low (too acidic), the ammonia nucleophile will be protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the reaction.[1] Acetic acid is a commonly used additive to achieve the optimal pH range.[5]

Troubleshooting Guide: Reductive Amination

Q: My yield is low, and I'm recovering mostly unreacted 3-fluoro-4-methylbenzaldehyde. What's wrong?

A: This is a classic sign that the initial imine formation step is failing. The equilibrium is not favoring the imine product.

  • Causality: Imine formation is a reversible condensation reaction that produces water. According to Le Châtelier's principle, the presence of water in the solvent or produced during the reaction can push the equilibrium back towards the starting materials.

  • Solutions:

    • Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester water as it forms, driving the equilibrium forward.[2]

    • Optimize pH: Ensure you are in the optimal pH 4-6 range. Add a small amount of acetic acid (e.g., 0.1-0.5 equivalents) to catalyze imine formation.

    • Increase Concentration/Equivalents: Use a larger excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to push the equilibrium.

    • Allow Time for Imine Formation: Before adding the reducing agent, allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes), with progress monitored by TLC or LCMS if possible.[5]

Q: I'm observing a significant amount of 3-fluoro-4-methylbenzyl alcohol as a byproduct. How do I prevent this?

A: This indicates your reducing agent is not selective enough and is reducing the starting aldehyde.

  • Causality: The aldehyde carbonyl and the imine C=N bond are both reducible. A highly reactive reducing agent like NaBH₄ will attack the more abundant and accessible aldehyde before the imine has a chance to form and be reduced.[1]

  • Solutions:

    • Switch to a Milder Reducing Agent: The most effective solution is to switch from NaBH₄ to NaBH(OAc)₃ (STAB) or NaBH₃CN.[1][2] Their reduced reactivity provides the necessary selectivity to target the imine almost exclusively.

    • Modify the Procedure: If you must use NaBH₄, you must ensure imine formation is complete before adding the reductant. This may involve removing water via a Dean-Stark trap and confirming imine formation by NMR or IR before proceeding.

G cluster_reactants Reactants cluster_products Potential Products Aldehyde 3-Fluoro-4-methyl- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia - H₂O Alcohol Side Product (Benzyl Alcohol) Aldehyde->Alcohol + [H⁻] (Non-Selective) e.g., NaBH₄ Ammonia Ammonia Source Ammonia->Imine Amine Desired Product (Benzylamine) Imine->Amine + [H⁻] (Selective) e.g., STAB

Caption: Competing reduction pathways in reductive amination.

Route 2: Catalytic Hydrogenation of 3-Fluoro-4-methylbenzonitrile

The reduction of a nitrile group is a direct and atom-economical method for producing primary amines. This transformation is typically achieved via catalytic hydrogenation, where hydrogen gas (H₂) or a hydrogen source is used with a metal catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts for nitrile hydrogenation?

A1: Heterogeneous catalysts are most common for this process due to their ease of separation.

  • Palladium on Carbon (Pd/C): A widely used and effective catalyst. It can sometimes lead to secondary amine formation if conditions are not optimized.[6]

  • Raney Nickel (Ra-Ni): A very active and cost-effective catalyst, often used in industrial settings. It typically requires elevated temperatures and pressures.

  • Ruthenium (Ru)-based catalysts: These can offer high activity and selectivity.[7]

  • Platinum Oxide (PtO₂): Another active catalyst, though often more expensive.

Q2: What are the main challenges and side products with this reduction?

A2: The primary challenge is controlling selectivity. The hydrogenation proceeds through an intermediate imine, which can react with the newly formed primary amine product to generate a secondary amine after further reduction. This is a significant potential side reaction.[8]

Troubleshooting Guide: Nitrile Hydrogenation

Q: My reaction is incomplete, with significant starting nitrile remaining. How can I drive it to completion?

A: Incomplete conversion is usually due to insufficient catalytic activity or non-optimal conditions.

  • Causality: The C≡N triple bond is thermodynamically stable and requires significant activation by the catalyst surface.[8] The catalyst can be poisoned or the conditions (temperature, pressure) may be insufficient.

  • Solutions:

    • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, accelerating the rate of reduction.

    • Increase Temperature: While exercising caution to avoid side reactions, increasing the temperature will increase the reaction rate. Hydrogenation of fluoro-aromatic compounds can be exothermic, so careful temperature control is necessary to prevent decomposition or over-reduction.[9]

    • Check Catalyst Quality: Ensure the catalyst is fresh and has not been deactivated by exposure to air or poisons (e.g., sulfur compounds). If necessary, use a fresh batch or increase the catalyst loading.

Q: I'm forming a significant amount of the secondary amine, bis(3-fluoro-4-methylbenzyl)amine. How do I improve selectivity for the primary amine?

A: This is the most common selectivity issue, arising from the reaction between the product amine and the intermediate imine.

  • Causality: The primary amine product can act as a nucleophile, attacking the intermediate imine formed on the catalyst surface. This new species is then reduced to the secondary amine.

  • Solutions:

    • Add Ammonia: Conducting the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia) can suppress secondary amine formation. The large excess of ammonia outcompetes the primary amine product in reacting with the intermediate imine.

    • Use Acidic Additives: Adding an acid (like HCl) can protonate the primary amine product to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the imine intermediate, thus preventing secondary amine formation.

    • Optimize Solvent: The choice of solvent can influence selectivity. Protic solvents like ethanol or water are often used and can affect catalyst behavior and intermediate stability.[6]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination Screening
  • To a solution of 3-fluoro-4-methylbenzaldehyde (1.0 equiv) in a suitable solvent (e.g., Dichloroethane (DCE), 0.2 M), add the ammonia source (e.g., ammonium acetate, 2.0 equiv) and acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add the reducing agent (e.g., Sodium Triacetoxyborohydride, 1.2 equiv) portion-wise over 10 minutes.[10]

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., EtOAc or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.[10]

Protocol 2: General Procedure for Catalytic Hydrogenation of Nitrile
  • In a high-pressure hydrogenation vessel, charge a solution of 3-fluoro-4-methylbenzonitrile (1.0 equiv) in a solvent (e.g., Ethanol or Methanol).

  • Carefully add the catalyst (e.g., 5-10 wt% Pd/C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and purge several times with H₂ gas.

  • Pressurize the vessel to the desired pressure (e.g., 5 bar) and begin stirring.[11]

  • Heat the reaction to the target temperature (e.g., 40-80 °C) and monitor hydrogen uptake.

  • After hydrogen uptake ceases or the reaction is deemed complete by analysis, cool the vessel to room temperature and carefully vent the excess H₂ pressure.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

References

  • Benchchem. (n.d.). Troubleshooting reductive amination reaction conditions.
  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11579-11583.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • ChemBK. (2024). This compound.
  • Google Patents. (2022). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Benchchem. (n.d.). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
  • Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product.
  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
  • ScienceDirect. (2025). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Reddit r/chemistry. (2018). Forcing a Reductive Amination.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PMC - NIH. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6178.
  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.
  • Eureka | Patsnap. (n.d.). Catalytic hydrogenation of nitriles.
  • Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8, 1559-1564.
  • Google Patents. (n.d.). US8496892B2 - Hydrogenation process for fluorocarbons.

Sources

methods to prevent the atmospheric degradation of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical guide for researchers, scientists, and drug development professionals.

Introduction: Understanding the Instability of 3-Fluoro-4-methylbenzylamine

This compound is a valuable building block in pharmaceutical and materials science research. However, like many primary benzylamines, its utility is matched by its susceptibility to atmospheric degradation. The primary points of reactivity are the amine (-NH₂) group and the benzylic methylene (-CH₂-) bridge, which are prone to oxidation. This degradation can lead to the formation of impurities, most commonly the corresponding imine, which can compromise experimental results, lower reaction yields, and introduce artifacts in analytical data. This guide provides a comprehensive framework for understanding, troubleshooting, and preventing the atmospheric degradation of this reagent.

Frequently Asked Questions (FAQs)

Q1: What parts of the this compound molecule are most susceptible to atmospheric degradation?

The two primary sites of atmospheric attack are the nucleophilic amine group and the adjacent benzylic carbon. The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation. Concurrently, the benzylic C-H bonds are relatively weak and prone to abstraction by radical species. The most common degradation pathway involves the oxidative coupling of two benzylamine molecules to form an N-benzylidenebenzylamine (an imine).[1][2] This process is often catalyzed by ambient light and trace metals and proceeds via radical intermediates.

Q2: What are the primary atmospheric components that initiate degradation?

The main culprits in a laboratory setting are molecular oxygen (O₂), atmospheric moisture (H₂O), and ambient light (UV-Vis).[3]

  • Oxygen: Acts as the terminal oxidant in the formation of imines and other oxidized species.[4][5]

  • Hydroxyl Radicals (•OH): While highly reactive, their concentration in a typical lab atmosphere is low. However, they can be generated on surfaces or via photochemical reactions and will readily react with the amine.[6]

  • Light: Photons, particularly in the UV range, can provide the activation energy needed to initiate radical chain reactions, accelerating the degradation process. This is a known issue for many fluoroaromatic compounds.[7]

Q3: What are the common visual and analytical signs of degradation?

Degradation is often indicated by both physical changes and the appearance of unexpected analytical signals.

  • Visual Signs: A pure, fresh sample of this compound should be a clear, colorless to pale yellow liquid or solid.[8][9] Upon degradation, a distinct color change to a more intense yellow or brown is common due to the formation of conjugated imine species and other chromophores. The appearance of turbidity or solid precipitates can also indicate the formation of insoluble degradation products.

  • Analytical Signs:

    • NMR Spectroscopy: You may observe the appearance of a new singlet in the 8.0-8.5 ppm range, characteristic of an imine C-H proton. You might also see a broadening of the amine and benzylic protons or a decrease in the integration value of the starting material relative to an internal standard.

    • LC-MS/GC-MS: The primary indicator is the appearance of a new peak with a mass corresponding to the dehydrated and coupled product (imine). For this compound (MW: 139.17), the corresponding imine would have a molecular weight of 258.31.

Q4: What are the ideal long-term storage conditions for this compound?

To maximize shelf-life, the compound must be protected from air, light, and moisture. The ideal conditions are summarized in the table below. Several suppliers recommend storing the material under an inert gas like Argon and protecting it from light.[10]

Proposed Degradation Pathway

The primary atmospheric degradation route is the oxidative self-condensation to form the corresponding imine. This process removes two hydrogen atoms from one molecule and the oxygen atom from the air (in a complex series of steps) to form water, coupling two molecules.

G cluster_0 Step 1: Initial Oxidation cluster_1 Step 2: Condensation & Dehydrogenation A 2 x this compound B Intermediate Radical Species A->B O₂, hv, or trace metal catalyst C N-(3-fluoro-4-methylbenzylidene)- (3-fluoro-4-methyl)benzylamine (Imine Product) B->C D Byproducts (e.g., H₂O) B->D

Caption: Proposed oxidative degradation of this compound to an imine.

Troubleshooting Guide

Problem Encountered Probable Cause Recommended Action & Explanation
Compound has turned dark yellow or brown. Oxidative Degradation. The color arises from the formation of conjugated imine systems and potentially other polymeric byproducts.1. Assess Purity: Run a quick analytical check (e.g., ¹H NMR, TLC) to quantify the extent of degradation. 2. Consider Purification: If the impurity level is low (<5%), the material may be usable for some applications. If higher, purification by distillation or column chromatography may be necessary. 3. Implement Proper Storage: Immediately transfer the purified material or a fresh bottle into an inert atmosphere (glovebox or Schlenk flask) and store in a freezer, protected from light.
Analytical data (NMR, LC-MS) shows unexpected peaks. Formation of Degradants. The most likely impurity is the imine, but other species like the corresponding aldehyde (from hydrolysis of the imine) or benzoic acid could be present.1. Identify Impurities: Use the expected mass (for MS) or chemical shift (for NMR) to tentatively identify the imine or aldehyde. 2. Review Handling Procedure: This is a strong indicator that your handling technique is allowing atmospheric exposure. Review the inert atmosphere protocols below. 3. Use Freshly Purified/Opened Reagent: For sensitive reactions, always use a freshly opened bottle or a recently purified batch of the amine.
Reaction yields are low or non-reproducible. Reduced Reagent Potency. The degraded amine has a lower concentration of the active starting material, leading to incorrect stoichiometry and reduced yields.1. Quantify Before Use: Use quantitative NMR (qNMR) with an internal standard to determine the exact concentration of the active amine before adding it to a reaction. 2. Adopt Rigorous Air-Free Techniques: Ensure all solvents are degassed and all reagent transfers are performed under a positive pressure of inert gas (see Protocol 1).[11][12]

Preventative Protocols & Methodologies

Data Summary: Recommended Handling & Storage
ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen and moisture, the primary drivers of degradation.[12][13] Argon is denser than air and can provide a better protective blanket.[14]
Temperature -20°C to 4°C (Freezer/Refrigerator)Reduces the kinetic rate of degradation reactions.
Light Amber Glassware / Store in DarknessPrevents photochemical initiation of radical degradation pathways.[7]
Container Sure/Seal™-type bottles or Schlenk flasksProvides a robust seal against the atmosphere while allowing for easy reagent transfer via syringe.[13][15]
Solvents Anhydrous, DegassedInappropriate handling of even extra-dry solvents can introduce contaminants that degrade the product.[11] Degassing (e.g., by sparging with argon or freeze-pump-thaw) removes dissolved oxygen.
Protocol 1: Handling and Dispensing via Inert Atmosphere Technique (Schlenk Line)

This protocol describes the standard method for transferring an air-sensitive liquid like this compound from a supplier bottle to a reaction vessel.

Equipment:

  • Double-manifold Schlenk line with a supply of dry Argon or Nitrogen.

  • Oven-dried glassware (reaction flask with septum, etc.).[15]

  • Clean, dry syringes and needles (e.g., 18-21 gauge).[11]

  • Supplier bottle of the amine (e.g., AcroSeal™ or Sure/Seal™).

Procedure:

  • Prepare Glassware: Assemble the hot, oven-dried reaction flask and allow it to cool to room temperature under a positive pressure of inert gas from the Schlenk line.

  • Prepare Syringe: Purge a clean, dry syringe with inert gas by drawing gas from the Schlenk line and expelling it three times.

  • Prepare Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas supply (a balloon or bubbler is sufficient to provide slight positive pressure). This prevents a vacuum from forming as you withdraw the liquid.

  • Withdraw Reagent: Insert the purged syringe needle through the septum into the liquid. Slowly withdraw the desired volume of the amine. Keeping the needle tip below the liquid surface will prevent pulling gas into the syringe.

  • Transfer to Reaction: Remove the syringe from the reagent bottle and quickly insert it into the septum of the prepared reaction flask. Dispense the amine into the flask.

  • Clean-up: Immediately quench any residual amine in the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container.

Caption: Workflow for transferring air-sensitive reagents using a Schlenk line.

References

  • Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Omega. Available at: [Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. Available at: [Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. National Institutes of Health (NIH). Available at: [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Specialty Chemicals Magazine. Available at: [Link]

  • Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Publications. Available at: [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry. Available at: [Link]

  • Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation in the Presence of VO(Hhpic)2 Catalyst. ResearchGate. Available at: [Link]

  • Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]

  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available at: [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]

  • Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Available at: [Link]

  • Aryl Amine Antioxidant Determinations in Ester Lubricants. Defense Technical Information Center. Available at: [Link]

  • Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology (MIT). Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed. Available at: [Link]

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. Available at: [Link]

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. Available at: [Link]

  • 4-Fluoro-3-methylbenzylamine, min 97%, 100 grams. Oakwood Chemical. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

Sources

addressing common issues when scaling up 3-Fluoro-4-methylbenzylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-Fluoro-4-methylbenzylamine, a crucial intermediate in pharmaceutical and agrochemical research. As Senior Application Scientists, we understand the challenges of transitioning a reaction from the bench to a larger scale. This document addresses common issues encountered during scale-up, offering troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.

I. Reaction Overview: The Reduction of 3-Fluoro-4-methylbenzonitrile

The most prevalent and scalable synthesis of this compound involves the reduction of 3-fluoro-4-methylbenzonitrile. This transformation can be achieved through several methods, with catalytic hydrogenation being a common choice for industrial applications due to its efficiency and atom economy.

II. Troubleshooting Guide: Common Scale-Up Issues

Scaling up chemical reactions often introduces challenges not observed at the laboratory scale. The following table outlines common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient Catalyst Activity: Catalyst may be old, poisoned, or improperly handled. 2. Poor Mass Transfer: Inefficient mixing in a larger reactor can lead to poor contact between reactants, catalyst, and hydrogen. 3. Low Hydrogen Pressure: Inadequate hydrogen pressure can slow down the reaction rate. 4. Incorrect Temperature: The reaction may be too cold, leading to a sluggish rate.1. Use fresh, high-quality catalyst. Ensure proper handling to avoid exposure to air and moisture, especially with pyrophoric catalysts like Raney Nickel.[1][2][3] 2. Optimize stirring speed and reactor geometry. Consider using a baffle to improve mixing. 3. Increase hydrogen pressure within safe operational limits of the reactor. 4. Gradually increase the reaction temperature, monitoring for any increase in byproduct formation.
Formation of Byproducts (e.g., Secondary/Tertiary Amines) 1. Over-alkylation: The newly formed primary amine can react with the starting nitrile or imine intermediate.[4] 2. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Add ammonia or ammonium hydroxide to the reaction mixture. This helps to suppress the formation of secondary and tertiary amines by competing for reactive intermediates.[4] 2. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
Difficult Catalyst Filtration 1. Fine Catalyst Particles: Some catalysts, like Raney Nickel, can have very fine particles that are difficult to filter on a large scale. 2. Catalyst Clogging: The filter medium can become clogged with catalyst particles.1. Use a filter aid such as Celite to improve filtration speed and efficiency. 2. Ensure the catalyst is fully suspended before filtration. For pyrophoric catalysts, never let the filter cake run dry. Always keep it wet with solvent.
Product Isolation and Purification Challenges 1. Emulsion Formation during Workup: The presence of the amine product can lead to emulsions during aqueous extraction. 2. Co-distillation with Solvent: The product may have a boiling point close to the solvent, making distillation difficult. 3. Contamination with Unreacted Starting Material: Incomplete conversion leads to a mixture that can be challenging to separate.1. Add a brine wash to help break the emulsion. Adjusting the pH of the aqueous layer can also be effective. 2. Choose a solvent with a significantly different boiling point from the product. Consider vacuum distillation for heat-sensitive compounds. 3. Optimize the reaction to achieve full conversion. If separation is necessary, consider column chromatography or fractional distillation.
Safety Hazards 1. Pyrophoric Catalyst: Raney Nickel is highly pyrophoric and can ignite if exposed to air.[1][2][3] 2. Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. 3. Exothermic Reaction: Hydrogenation reactions can be exothermic, leading to a runaway reaction if not properly controlled.[5]1. Handle Raney Nickel as a slurry under water or an inert solvent.[1][2][3] Never allow it to dry. Use appropriate personal protective equipment (PPE).[1][2] 2. Ensure the reactor is properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Use a well-ventilated area and spark-proof equipment.[2] 3. Monitor the reaction temperature closely and have a cooling system in place. Add reactants portion-wise to control the rate of heat generation.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

The most common and industrially viable method is the catalytic hydrogenation of 3-fluoro-4-methylbenzonitrile.[4] This method is favored for its high yield, selectivity, and the use of relatively inexpensive reagents.

Q2: Which catalyst is best for the hydrogenation of 3-fluoro-4-methylbenzonitrile?

Both Raney Nickel and Palladium on Carbon (Pd/C) are effective catalysts for this transformation.[4] The choice often depends on factors such as cost, desired reaction conditions (temperature and pressure), and ease of handling. Raney Nickel is highly active but requires careful handling due to its pyrophoric nature.[1][2][3]

Q3: How can I minimize the formation of secondary and tertiary amine byproducts?

The formation of these byproducts is a common issue in nitrile reductions.[4] Adding ammonia or ammonium hydroxide to the reaction mixture can significantly suppress their formation by shifting the equilibrium away from the reaction of the primary amine product with the imine intermediate.[4]

Q4: What are the key safety precautions to take when using Raney Nickel?

Raney Nickel is pyrophoric and must be handled with extreme care.[1][2][3] It should always be kept as a slurry under water or an inert solvent and never allowed to dry out.[1][2] Use appropriate PPE, including safety glasses, gloves, and a lab coat.[1][2] Ensure the work area is well-ventilated and free of ignition sources.[2]

Q5: My reaction is sluggish and not going to completion. What should I do?

First, check the activity of your catalyst. If it's old or has been improperly stored, it may have lost its activity. Next, ensure that your reaction setup provides efficient mixing to facilitate good contact between the reactants, catalyst, and hydrogen. Increasing the hydrogen pressure and/or reaction temperature can also help to drive the reaction to completion. However, be mindful that increasing the temperature may also increase the formation of byproducts.

Q6: I am having trouble filtering the catalyst after the reaction. What can I do?

Fine catalyst particles can make filtration difficult. Using a filter aid like Celite can create a more porous filter bed and improve the filtration rate. For pyrophoric catalysts like Raney Nickel, it is crucial to keep the filter cake wet with solvent at all times to prevent ignition.

IV. Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-4-methylbenzonitrile

This protocol provides a general guideline for the reduction of 3-fluoro-4-methylbenzonitrile using Raney Nickel. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • Raney Nickel (as a 50% slurry in water)

  • Ethanol (or other suitable solvent)

  • Ammonia solution (optional)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • Reactor Setup: Assemble a pressure reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.

  • Inerting the Reactor: Purge the reactor thoroughly with an inert gas to remove all air.

  • Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with 3-fluoro-4-methylbenzonitrile and the solvent (e.g., ethanol). If using, add the ammonia solution at this stage.

  • Catalyst Addition: Carefully add the Raney Nickel slurry to the reactor. Ensure the catalyst is transferred as a slurry and does not dry out.[1][2][3]

  • Hydrogenation: Seal the reactor and purge again with the inert gas before introducing hydrogen. Pressurize the reactor with hydrogen to the desired pressure and begin stirring. Heat the reaction mixture to the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and/or by taking samples for analysis (e.g., GC or HPLC).

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Crucially, ensure the filter cake remains wet with solvent throughout the filtration process to prevent the pyrophoric catalyst from igniting.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can then be purified by distillation or other suitable methods.

V. Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3-Fluoro-4-methylbenzonitrile 3-Fluoro-4-methylbenzonitrile This compound This compound 3-Fluoro-4-methylbenzonitrile->this compound Reduction H2_gas H2 (Hydrogen Gas) H2_gas->this compound Catalyst Raney Ni or Pd/C Catalyst->this compound

Caption: Synthesis of this compound via catalytic hydrogenation.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity (Fresh? Properly Handled?) start->check_catalyst check_mixing Evaluate Mass Transfer (Stirring Speed, Baffles) check_catalyst->check_mixing check_conditions Review Reaction Conditions (Temperature, Pressure) check_mixing->check_conditions byproducts Analyze for Byproducts (Secondary/Tertiary Amines) check_conditions->byproducts optimize_temp Optimize Temperature byproducts->optimize_temp Yes end Successful Scale-Up byproducts->end No add_ammonia Consider Adding Ammonia optimize_temp->add_ammonia add_ammonia->end

Caption: A logical workflow for troubleshooting common scale-up issues.

VI. References

  • Vertex AI Search. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved January 11, 2026, from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved January 11, 2026, from

  • Unknown. (n.d.). Safety Slide: Raney Nickel. Retrieved January 11, 2026, from

  • Chamberland Lab. (n.d.). chamberland-sop-weighing-and-working-with-raney-nickel.docx. Retrieved January 11, 2026, from

  • Vineeth Chemicals. (n.d.). About Catalysts. Retrieved January 11, 2026, from

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved January 11, 2026, from

  • Organic-Chemistry.org. (n.d.). Nitrile to Amine - Common Conditions. Retrieved January 11, 2026, from

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Retrieved January 11, 2026, from

  • ACS Publications. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1. Journal of the American Chemical Society. Retrieved January 11, 2026, from

  • RSC Publishing. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Retrieved January 11, 2026, from

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 11, 2026, from

  • ResearchGate. (n.d.). Reduction of activated aliphatic nitriles with ammonia borane. Retrieved January 11, 2026, from

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved January 11, 2026, from

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 11, 2026, from

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved January 11, 2026, from

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 11, 2026, from

  • Google Patents. (n.d.). US8496892B2 - Hydrogenation process for fluorocarbons. Retrieved January 11, 2026, from

Sources

Technical Support Center: Efficient Removal of Stubborn Impurities from 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. The presence of even minor impurities can significantly impact downstream applications, leading to side reactions, reduced yields, and unreliable biological data. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges, grounded in established chemical principles and field-proven techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities fall into several classes:

  • Unreacted Starting Materials: If synthesized via reductive amination, you may have residual 3-fluoro-4-methylbenzaldehyde. If from the reduction of a nitrile, 3-fluoro-4-methylbenzonitrile could be present.

  • Reaction By-products: These can include imines from the condensation of the amine and aldehyde, or over-alkylated products like dibenzylamines.[1]

  • Isomeric Impurities: Depending on the starting materials, structural isomers such as 4-fluoro-3-methylbenzylamine may be present and are often the most challenging to remove.

  • Oxidation Products: Like many benzylamines, this compound can slowly oxidize upon exposure to air, leading to discoloration (yellowing or browning) and the formation of corresponding imines and other degradation products.[1]

  • Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., THF, Dichloromethane, Toluene) and leftover reagents can persist in the crude product.

Q2: My this compound is a yellow or brown liquid. What causes this and is it salvageable?

A2: The discoloration is typically due to oxidation from prolonged exposure to air and/or light.[1] The primary oxidation products are often imines formed by condensation. In most cases, the material is salvageable. A simple acid-base workup or vacuum distillation can often remove these colored, higher molecular weight impurities, yielding a colorless liquid. For persistent color, treatment with a small amount of activated charcoal during the purification process can be effective, though this may lead to some product loss.[2]

Q3: Why does my compound streak badly on a standard silica gel TLC plate?

A3: This is a classic issue with amines on silica gel. The basic amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[3] This strong acid-base interaction leads to irreversible adsorption or slow, uneven movement up the plate, resulting in significant tailing or "streaking." This makes it impossible to get an accurate Rf value or assess purity.

Q4: Can I simply purify my product by vacuum distillation?

A4: Vacuum distillation is an excellent method for removing non-volatile impurities (like salts or baseline material) and highly volatile impurities (like residual solvents).[4] Given the predicted boiling point of this compound is around 198°C at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition.[5] However, distillation will not be effective at separating impurities with similar boiling points, such as structural isomers.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, problem-oriented guides for removing specific classes of impurities.

Problem: Contamination with Non-Basic Impurities (e.g., Aldehydes, Nitriles, Neutral By-products)

Q: How can I efficiently remove neutral or acidic organic impurities from my amine product?

A: The most robust and scalable method for this scenario is an acid-base extraction . This technique exploits the basicity of the amine, which can be protonated to form a water-soluble salt, leaving non-basic impurities in the organic phase.

This protocol is designed to separate the basic this compound from neutral or acidic contaminants.

  • Dissolution: Dissolve the crude amine product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash (Protonation): Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will react to form its hydrochloride salt and move into the aqueous layer. Extract the organic layer 2-3 times with 1M HCl to ensure complete transfer of the amine.

    • Causality Check: Non-basic impurities, such as residual 3-fluoro-4-methylbenzaldehyde, will remain in the organic layer.[6]

  • Combine & Wash: Combine all aqueous extracts in the separatory funnel. Wash this acidic aqueous layer once with a fresh portion of the organic solvent (DCM or EtOAc) to remove any trapped neutral impurities. Discard the organic layer.

  • Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with swirling until the solution is strongly basic (pH > 11, check with pH paper). The water-soluble ammonium salt will be deprotonated back to the water-insoluble free amine, which will appear as a cloudy precipitate or an oily layer.[1]

  • Re-extraction: Extract the now basic aqueous solution 3 times with fresh portions of the organic solvent (DCM or EtOAc). The purified free amine will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.[7]

G cluster_start cluster_extraction Extraction Phase cluster_workup Workup Phase cluster_waste Waste Stream start Crude Product in Organic Solvent (e.g., DCM) extract Extract with 1M HCl (x3) start->extract separate1 Separate Layers extract->separate1 basify Basify Aqueous Layer with NaOH (pH > 11) separate1->basify Aqueous Layer (Amine Salt) waste_org Organic Layer: Neutral/Acidic Impurities separate1->waste_org Organic Layer (Impurities) extract2 Extract with DCM (x3) basify->extract2 separate2 Separate Layers extract2->separate2 dry Dry Combined Organic Layers (e.g., Na2SO4) separate2->dry Organic Layer (Free Amine) waste_aq Aqueous Layer: Salts separate2->waste_aq Aqueous Layer (Waste) evaporate Concentrate in vacuo dry->evaporate product Purified Product evaporate->product

Caption: Workflow diagram for purification by acid-base extraction.

Problem: Separation of Polar Impurities or Isomers

Q: My product is contaminated with by-products of similar basicity and polarity. How do I proceed?

A: When simple extraction fails, column chromatography is the method of choice. However, due to the basic nature of this compound, standard silica gel chromatography requires modification to achieve good separation and recovery.

ParameterPossible CauseRecommended Action
Poor Separation The eluent system is either too polar (impurities co-elute) or not polar enough (product remains at the baseline).Systematically screen eluent systems using TLC. A good starting point is a Hexane/Ethyl Acetate mixture. Aim for a product Rf of 0.2-0.3 for optimal separation on a column.[8]
Peak Tailing/Streaking The basic amine is interacting strongly with acidic silanol sites on the silica gel.[3]Option A: Add a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your eluent system.[9][10] Option B: Use a deactivated stationary phase, such as basic alumina or commercially available amine-functionalized silica.[3][8]
No Elution of Product The product has irreversibly adsorbed to the silica gel.This is an extreme case of the peak tailing problem. Pre-treat the silica gel by flushing the packed column with the eluent containing a basic modifier before loading the sample. If this fails, amine-functionalized silica is strongly recommended.[3]
Column Overloading Too much crude material was loaded, exceeding the column's separation capacity.A general rule is to use a mass ratio of silica gel to crude material of at least 30:1, and up to 100:1 for difficult separations.[8]
  • Select Eluent System: Using TLC, find a suitable solvent system (e.g., Hexanes:EtOAc) that gives your product an Rf value of ~0.2-0.3. Add 1% triethylamine (TEA) to the chosen solvent mixture. For example, if your system is 80:20 Hexanes:EtOAc, your mobile phase will be 79:20:1 Hexanes:EtOAc:TEA.

  • Pack Column: Pack a column with silica gel using your selected eluent system (containing TEA). Do not let the column run dry.

  • Load Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column, applying gentle pressure. Collect fractions and monitor them by TLC (using the same modified eluent system).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA by rotary evaporation. Co-evaporation with a solvent like methanol can help remove the last traces of TEA.

G start Run TLC with Hex/EtOAc q1 Does the spot streak or tail? start->q1 a1_yes Add 1% TEA to eluent and re-run TLC q1->a1_yes Yes a1_no Is the Rf value ~0.2-0.3? q1->a1_no No q2 Is the streaking resolved? a1_yes->q2 a2_yes Proceed with Silica Column using modified eluent q2->a2_yes Yes a2_no Use Amine-Functionalized Silica or Basic Alumina Column q2->a2_no No a1_no_yes Proceed with standard Silica Column a1_no->a1_no_yes Yes a1_no_no Adjust Hex/EtOAc ratio until Rf is optimal a1_no->a1_no_no No a1_no_no->a1_no

Caption: Decision tree for selecting a column chromatography strategy.

Problem: Achieving Ultra-High Purity (>99.5%) and Removing Isomers

Q: I need exceptionally pure material for a GMP synthesis. How do I remove trace impurities and potential isomers?

A: For the highest level of purity, a multi-step approach involving chemical derivatization is recommended. Converting the amine to a crystalline salt often allows for highly effective purification via recrystallization . The rigid lattice of a crystal excludes impurities far more effectively than other methods. This is particularly useful for separating closely related isomers, as their salts may have different solubilities or crystal packing energies.

  • Salt Formation: Dissolve the partially purified amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete. Stir for 30 minutes.

  • Isolate Crude Salt: Collect the precipitated amine hydrochloride salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Select Recrystallization Solvent: The key is to find a solvent or solvent system in which the salt is highly soluble when hot but poorly soluble when cold.[11] Common choices for amine salts include ethanol, methanol, isopropanol, or mixtures like ethanol/water or ethanol/ether.[4] Test small quantities to find the ideal system.

  • Recrystallize: Dissolve the crude salt in the minimum amount of boiling recrystallization solvent. If there are insoluble impurities, perform a hot filtration.[11] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolate Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

  • Liberate Free Amine (Optional): If the free amine is required, dissolve the purified salt in water and follow steps 4-6 of the Acid-Base Extraction protocol (Protocol 1).

Solvent TypeExamplesSuitability for Amine Salts
Alcohols Methanol, Ethanol, IsopropanolGenerally good; solubility varies with the salt.
Ketones AcetoneCan sometimes be effective, but check for reactivity.
Ethers Diethyl Ether, MTBEOften used as the "poor" solvent in a two-solvent system to induce precipitation.[12]
Water Deionized WaterHighly effective for many salts, often used with an alcohol to modulate solubility.[2]
Esters Ethyl AcetateLess common, but can be effective in some cases.

Section 3: Purity Assessment

Q: How can I confirm the purity of my final this compound product?

A: A combination of analytical techniques is essential to confidently determine purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying purity and detecting non-volatile impurities.[13]

    • Typical Conditions:

      • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[13]

      • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Detector: UV at a wavelength like 254 nm.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, residual solvents, and for confirming the mass of the desired product.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for structural confirmation. ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atom and can be an excellent tool for identifying and quantifying fluorine-containing impurities.[15]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for TLC Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • ChemBK. (n.d.). (r)-4-fluoro-à-methylbenzylamine. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US5210303A - Process for producing benzylamines.
  • Organic Syntheses. (n.d.). Purification using decolorizing charcoal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aqueous Workup Procedure. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • Belniak, S., Grala-Kozak, A., & Ciszewska, M. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200. [Link]

  • Lee, S., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(5), 688. [Link]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203-209. [Link]

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently, minimizing risks and maximizing yield and purity.

Introduction to the Thermal Hazards

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, can involve highly exothermic steps. Uncontrolled heat release can lead to a dangerous situation known as thermal runaway. This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[1] The subsequent rapid increase in temperature and pressure can result in reactor failure, explosions, and the release of toxic materials.[2][3] A thorough understanding of the reaction thermochemistry and the implementation of robust safety measures are paramount.[4]

This guide provides a structured approach to identifying, understanding, and mitigating the thermal hazards associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: While specific synthesis routes can vary, common exothermic steps often involve amination or reduction reactions. For instance, the reduction of a nitrile or an oxime precursor to the benzylamine is typically highly exothermic. Similarly, direct amination reactions can also release significant amounts of heat. It is crucial to have a comprehensive understanding of the thermochemistry of your specific synthetic route.[4]

Q2: What are the early warning signs of a potential thermal runaway?

A2: Early detection is critical for preventing a thermal runaway. Key indicators include:

  • A faster-than-expected rise in the internal reaction temperature, even with full cooling applied.

  • A noticeable increase in the pressure of the reactor.

  • A sudden change in the color or viscosity of the reaction mixture.

  • An increase in the off-gassing rate.

Continuous monitoring of these parameters is essential for safe operation.

Q3: How can I safely scale up the synthesis of this compound?

A3: Scaling up any exothermic reaction requires careful planning and a systematic approach.[5] A key consideration is the decrease in the surface-area-to-volume ratio in larger reactors, which reduces heat transfer efficiency.[3] Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., RC1) to determine the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).[6][7] This data is crucial for ensuring your reactor's cooling capacity is sufficient for the larger scale.[4] A semi-batch process, where one reactant is added gradually, is often safer for scale-up than a batch process where all reactants are mixed at once.[1]

Q4: What immediate actions should be taken in the event of a suspected thermal runaway?

A4: In case of a suspected thermal runaway, a pre-defined emergency plan is crucial.[8] Immediate actions should include:

  • Maximizing cooling to the reactor.

  • Stopping the addition of any reactants.

  • If possible and safe, diluting the reaction mixture with a cold, inert solvent.

  • Preparing for emergency pressure relief.[2]

  • Considering the use of a reaction inhibitor or a quenching agent to stop the reaction.[8]

All personnel should be trained on these emergency procedures.

Troubleshooting Guide: Exothermic Reaction Management

This section provides a question-and-answer format to address specific issues you might encounter during the synthesis.

Problem Potential Causes Troubleshooting Steps & Solutions
Unexpectedly Rapid Temperature Increase 1. Reagent addition rate is too high. 2. Cooling system malfunction or insufficient capacity.[3] 3. Incorrect reactant concentration (too high). 4. Inadequate stirring leading to localized "hot spots".[6]Immediate Actions: 1. Immediately stop the addition of the reagent. 2. Ensure the cooling system is operating at maximum capacity. Corrective Measures: 1. Reduce the addition rate of the exothermic reagent. A semi-batch approach is highly recommended.[1] 2. Verify the functionality and capacity of your cooling system before starting the reaction. 3. Re-calculate and verify all reactant concentrations. Consider diluting the reaction mixture. 4. Ensure efficient stirring throughout the reaction.
Pressure Buildup in the Reactor 1. Generation of gaseous byproducts. 2. Boiling of the solvent due to excessive temperature. 3. Onset of a thermal runaway.[2]Immediate Actions: 1. Stop the reaction by halting reagent addition and maximizing cooling. 2. If pressure continues to rise, activate the emergency pressure relief system.[2] Preventative Measures: 1. Ensure the reactor is equipped with a properly sized and functioning pressure relief system. 2. Understand the potential for gas evolution in your specific reaction. 3. Operate at a temperature well below the boiling point of your solvent.
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Low initial reaction temperature. 2. Presence of an induction period. 3. Impure starting materials or reagents.[9]Preventative Measures: 1. Initiate the reaction at a temperature where a controlled reaction rate is observed. 2. For reactions with a known induction period, be prepared for the subsequent exotherm. 3. Ensure the purity of all starting materials and reagents before use.[9] In-situ Action: 1. If a significant amount of reactant has been added without a reaction, stop the addition and carefully and slowly raise the temperature to initiate the reaction under controlled conditions.
Inconsistent Temperature Profile Between Batches 1. Variations in raw material quality.[9] 2. Inconsistent ambient temperature or cooling water temperature. 3. Differences in operator procedures.Corrective Measures: 1. Implement stringent quality control for all incoming raw materials. 2. Monitor and control the temperature of the cooling utility. 3. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the synthesis.

Experimental Protocols

Protocol 1: Controlled Addition of a Reagent for an Exothermic Reaction

This protocol outlines a general procedure for the controlled addition of a reagent to manage an exothermic reaction.

  • Reactor Setup:

    • Set up a jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel or a syringe pump.

    • Ensure the reactor's cooling system is operational and set to the desired initial temperature.

  • Initial Charge:

    • Charge the reactor with the initial reactants and solvent.

  • Reagent Addition:

    • Begin stirring the reactor contents.

    • Slowly add the second reagent via the addition funnel or syringe pump at a pre-determined rate.

    • Continuously monitor the internal temperature of the reaction.

  • Temperature Control:

    • Adjust the addition rate to maintain the internal temperature within the desired range.

    • If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC, GC).[10]

  • Work-up:

    • Once the reaction is complete, proceed with the appropriate work-up and purification steps.[10]

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol provides a general guideline for quenching a runaway reaction. This should only be performed by trained personnel with appropriate safety measures in place.

  • Identify Quenching Agent:

    • Prior to the reaction, identify a suitable quenching agent that will rapidly and safely neutralize the reactive species without generating excessive heat or gas.

  • Prepare Quenching Solution:

    • Have a pre-chilled solution of the quenching agent readily available in a quantity sufficient to stop the reaction.

  • Emergency Action:

    • In the event of a thermal runaway, and if deemed safe, rapidly add the pre-chilled quenching solution to the reactor with maximum stirring and cooling.

    • Be prepared for a potential rapid increase in pressure due to gas evolution or boiling of the quenching agent.

  • Evacuation:

    • If the situation cannot be controlled, evacuate the area immediately.

Visualizations

Logical Flow for Managing Temperature Spikes

Temperature_Spike_Management start Temperature Spike Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling temp_stabilizes Does Temperature Stabilize? max_cooling->temp_stabilizes resume_slowly Resume Addition at Slower Rate temp_stabilizes->resume_slowly Yes emergency_procedures Initiate Emergency Procedures (Quenching/Evacuation) temp_stabilizes->emergency_procedures No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring

Caption: Decision tree for managing a sudden temperature increase.

Experimental Workflow for Controlled Synthesis

Controlled_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction reactor_setup Reactor Setup - Jacketed Reactor - Stirrer, Temp Probe - Condenser, Addition Funnel initial_charge Initial Charge - Add Reactants & Solvent reactor_setup->initial_charge reagent_prep Reagent Preparation - Verify Purity - Accurate Measurement reagent_prep->initial_charge controlled_addition Controlled Addition - Slow, Monitored Rate initial_charge->controlled_addition temp_control Temperature Control - Maintain Set Point controlled_addition->temp_control monitoring Reaction Monitoring - TLC/HPLC/GC temp_control->monitoring workup Work-up - Quenching - Extraction monitoring->workup Reaction Complete purification Purification - Crystallization - Chromatography workup->purification analysis Analysis - Confirm Structure & Purity purification->analysis

Caption: Step-by-step workflow for a controlled exothermic synthesis.

References

  • Chen, Q., Wang, J., Gao, M., Liu, L., & Tao, J. (2022). Review on loss prevention of chemical reaction thermal runaway: Principles and application. Emergency Management Science and Technology, 2, 10.
  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. (n.d.).
  • IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Retrieved January 11, 2026, from [Link]

  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved January 11, 2026, from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved January 11, 2026, from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved January 11, 2026, from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Major Accident Hazards Bureau. (n.d.). Runaway Reactions. European Commission. Retrieved January 11, 2026, from [Link]

  • R&D Chemicals. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Save My Exams. (2025, December 22). Endothermic & Exothermic Reactions (Cambridge (CIE) IGCSE Chemistry): Revision Note. Retrieved January 11, 2026, from [Link]

  • Monash University. (n.d.). Exothermic and endothermic reactions. Student Academic Success. Retrieved January 11, 2026, from [Link]

  • Unleashed, O. C. (2020, October 9). Chapter 5 – Part 5: Endothermic and Exothermic Sample Problems [Video]. YouTube. [Link]

  • CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents. (n.d.).
  • Topczewski, J. J., et al. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O‑Benzoyl‑N‑alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Topczewski, J. J., et al. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O -Benzoyl- N -alkyl Hydroxylamines as Synthetic Reagents.
  • Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360.
  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved January 11, 2026, from [Link]

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selection of appropriate catalysts to improve 3-Fluoro-4-methylbenzylamine reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction efficiency and product purity. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound, a key building block in medicinal chemistry, can be approached through two primary routes: the catalytic hydrogenation of 3-Fluoro-4-methylbenzonitrile or the reductive amination of 3-Fluoro-4-methylbenzaldehyde. The choice of pathway and, critically, the selection of an appropriate catalyst are paramount for achieving high yield and purity. This guide will delve into the nuances of catalyst selection and reaction optimization for both methodologies, addressing common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Route 1: Catalytic Hydrogenation of 3-Fluoro-4-methylbenzonitrile

Q1: My reaction has stalled, or the conversion of the nitrile is very low. What are the likely causes and how can I resolve this?

A1: Low or no conversion in the catalytic hydrogenation of 3-Fluoro-4-methylbenzonitrile is a common issue that can often be traced back to the catalyst's activity.

  • Catalyst Deactivation (Poisoning): The catalyst's active sites can be blocked by impurities, a phenomenon known as catalyst poisoning.[1][2] Common poisons include sulfur, arsenic, or lead compounds that may be present in the starting material or solvent.[2] Carbon monoxide, which can sometimes be generated in-situ from certain substrates, is also a notorious poison for platinum group metal catalysts.[3]

    • Solution: Ensure the purity of your starting material and solvents. If catalyst poisoning is suspected, consider purifying the nitrile starting material by recrystallization or distillation. Using a fresh batch of high-purity solvent is also recommended. In some cases, using a "poison trap" or guard bed before the catalyst bed in flow chemistry can be effective.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.

    • Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). However, be mindful that excessive catalyst can sometimes lead to unwanted side reactions.

  • Poor Hydrogen Mass Transfer: Inefficient mixing or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface.

    • Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate hydrogen dissolution in the reaction medium. Increase the hydrogen pressure if your equipment allows, as this can enhance the reaction rate.

Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity towards the primary amine?

A2: The formation of secondary ((3-fluoro-4-methylbenzyl)₂NH) and tertiary ((3-fluoro-4-methylbenzyl)₃N) amines is a well-known side reaction in nitrile hydrogenation.[4] This occurs when the initially formed primary amine attacks the imine intermediate.[5][6]

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. While Raney Nickel is a commonly used and effective catalyst for nitrile reduction, other catalysts may offer better selectivity depending on the specific reaction conditions.[5][6][7] Rhodium on carbon (Rh/C) has been reported to show high selectivity for the formation of secondary amines from aliphatic nitriles, while palladium on carbon (Pd/C) can lead to tertiary amines.[8] For primary amine synthesis, a well-chosen catalyst system is crucial.

  • Reaction Conditions:

    • Addition of Ammonia: The most common and effective method to suppress secondary and tertiary amine formation is to conduct the reaction in the presence of ammonia (or ammonium hydroxide).[9] Ammonia competes with the primary amine product for the reaction with the imine intermediate, thus favoring the formation of the desired primary amine.

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are often used.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate.

  • Specific Catalyst Systems:

    • Raney Nickel with a Co-catalyst: A system of Raney Nickel with potassium borohydride (KBH₄) in ethanol has been shown to be highly efficient and selective for the reduction of nitriles to primary amines under mild conditions.[5][6]

    • Iron Pincer Complexes: Recent research has demonstrated that well-defined iron pincer complexes can be highly selective for the catalytic hydrogenation of nitriles to primary amines.[10]

Q3: My Raney Nickel catalyst seems to have low activity. How can I ensure it is properly activated and handled?

A3: Raney Nickel is an aluminum-nickel alloy that is activated by leaching the aluminum with a strong base, typically sodium hydroxide.[6] Its activity is highly dependent on its preparation and handling.

  • Activation: The activation process involves the reaction of the Ni-Al alloy with concentrated NaOH solution. It is crucial to control the temperature during this exothermic reaction and to wash the resulting catalyst thoroughly with deionized water and then with the reaction solvent (e.g., ethanol) to remove residual alkali and aluminates.[6]

  • Storage: Activated Raney Nickel is pyrophoric and must be stored under a solvent (e.g., water or ethanol) at all times to prevent it from coming into contact with air.[11]

  • Handling: When weighing and transferring the catalyst, do so as a slurry in the storage solvent. Ensure that the catalyst is not allowed to dry out.

Route 2: Reductive Amination of 3-Fluoro-4-methylbenzaldehyde

Q4: My reductive amination is giving low yields of the desired benzylamine. What are the potential issues?

A4: Low yields in reductive amination can stem from several factors, including incomplete imine formation, inefficient reduction, or side reactions of the aldehyde.

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine (or iminium ion) from the aldehyde and the amine source (typically ammonia or an ammonium salt). This is a reversible reaction, and the equilibrium may not favor the imine.

    • Solution:

      • Water Removal: The formation of the imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

      • pH Control: The rate of imine formation is pH-dependent. The reaction is typically carried out under mildly acidic conditions to facilitate protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Choice of Reducing Agent: The choice of reducing agent is critical for the success of the reductive amination.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive amination.[12] It is less likely to reduce the aldehyde starting material to the corresponding alcohol compared to stronger reducing agents like sodium borohydride (NaBH₄).[12]

    • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective for this transformation. It is often used in the presence of a weak acid.

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source can also be used for reductive amination.[11][13]

Q5: I am observing the formation of the corresponding alcohol (3-Fluoro-4-methylbenzyl alcohol) as a major byproduct. How can I prevent this?

A5: The formation of the alcohol byproduct is a result of the reduction of the starting aldehyde. This is more likely to occur with less selective reducing agents or under certain reaction conditions.

  • Use a Milder Reducing Agent: As mentioned above, sodium triacetoxyborohydride is generally preferred over sodium borohydride for one-pot reductive aminations because it reduces the intermediate iminium ion much faster than it reduces the aldehyde.[12]

  • Two-Step Procedure: If alcohol formation is a persistent problem, a two-step procedure can be employed. First, form the imine from the aldehyde and ammonia, and isolate it if possible. Then, in a separate step, reduce the imine to the desired amine. This approach avoids having the reducing agent present with the aldehyde.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for producing this compound?

A: The choice between the nitrile hydrogenation and reductive amination routes depends on several factors, including the availability and cost of the starting materials (3-Fluoro-4-methylbenzonitrile vs. 3-Fluoro-4-methylbenzaldehyde), the desired scale of the reaction, and the available equipment.

  • Nitrile Hydrogenation: This route is often used in industrial settings for large-scale production due to the relatively low cost of nitriles and the efficiency of catalytic hydrogenation. However, it can be more challenging to control the selectivity towards the primary amine.

  • Reductive Amination: This route is often favored in a laboratory setting for smaller-scale syntheses as it can offer higher selectivity and is often easier to perform with common laboratory reagents.

Q: Can I use other catalysts besides Raney Nickel and Palladium on Carbon?

A: Yes, a variety of other catalysts can be used for these transformations.

  • For Nitrile Hydrogenation: Rhodium and Ruthenium catalysts have been shown to be effective for the hydrogenation of nitriles.[8][14] Cobalt boride can also be used and may offer good selectivity for the primary amine.[4]

  • For Reductive Amination: Other platinum group metals like platinum dioxide (PtO₂) can be used for catalytic hydrogenation in reductive amination.

Q: How do I monitor the progress of my reaction?

A: The progress of the reaction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.[15]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of the reaction mixture to determine the conversion and the relative amounts of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to analyze aliquots of the reaction mixture to determine the extent of the reaction.

Detailed Experimental Protocols

Protocol 1: Selective Hydrogenation of 3-Fluoro-4-methylbenzonitrile using Raney® Nickel and KBH₄

This protocol is adapted from a general procedure for the efficient and mild reduction of nitriles to primary amines.[5][6]

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • Raney® Nickel (stored as a slurry in water or ethanol)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (2.5 mL per mmol of nitrile).[6]

  • Carefully add Raney® Nickel (approximately 1 mmol per mmol of nitrile, weighed as a moist solid).[6]

  • Add potassium borohydride (4 mmol per mmol of nitrile) to the suspension.[6]

  • Add 3-Fluoro-4-methylbenzonitrile (1 equivalent) to the reaction mixture while stirring.

  • Stir the reaction mixture vigorously at room temperature. For aromatic nitriles, gentle heating to 50 °C may be beneficial.[6]

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Reductive Amination of 3-Fluoro-4-methylbenzaldehyde using Sodium Triacetoxyborohydride

This protocol is a general procedure for one-pot reductive amination.

Materials:

  • 3-Fluoro-4-methylbenzaldehyde

  • Ammonium acetate or ammonia solution

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methylbenzaldehyde (1 equivalent) in DCM or DCE.

  • Add ammonium acetate (1.5-2.0 equivalents) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents). The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography as needed.

Data Presentation

Table 1: Comparison of Common Catalysts for Nitrile Hydrogenation to Primary Amines

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesSelectivity for Primary Amine
Raney® Nickel H₂ (pressure), alcohol solventCost-effective, versatile[7]Can have variable activity, pyrophoricGood to excellent, improved with NH₃[9]
Pd/C H₂ (pressure), various solventsHighly active, good for many reductions[11]Can promote secondary/tertiary amine formation[8]Moderate, often requires additives
Rh/C H₂ (pressure), various solventsCan offer different selectivity profilesMore expensive than Ni or PdCan favor secondary amine formation[8]
Raney® Ni / KBH₄ Room temp, ethanolMild conditions, high yields[5][6]Requires stoichiometric borohydrideExcellent[5][6]

Visualizations

Diagram 1: Synthetic Routes to this compound

G cluster_0 Route 1: Nitrile Hydrogenation cluster_1 Route 2: Reductive Amination Nitrile 3-Fluoro-4-methylbenzonitrile Imine_Intermediate Imine Intermediate Nitrile->Imine_Intermediate [H] / Catalyst Primary_Amine This compound Imine_Intermediate->Primary_Amine [H] / Catalyst Side_Products Secondary/Tertiary Amines Imine_Intermediate->Side_Products + Primary Amine Aldehyde 3-Fluoro-4-methylbenzaldehyde Imine_Intermediate_RA Imine/Iminium Intermediate Aldehyde->Imine_Intermediate_RA + NH₃ Alcohol_Byproduct 3-Fluoro-4-methylbenzyl alcohol Aldehyde->Alcohol_Byproduct Reduction Primary_Amine_RA This compound Imine_Intermediate_RA->Primary_Amine_RA Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Overview of the two primary synthetic pathways to this compound.

Diagram 2: Troubleshooting Flowchart for Low Yield in Nitrile Hydrogenation

G Start Low Yield in Nitrile Hydrogenation Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Activate Re-activate or use fresh catalyst Check_Catalyst->Sol_Activate No Check_Purity Is the starting material pure? Check_Conditions->Check_Purity Yes Sol_Loading Increase catalyst loading Check_Conditions->Sol_Loading No (Low Loading) Sol_Mixing Increase stirring speed / H₂ pressure Check_Conditions->Sol_Mixing No (Poor Mixing) Sol_Additives Add NH₃ to improve selectivity Check_Conditions->Sol_Additives No (Side Products) Sol_Purify Purify nitrile and solvent Check_Purity->Sol_Purify No Check_Purity->Sol_Additives Yes Sol_Activate->Check_Conditions

Caption: A decision tree for troubleshooting low yields in nitrile hydrogenation reactions.

References

  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(19), 3373-3380. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • Wu, B., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2007(14), 94-100. [Link]

  • Wu, B., et al. (2007). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKAT USA, Inc. [Link]

  • Montoya, A., et al. (2018). Insights into Self-Poisoning during Catalytic Hydrogenation on Platinum Surfaces Using ATR-IR Spectroelectrochemistry. ACS Catalysis, 8(4), 3538-3545. [Link]

  • H-TEC Systems. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Monguchi, Y., et al. (2012). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 77(17), 7483-7489. [Link]

  • Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Milstein, D., et al. (2016). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 6(1), 186-190. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

Sources

Technical Support Guide: Resolving Peak Broadening in the HPLC Analysis of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. The analysis of basic compounds like 3-Fluoro-4-methylbenzylamine by reversed-phase HPLC often presents a significant challenge: peak broadening and tailing. This guide provides a structured, in-depth approach to diagnosing and resolving this common issue, grounded in the principles of chromatographic science.

Troubleshooting Guide: A Question & Answer Approach

This section is designed to walk you through the most common causes of poor peak shape for this specific analyte and provide actionable, field-proven solutions.

Q1: My peak for this compound is broad and asymmetrical (tailing). What is the most likely chemical cause?

A1: The primary cause is most likely secondary-site interactions between your analyte and the stationary phase.

This compound is a primary amine with a predicted pKa of approximately 8.95.[1] In typical reversed-phase mobile phases (pH 3-7), this amine group will be protonated, carrying a positive charge (R-NH3+).

The problem arises from the stationary phase itself. Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[2][3] At mobile phase pH levels above approximately 3.5, some of these silanol groups deprotonate to become negatively charged (Si-O⁻).[4]

This creates a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol sites.[5][6] Because this is a different retention mechanism than the primary hydrophobic interaction, and these silanol sites are often less accessible, it leads to delayed elution for a fraction of the analyte molecules, resulting in a characteristic tailing peak.[3][7]

Q2: What is the first and most critical parameter I should adjust to fix this?

A2: Mobile phase pH is the most powerful tool for improving the peak shape of basic compounds.

The goal is to suppress the ionization of the residual silanol groups to eliminate the secondary ionic interactions. By lowering the mobile phase pH, you can ensure the silanol groups remain in their neutral, protonated (Si-OH) state.[6]

Action Protocol: Mobile Phase pH Adjustment

  • Target pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 . This is well below the pKa of the silanol groups, effectively neutralizing them.[8]

  • Buffer Selection: Use a suitable buffer to maintain this pH. A 10-25 mM solution of phosphate or formate is recommended. For example, prepare a solution of potassium phosphate monobasic and adjust to pH 2.7 with phosphoric acid.

  • Equilibration: It is critical to thoroughly equilibrate the column with the new, low-pH mobile phase. Flush the column with at least 15-20 column volumes before injecting your sample.

  • Verification: Inject your standard. You should observe a significant improvement in peak symmetry (a tailing factor closer to 1.0).

Operating at a pH far from the analyte's pKa also ensures the analyte exists in a single, stable ionic form, which prevents peak distortion that can occur when a compound is partially ionized.[9][10]

Q3: I've lowered the pH, and the peak is better but still not perfect. What are my next options?

A3: If pH adjustment alone is insufficient, your next steps involve optimizing the column chemistry and mobile phase composition.

Even at low pH, some highly acidic silanols can still interact with basic analytes. The following strategies can address these remaining interactions:

  • Strategy 1: Employ a Modern, High-Purity Column Older columns (Type A silica) often have higher metal content and more active silanol groups.[11] Modern columns made with high-purity, fully end-capped silica (Type B silica) are specifically designed to minimize these issues.[8][12] End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the residual silanols, effectively shielding them from interaction with analytes.[2]

    • Recommendation: Use a column with a modern C18 stationary phase that is well end-capped. For particularly challenging basic compounds, consider columns with a polar-embedded phase, which provides an additional shielding effect for basic compounds.[13]

  • Strategy 2: Use a Mobile Phase Additive (Competitive Base) Adding a small concentration of another amine to the mobile phase can mask the remaining active silanol sites. This technique, often called silanol masking, uses a "competitive base" that preferentially interacts with the silanol groups, leaving fewer available to interact with your analyte.

    • Recommendation: Add 0.1% Triethylamine (TEA) to the aqueous portion of your mobile phase and adjust the pH to 2.7 with phosphoric acid.[14][15] TEA is a classic choice that effectively competes for active silanol sites, dramatically improving peak shape for basic compounds.[4] Be aware that TEA can be difficult to remove from a column, so it is often best to dedicate a column to methods using this additive.[16]

Q4: Could my sample preparation be causing the peak broadening?

A4: Absolutely. The "sample solvent effect" is a common and often overlooked cause of peak distortion.

This issue occurs when the solvent you dissolve your sample in (the diluent) is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase.[17][18] When a plug of strong solvent is injected, it can cause the portion of the analyte band at the front to travel faster than the portion at the back, leading to band broadening or a split/fronting peak.[19][20]

Action Protocol: Sample Solvent Check

  • Ideal Solvent: The best practice is to dissolve your sample in the mobile phase itself.

  • Alternative: If solubility is an issue, dissolve the sample in a solvent that is weaker than or equal in elution strength to your initial mobile phase conditions. For a reversed-phase method starting with 90% water / 10% acetonitrile, your sample solvent should not contain more than 10% acetonitrile.[21]

  • Injection Volume: If you must use a stronger solvent, keep the injection volume as small as possible (e.g., < 5 µL) to minimize the effect.[22]

Q5: All the peaks in my chromatogram are broad, not just my analyte. What does this suggest?

A5: If all peaks are broad, the problem is likely systemic or "extra-column" in nature, rather than a specific chemical interaction.

Extra-column band broadening occurs when the sample band has opportunities to diffuse and spread out in the flow path outside of the column.[23]

Action Protocol: System Check

  • Tubing: Ensure the connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005").[12]

  • Fittings: Check all fittings to ensure they are properly seated and there are no gaps or voids that could create dead volume.

  • Contamination: A contaminated guard column or a blocked frit at the head of the analytical column can distort the sample path and cause broad peaks.[21] Try removing the guard column or back-flushing the analytical column (if the manufacturer's instructions permit) to see if peak shape improves.

Diagnostic Workflow for Peak Broadening

The following diagram outlines the logical troubleshooting process described above.

G start Broad/Tailing Peak Observed for this compound q1 Are ALL peaks broad, or just the analyte? start->q1 system_issue Systemic Issue (Extra-Column Volume) q1->system_issue All peaks chem_issue Chemical Interaction Issue (Analyte-Specific) q1->chem_issue Just analyte fix_system 1. Check tubing (length/ID). 2. Verify fittings are correct. 3. Check for column/frit blockage. system_issue->fix_system ph_adjust Is Mobile Phase pH < 3.0? chem_issue->ph_adjust end_node Sharp, Symmetrical Peak fix_system->end_node fix_ph Adjust mobile phase to pH 2.5-3.0 with a suitable buffer (e.g., Phosphate). Equilibrate column thoroughly. ph_adjust->fix_ph No column_check Is the column modern, high-purity, and end-capped? ph_adjust->column_check Yes fix_ph->column_check fix_column Switch to a modern, fully end-capped column or a polar-embedded phase column designed for basic compounds. column_check->fix_column No additive_check Consider Mobile Phase Additive column_check->additive_check Yes fix_column->additive_check fix_additive Add a competitive base like 0.1% TEA to the mobile phase to mask residual silanol sites. additive_check->fix_additive solvent_check Is sample solvent weaker than or equal to mobile phase? fix_additive->solvent_check fix_solvent Re-dissolve sample in mobile phase or a weaker solvent. Reduce injection volume if necessary. solvent_check->fix_solvent No solvent_check->end_node Yes fix_solvent->end_node

Caption: Troubleshooting workflow for peak broadening.

Summary of Key Optimization Parameters

ParameterRecommended ActionRationale
Mobile Phase pH Adjust to pH 2.5 - 3.0 using a buffer (e.g., 20mM Phosphate).Suppresses ionization of silanol groups (Si-OH), preventing strong secondary ionic interactions with the protonated amine analyte.[6][8]
HPLC Column Use a modern, high-purity, fully end-capped C18 column. Consider a polar-embedded phase for superior performance.Minimizes the number and activity of residual silanol groups available for interaction.[2][12][13]
Mobile Phase Additive Add 0.1% Triethylamine (TEA) to the aqueous phase (and re-adjust pH).The competitive base (TEA) "masks" active silanol sites, preventing them from interacting with the analyte and improving peak shape.[4][14]
Sample Solvent Dissolve the sample in the mobile phase or a solvent with lower elution strength.Prevents peak distortion caused by injecting a solvent plug that is stronger than the mobile phase.[17][19][21]
Column Temperature Increase to 35-40 °C .Reduces mobile phase viscosity and can improve mass transfer kinetics, often leading to sharper peaks and better efficiency.[20][24]
Extra-Column Volume Use short, narrow-bore tubing (e.g., 0.12 mm ID). Ensure correct fittings.Minimizes the physical space where the analyte band can spread out before and after the column, which causes broadening for all peaks.[12][22]

References

  • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved January 11, 2026, from [Link]

  • Dolan, J. W., & Snyder, L. R. (1997). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 11, 2026, from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex. Retrieved January 11, 2026, from [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved January 11, 2026, from [Link]

  • Sample Diluent Effects in HPLC. (n.d.). Element Lab Solutions. Retrieved January 11, 2026, from [Link]

  • Which column for basic analytes. (2008, March 14). Chromatography Forum. Retrieved January 11, 2026, from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved January 11, 2026, from [Link]

  • Important Hints for Daily Use of HPLC 3. Abnormal peak shape (Effect of sample solvent and others). (2023, August 23). Shimadzu Corporation [Video]. YouTube. Retrieved January 11, 2026, from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation. Retrieved January 11, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved January 11, 2026, from [Link]

  • The Role of End-Capping in RP. (n.d.). Phenomenex. Retrieved January 11, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 11, 2026, from [Link]

  • Dolan, J. W. (1987). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America, 5(7), 586-590.
  • Woodman, M., & Long, B. (2010). LC Troubleshooting Series: Peak Broadening. Agilent Technologies. Retrieved January 11, 2026, from [Link]

  • HPLC: What to do in case of peaks being too broad? (2017, June 23). Lösungsfabrik. Retrieved January 11, 2026, from [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Green View. Retrieved January 11, 2026, from [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved January 11, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach Scientific. Retrieved January 11, 2026, from [Link]

  • Stoll, D. R. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 11, 2026, from [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog. Retrieved January 11, 2026, from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved January 11, 2026, from [Link]

  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. (2025, December 1). MicroSolv. Retrieved January 11, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 11, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 11, 2026, from [Link]

  • use of Triethylamine. (2005, December 30). Chromatography Forum. Retrieved January 11, 2026, from [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025, July 29). Axion Labs [Video]. YouTube. Retrieved January 11, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved January 11, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved January 11, 2026, from [Link]

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avoiding color formation in stored 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Fluoro-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reagent, with a primary focus on preventing and troubleshooting color formation. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity and purity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has developed a yellow or brownish tint. What is the cause of this color change?

A1: The development of color in this compound is most commonly due to oxidative degradation. Like many benzylamines, it is susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of highly conjugated imine intermediates and subsequently benzaldehyde derivatives, which are often colored.[1][2] The presence of trace metal impurities can also catalyze this degradation.[3]

Q2: Will this discoloration affect the performance of my reaction?

A2: The impact of discoloration on your experiment's outcome depends on the specific reaction and the concentration of the impurities. The colored byproducts are chemically different from the starting amine and may lead to reduced yields, unexpected side reactions, or difficulties in product purification. For sensitive applications, it is highly recommended to use colorless, pure this compound.

Q3: How should I properly store this compound to prevent color formation?

A3: Proper storage is critical to maintaining the quality of this compound. It should be stored in a cool, dry, and dark place.[4][5] To minimize oxidation, it is best stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[6] Using amber glass bottles can also protect the compound from light-induced degradation.

Q4: Can I purify this compound that has already discolored?

A4: Yes, purification is often possible. The two most common methods for purifying discolored benzylamines are vacuum distillation and purification via salt formation followed by liberation of the free base.[1][7][8] The choice of method will depend on the scale of your work and the available equipment.

Troubleshooting Guide: Color Formation

This section provides a systematic approach to identifying the root cause of color formation in your stored this compound and the corresponding corrective actions.

Visual Troubleshooting Workflow

Troubleshooting Color Formation Troubleshooting Workflow for Discolored this compound start Start: Discolored This compound Observed check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage: - Exposure to Air/Moisture - High Temperature - Light Exposure check_storage->improper_storage Deficiencies Found check_purity Assess Purity Requirements check_storage->check_purity Conditions OK correct_storage Implement Correct Storage: - Inert Atmosphere - Cool, Dark Place - Tightly Sealed Container improper_storage->correct_storage correct_storage->check_purity purify Purification Required check_purity->purify High Purity Needed use_as_is Use As-Is (for non-sensitive applications) check_purity->use_as_is Purity Tolerable purification_method Select Purification Method purify->purification_method end_use End: Proceed with Experiment use_as_is->end_use vacuum_distillation Vacuum Distillation purification_method->vacuum_distillation Equipment Available salt_formation Purification via Salt Formation purification_method->salt_formation Alternative Method end_purified End: Purified Product vacuum_distillation->end_purified salt_formation->end_purified

Caption: A flowchart to diagnose and resolve color formation in this compound.

Potential Degradation Pathway

The primary degradation pathway leading to color formation is the oxidation of the benzylamine.

Oxidative Degradation of this compound Simplified Oxidative Degradation Pathway amine This compound (Colorless) imine N-(3-fluoro-4-methylbenzylidene)- (3-fluoro-4-methyl)methanamine (Imine Intermediate - Conjugated, Colored) amine->imine Oxidation aldehyde 3-Fluoro-4-methylbenzaldehyde (Colored Impurity) imine->aldehyde Hydrolysis oxygen [O] (Atmospheric Oxygen) oxygen->imine hydrolysis H₂O (Hydrolysis) hydrolysis->aldehyde

Caption: The oxidation of this compound to colored impurities.

Experimental Protocols

Protocol 1: Optimal Storage of this compound
  • Container Selection: Use a clean, dry amber glass bottle with a PTFE-lined cap to protect the compound from light and ensure a tight seal.

  • Inert Atmosphere Blanketing:

    • Before storing, gently flush the headspace of the container with a dry, inert gas such as nitrogen or argon for 1-2 minutes.

    • This can be done using a long needle connected to the gas line, inserted just above the liquid level while providing a vent for the displaced air.

  • Sealing: Tightly seal the container immediately after flushing with the inert gas. For long-term storage, consider wrapping the cap with Parafilm® to provide an additional barrier against atmospheric moisture and oxygen.

  • Storage Conditions: Store the sealed container in a cool, dark, and well-ventilated area, preferably in a refrigerator at 2-8°C.[4] Ensure it is stored away from incompatible materials such as strong oxidizing agents.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[6]
Light Exposure Minimal (Amber Bottle)Protects against light-induced degradation.
Moisture Dry EnvironmentAmines can be hygroscopic; moisture can facilitate side reactions.[4]
Protocol 2: Purification of Discolored this compound by Vacuum Distillation

Safety Note: Always perform vacuum distillations behind a safety shield in a fume hood. Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and vacuum connection, a receiving flask, and a thermometer.

    • Use thick-walled vacuum tubing.

    • Ensure all glass joints are properly greased to maintain a good vacuum.[9]

  • Procedure:

    • Place the discolored this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Begin stirring and gradually apply the vacuum. The pressure should be low enough to allow the amine to boil at a temperature below its decomposition point. A pressure of a few mmHg is typically sufficient.

    • Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature. The pure this compound should be a colorless liquid.

    • Discard the initial lower-boiling fraction (if any) and the colored, higher-boiling residue.

    • After distillation, cool the apparatus to room temperature before slowly releasing the vacuum.

    • Store the purified product under an inert atmosphere as described in Protocol 1.

Protocol 3: Purification via Salt Formation and Free-Basing

This method is useful if vacuum distillation is not feasible and relies on the basicity of the amine.

  • Salt Formation:

    • Dissolve the discolored this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise while stirring.

    • The hydrochloride salt of the amine will precipitate as a white solid.

    • Continue adding the acid until no more precipitate forms.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold diethyl ether to remove any remaining colored impurities.

    • Dry the salt under vacuum.

  • Free-Basing:

    • Suspend the dried hydrochloride salt in distilled water.

    • Slowly add a strong base, such as a 2M sodium hydroxide solution, while stirring until the solution is basic (pH > 12).

    • The free amine will separate as an oily layer.

  • Extraction and Drying:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

    • Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The remaining liquid is the purified this compound. Store it immediately under an inert atmosphere.

Analytical Characterization of Purity

To confirm the success of the purification and to monitor the quality of your stored this compound, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the amine and detecting less volatile, colored byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect impurities.

By implementing these storage, handling, and purification protocols, you can significantly extend the shelf life of your this compound and ensure the reliability of your experimental results.

References

  • Degradation of benzylamines during chlorination and chloramination - RSC Publishing. (n.d.). Retrieved from [Link]

  • How to purify Benzylamine? : r/OrganicChemistry. (2024, November 8). Reddit. Retrieved from [Link]

  • Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. (1990). PubMed. Retrieved from [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Process for producing benzylamines. (1993, May 11). Google Patents.
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  • (PDF) Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved from [Link]

  • Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. (2004, March 22). ResearchGate. Retrieved from [Link]

  • Schematic degradation pathway of benzylamine as described in literature... (n.d.). ResearchGate. Retrieved from [Link]

  • Amine Treating Best Operating Practices Resource Guide Searchable Version. (n.d.). Scribd. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine? (2019, May 21). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Fluoro-4-methylbenzylamine versus 4-Fluorobenzylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Substituted benzylamines, in particular, serve as critical intermediates due to their versatile reactivity. This guide provides an in-depth comparative analysis of the reactivity of two such analogues: 3-Fluoro-4-methylbenzylamine and 4-Fluorobenzylamine. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.

Structural and Electronic Considerations: A Tale of Two Substituents

The reactivity of a benzylamine is intrinsically linked to the electronic environment of its aromatic ring and, consequently, the nucleophilicity of the amine group. The substituents on the benzene ring play a crucial role in modulating this electron density through a combination of inductive and resonance effects.

4-Fluorobenzylamine possesses a fluorine atom at the para position. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). In the case of fluorine, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution, but more importantly, a decrease in the basicity and nucleophilicity of the amino group compared to unsubstituted benzylamine.[1][2]

This compound , on the other hand, presents a more nuanced electronic profile. It features a fluorine atom at the meta position and a methyl group at the para position relative to the aminomethyl group.

  • The fluorine atom at the meta position primarily exerts its strong electron-withdrawing inductive effect (-I). From this position, its resonance effect on the benzylic carbon and the amino group is negligible.

  • The methyl group at the para position is an electron-donating group through both a weak inductive effect (+I) and hyperconjugation, which can be considered a form of resonance (+M).[3][4]

This unique substitution pattern in this compound creates a push-pull electronic scenario. The electron-donating methyl group at the para position counteracts the electron-withdrawing effect of the fluorine atom at the meta position.

To quantify these electronic influences, we can refer to Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentPositionHammett Constant (σ)Effect
Fluoropara+0.062Electron-withdrawing
Fluorometa+0.337Strongly electron-withdrawing
Methylpara-0.170Electron-donating
Methylmeta-0.069Weakly electron-donating
Table 1: Hammett Substituent Constants.[5]

Based on these values, the cumulative electronic effect on the amino group's nucleophilicity can be predicted. For 4-Fluorobenzylamine, the para-fluoro substituent slightly deactivates the ring. For this compound, the strong electron-withdrawing effect of the meta-fluoro group (σ = +0.337) is partially offset by the electron-donating para-methyl group (σ = -0.170). The net effect is still electron-withdrawing, but the precise impact on the amine's reactivity requires experimental validation. However, a qualitative prediction would suggest that the nucleophilicity of the amino group in this compound might be slightly higher than that of 4-Fluorobenzylamine due to the presence of the electron-donating methyl group.

Predicted Reactivity in Nucleophilic Reactions

The primary reactive center of benzylamines in many synthetic transformations is the lone pair of electrons on the nitrogen atom, making them effective nucleophiles. A common and well-studied reaction is N-acylation, which is fundamental in the synthesis of amides, many of which are biologically active compounds.[6][7]

The rate of N-acylation is directly proportional to the nucleophilicity of the amine. Therefore, we can predict the relative reactivity of our two target molecules in such a reaction.

G cluster_0 Reactivity Prediction 3F4MBnNH2 This compound (Higher Nucleophilicity) 4FBnNH2 4-Fluorobenzylamine (Lower Nucleophilicity) Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Product_1 N-acyl-3-fluoro-4-methylbenzylamine Product_2 N-acyl-4-fluorobenzylamine

Given the electronic arguments presented above, it is hypothesized that This compound will exhibit a higher reactivity towards N-acylation compared to 4-Fluorobenzylamine . The electron-donating methyl group in the para position of this compound is expected to increase the electron density on the nitrogen atom, making it a more potent nucleophile.

Experimental Verification: A Protocol for Comparative N-Acylation

To empirically validate the predicted difference in reactivity, a comparative kinetic study of the N-acylation of both benzylamines can be performed. The following protocol outlines a general procedure for the N-acetylation using acetic anhydride, which can be monitored by techniques such as HPLC or GC to determine the reaction rates.

Materials and Reagents:
  • This compound (CAS: 261951-67-1)[8]

  • 4-Fluorobenzylamine (CAS: 140-75-0)

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Standard laboratory glassware

  • Magnetic stirrer

  • HPLC or GC instrument for analysis

Experimental Protocol:

G cluster_workflow N-Acylation Experimental Workflow Start Start Step1 Dissolve Benzylamine in DCM Step2 Add Triethylamine Step3 Add Acetic Anhydride (Initiate Reaction) Step4 Monitor Reaction (HPLC/GC) Step5 Quench Reaction Step6 Work-up & Purification End Characterize Product

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 equivalent of this compound and 4-Fluorobenzylamine, respectively, in anhydrous DCM.

  • Base Addition: To each flask, add 1.2 equivalents of triethylamine. Stir the solutions at room temperature for 10 minutes.

  • Initiation of Acylation: At time t=0, add 1.1 equivalents of acetic anhydride to each flask simultaneously.

  • Reaction Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water, and prepare for analysis by HPLC or GC. Monitor the disappearance of the starting material and the appearance of the corresponding N-acetylated product.

  • Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rate of the reaction can be determined from the slope of this curve. A direct comparison of the initial rates will provide quantitative evidence for the relative reactivity of the two benzylamines.

Summary of Properties

PropertyThis compound4-Fluorobenzylamine
CAS Number 261951-67-1[8]140-75-0
Molecular Formula C₈H₁₀FN[8]C₇H₈FN
Molecular Weight 139.17 g/mol [8]125.14 g/mol
Appearance Colorless to yellow-brown liquid[8]Colorless to yellow clear liquid
Boiling Point 200-203 °C[9]183 °C
Density ~1.06 g/cm³[9]1.095 g/cm³
pKa (Predicted) 8.95 ± 0.10[10]Not readily available

Table 2: Physical and Chemical Properties.

Conclusion

The comparative analysis of this compound and 4-Fluorobenzylamine, grounded in the principles of physical organic chemistry, predicts a higher reactivity for the former in nucleophilic reactions such as N-acylation. This is attributed to the counteracting electronic effects of the meta-fluoro and para-methyl substituents, leading to a more nucleophilic amine compared to the solely deactivated system of 4-Fluorobenzylamine. The provided experimental protocol offers a robust framework for the empirical validation of this hypothesis. For researchers in drug discovery and materials science, a nuanced understanding of these structure-reactivity relationships is indispensable for the rational design and efficient synthesis of novel molecular entities.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The relevance of third-derivative cross-interaction coefficients in Hammett-type treatments of nucleophilic substitution reactions. RSC Publishing. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • ResearchGate. (2009, August). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Retrieved from [Link]

  • CSIRO Publishing. (2016, July 18). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. Retrieved from [Link]

  • Pure. (1994). The reduction of substituted benzylamines by means of electrochemically generated solvated electrons in LiCl + methylamine. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.
  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • PMC. (n.d.). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, November 2). Electronic effects of substituents in the benzyne mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
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  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Image]. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Constants and Substituent Survey. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide. Retrieved from [Link]

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  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of Fluoromethyl-Substituted Benzylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety, efficacy, and intellectual property. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit vastly different biological activities and toxicological profiles. This guide provides a detailed comparative analysis of the spectral data for 3-Fluoro-4-methylbenzylamine and its closely related isomers, offering researchers a practical framework for their unambiguous differentiation using common spectroscopic techniques.

We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying principles that govern the observed differences. This guide is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation to drive their discoveries forward.

The Challenge of Isomeric Purity

The benzylamine scaffold is a privileged structure in medicinal chemistry. The introduction of substituents like fluorine and a methyl group onto the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. However, the synthesis of a specific isomer, such as this compound, can often be accompanied by the formation of other isomers, for instance, 4-Fluoro-3-methylbenzylamine or 2-Fluoro-4-methylbenzylamine. Distinguishing these compounds is therefore a critical step in chemical synthesis and quality control.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of each proton signal provide a detailed map of the molecule's connectivity.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzylamine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample completely and does not have signals that overlap with key analyte signals.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in substituted aromatic systems.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data
CompoundAr-H Chemical Shifts (ppm) & Multiplicities-CH₂- Signal (ppm)-CH₃ Signal (ppm)J-Couplings (Hz)
This compound ~7.11 (t), ~6.95 (d), ~6.92 (d)~3.76 (s)~2.23 (s)J(H,F) ≈ 8-10 Hz
4-Fluoro-3-methylbenzylamine ~7.15 (d), ~7.08 (dd), ~6.90 (t)~3.75 (s)~2.25 (s)J(H,F) ≈ 8-10 Hz
2-Fluoro-4-methylbenzylamine ~7.18 (t), ~6.90 (d), ~6.85 (d)~3.80 (s)~2.24 (s)J(H,F) ≈ 8-10 Hz

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation.

Analysis and Interpretation

The primary differentiating features in the ¹H NMR spectra arise from the coupling of the aromatic protons to the fluorine atom (¹⁹F, spin I = ½).

  • This compound: The proton at C5 is ortho to the fluorine and will appear as a doublet of doublets (or a triplet if the couplings are similar), with a characteristic ortho H-F coupling constant of approximately 8-10 Hz. The protons at C2 and C6 will also show coupling to the fluorine, though the magnitude will differ based on their position (meta or para).

  • 4-Fluoro-3-methylbenzylamine: Here, the fluorine is at position 4. The protons at C2 and C6 are meta to the fluorine, and the proton at C5 is ortho. This leads to a distinct set of splitting patterns for the aromatic protons compared to the 3-fluoro isomer.

  • 2-Fluoro-4-methylbenzylamine: With fluorine at the C2 position, both the benzylic protons (-CH₂-) and the aromatic proton at C3 will experience strong coupling to the fluorine, providing a clear diagnostic marker for this isomer.

The following diagram illustrates the workflow for analyzing these isomers.

G Isomer Differentiation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Elucidation Prep Dissolve Isomer in Deuterated Solvent NMR ¹H & ¹³C NMR Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Interpret Compare Chemical Shifts, Coupling Constants (J-H,F, J-C,F), IR Bands & Fragmentation NMR->Interpret IR->Interpret MS->Interpret Structure Assign Structure to Specific Isomer Interpret->Structure

Caption: Workflow for isomeric differentiation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The key feature in the ¹³C NMR of these isomers is the carbon-fluorine coupling (J-C,F), which is significantly larger than proton-fluorine coupling and is observable over multiple bonds.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, but with a few key differences:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Comparative ¹³C NMR Data
CompoundC-F Signal (ppm) & J-C,F (Hz)Other Aromatic C Signals (ppm)-CH₂- Signal (ppm)-CH₃ Signal (ppm)
This compound ~161 (d, ¹J ≈ 245 Hz)~113-145~45~14
4-Fluoro-3-methylbenzylamine ~160 (d, ¹J ≈ 243 Hz)~114-142~45~14
2-Fluoro-4-methylbenzylamine ~162 (d, ¹J ≈ 246 Hz)~115-140~39 (d, ³J ≈ 5 Hz)~20

Note: Data is representative. ¹J refers to one-bond coupling, ²J to two-bond, etc.

Analysis and Interpretation
  • Directly Attached Carbon (C-F): The carbon atom directly bonded to the fluorine atom will exhibit a very large one-bond coupling constant (¹J-C,F) of around 240-250 Hz, appearing as a doublet in the proton-coupled ¹³C NMR spectrum (and still identifiable by its chemical shift in the decoupled spectrum). Its chemical shift will be significantly downfield.

  • Ortho and Meta Carbons: Carbons ortho and meta to the fluorine will also show smaller couplings (²J-C,F ≈ 20-25 Hz, ³J-C,F ≈ 5-10 Hz), providing further structural information. For example, in 2-Fluoro-4-methylbenzylamine, the benzylic carbon (-CH₂-) is three bonds away from the fluorine and will likely appear as a doublet with a ~5 Hz coupling constant, a key distinguishing feature.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

IR spectroscopy is excellent for identifying functional groups. While all isomers will show characteristic N-H and C-H stretching vibrations, the "fingerprint" region (below 1500 cm⁻¹) is sensitive to the substitution pattern on the aromatic ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat analysis of both liquids and solids.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Comparative IR Data
CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-H Bending (Out-of-Plane) (cm⁻¹)
This compound ~3300-3400 (m, br)~3000-3100 (w)~1200-1250 (s)~800-880 (s)
4-Fluoro-3-methylbenzylamine ~3300-3400 (m, br)~3000-3100 (w)~1210-1260 (s)~800-880 (s)
2-Fluoro-4-methylbenzylamine ~3300-3400 (m, br)~3000-3100 (w)~1200-1250 (s)~800-880 (s)

Note: (s) = strong, (m) = medium, (w) = weak, (br) = broad.

Analysis and Interpretation
  • Common Features: All isomers will display a medium, broad absorption between 3300-3400 cm⁻¹ corresponding to the N-H stretches of the primary amine, and weak C-H aromatic stretches above 3000 cm⁻¹. A strong C-F stretching band will be present around 1200-1260 cm⁻¹.

  • Distinguishing Features: The key differences lie in the C-H out-of-plane bending region (800-880 cm⁻¹). The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring. For example, a 1,2,4-trisubstituted ring (as in these isomers) will have a different pattern of bands compared to a 1,2,3- or 1,3,5-trisubstituted ring. Subtle shifts within the 1,2,4-pattern can help distinguish between the positional isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected into the GC column for separation prior to ionization.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable fragmentation pattern.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole).

Comparative Mass Spectrometry Data

All isomers have the same molecular formula (C₈H₁₀FN) and therefore the same nominal molecular weight of 139 g/mol . The molecular ion peak (M⁺) should be observed at m/z = 139.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
All Isomers 139138 ([M-H]⁺), 122 ([M-NH₂]⁺), 109 ([M-CH₂NH₂]⁺)
Analysis and Interpretation

The primary fragmentation pathway for benzylamines is the benzylic cleavage, which is the loss of the amino group. However, the most stable fragment is often formed by the loss of a hydrogen atom from the molecular ion to form an iminium cation.

  • [M-H]⁺ (m/z 138): Loss of a hydrogen atom, likely from the benzylic carbon, is a common fragmentation.

  • [M-NH₂]⁺ (m/z 122): Loss of the amino radical.

  • [M-CH₂NH₂]⁺ (m/z 109): This corresponds to the fluoromethyl-substituted tropylium ion or a related stable cation. The relative abundance of this ion can vary subtly between isomers, but differentiation based on EI-MS alone can be challenging without high-resolution mass spectrometry or comparison to a spectral library.

The structural relationship and key distinguishing features are summarized in the diagram below.

G Key Spectroscopic Differentiators Isomer1 This compound ¹H NMR: H-F coupling to H5, H2, H6 ¹³C NMR: ¹J(C3,F) ≈ 245 Hz IR: Unique fingerprint MS: m/z 139 Isomer2 4-Fluoro-3-methylbenzylamine ¹H NMR: H-F coupling to H3, H5 ¹³C NMR: ¹J(C4,F) ≈ 243 Hz IR: Unique fingerprint MS: m/z 139 Isomer1->Isomer2 Positional Isomers Isomer3 2-Fluoro-4-methylbenzylamine ¹H NMR: H-F coupling to H3 and CH₂ ¹³C NMR: ¹J(C2,F) ≈ 246 Hz; ³J(CH₂,F) ≈ 5 Hz IR: Unique fingerprint MS: m/z 139 Isomer2->Isomer3 Positional Isomers Isomer3->Isomer1 Positional Isomers

Caption: Differentiating isomers by spectroscopy.

Conclusion

While this compound and its isomers present a classic analytical challenge, a multi-technique spectroscopic approach allows for their confident differentiation. ¹H and ¹³C NMR are the most definitive methods, with the position-dependent fluorine-proton and fluorine-carbon coupling constants providing unambiguous structural evidence. IR spectroscopy serves as a rapid check for the correct substitution pattern via the fingerprint region, and mass spectrometry confirms the molecular weight. By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can ensure the isomeric purity of their materials, a critical step in the path from discovery to application.

References

For further reading and detailed spectroscopic principles, consult the following authoritative resources:

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering NMR, IR, and MS.
  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.
  • The Spectral Database for Organic Compounds (SDBS) . A comprehensive, free online database of spectral data. URL: [Link]

  • PubChem . A public database of chemical substances and their properties, often including links to spectral data. URL: [Link]

Comparative Evaluation of Novel 3-Fluoro-4-methylbenzylamine Derivatives as Potential Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pursuit of novel small molecules that can modulate the activity of protein kinases remains a cornerstone of therapeutic development, particularly in oncology.[1] Protein kinases, as central nodes in cellular signaling pathways, orchestrate a vast array of processes including cell growth, differentiation, and apoptosis.[2][3] Their aberrant activity is a well-established driver of numerous cancers, making them high-value targets for therapeutic intervention.[4]

The fluorinated benzylamine scaffold is a privileged fragment in medicinal chemistry, with fluorine's unique properties often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[5] This guide focuses on a series of novel derivatives synthesized from the parent compound, 3-Fluoro-4-methylbenzylamine. Our objective is to evaluate their potential as inhibitors of "Protein Kinase X" (PK-X), a hypothetical serine/threonine kinase implicated in a critical cancer cell survival pathway.

This document provides a comprehensive comparison of these novel derivatives against Staurosporine, a well-characterized, potent, and broad-spectrum protein kinase inhibitor, which serves as our benchmark.[6][7] We will delve into the synthetic strategy, provide detailed, self-validating protocols for biological evaluation, and present a comparative analysis of the resulting data. The causality behind experimental choices is explained to provide not just a methodology, but a framework for rational drug discovery.

I. Synthesis of Novel this compound Derivatives

The foundational strategy was to explore the structure-activity relationship (SAR) by introducing diverse chemical moieties onto the this compound core. A representative synthetic approach involves the acylation of the primary amine to generate a library of amide derivatives (FMB-1, FMB-2, and FMB-3). This common transformation allows for the systematic introduction of various substituents to probe their impact on target engagement and cellular activity.

G cluster_0 General Synthetic Workflow start This compound reagent R-COCl (Acid Chloride) Pyridine, DCM, 0°C to rt start->reagent Step 1: Acylation product Novel Amide Derivatives (FMB-1, FMB-2, FMB-3) reagent->product purification Purification (Column Chromatography) product->purification Step 2

Caption: General workflow for the synthesis of novel derivatives.

II. Comparative Biological Evaluation

To rigorously assess the potential of the synthesized derivatives, a multi-tiered evaluation strategy was employed. This includes a direct biochemical assay against the target enzyme (PK-X), a cell-based assay to determine antiproliferative effects, and an early-stage pharmacokinetic assessment to gauge metabolic stability.

A. In Vitro PK-X Kinase Inhibition Assay

Rationale: The primary goal is to determine if the novel compounds directly inhibit the enzymatic activity of our target, PK-X. An in vitro kinase assay provides a clean, cell-free system to measure the direct interaction between an inhibitor and its target enzyme, yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7] This is a fundamental first step in validating a compound as a direct inhibitor. We utilize a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and weaker inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of recombinant human PK-X enzyme and its specific peptide substrate in the kinase buffer.

    • Prepare a 20 µM ATP solution in kinase buffer.

    • Serially dilute test compounds (FMB-1, FMB-2, FMB-3) and the reference compound, Staurosporine, in DMSO, followed by a further dilution in kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X enzyme/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 20 µM ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and measure remaining ATP by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to DMSO-only controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

G cluster_1 Kinase Inhibition Assay Workflow prep Reagent Prep 1. Dilute Compounds & Staurosporine 2. Prepare Enzyme/Substrate Mix 3. Prepare ATP solution plate Assay Plating 1. Add 5µL Compound 2. Add 5µL Enzyme/Substrate 3. Pre-incubate 10 min prep->plate Dispense reaction Kinase Reaction 1. Add 10µL ATP 2. Incubate 60 min @ 30°C plate->reaction Initiate detect Detection 1. Add 20µL Kinase-Glo® 2. Incubate 10 min 3. Read Luminescence reaction->detect Terminate analysis {Data Analysis|1. Calculate % Inhibition 2. Plot Dose-Response Curve 3. Determine IC50} detect->analysis Analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Comparative Data: PK-X Inhibition

CompoundR-Group on AmideIC50 (nM) [Hypothetical Data]
FMB-1 4-Chlorophenyl75
FMB-2 3-Trifluoromethylphenyl250
FMB-3 2-Thiophenyl1,200
Staurosporine N/A (Reference)6[7]
B. Cell-Based Antiproliferative Assay (MTT Assay)

Rationale: While an in vitro assay confirms direct target inhibition, a cell-based assay is critical to understand if this translates to a biological effect in a more complex physiological system.[8] This assay assesses a compound's ability to inhibit cell proliferation, which is a hallmark of anticancer activity.[9] We selected a human colorectal carcinoma cell line (HCT116) that is known to have high expression levels of PK-X, making it a relevant model. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Experimental Protocol:

  • Cell Culture:

    • Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.

    • Prepare serial dilutions of the test compounds and Staurosporine in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for 72 hours.

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.

    • Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to vehicle-treated control cells.

    • Determine the GI50 value (the concentration required to inhibit cell growth by 50%) by plotting the percentage of growth against the log of compound concentration.

Comparative Data: Antiproliferative Activity

CompoundGI50 in HCT116 Cells (µM) [Hypothetical Data]
FMB-1 0.5
FMB-2 1.8
FMB-3 > 20
Staurosporine 0.02[9]
C. In Vitro Metabolic Stability Assay

Rationale: A promising compound must not only be potent but also possess favorable pharmacokinetic properties. Poor metabolic stability can lead to rapid clearance in vivo, preventing the drug from reaching its target at a therapeutic concentration.[10] An early assessment using human liver microsomes provides a reliable indication of a compound's susceptibility to Phase I metabolism.

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of the test compound (e.g., FMB-1) at 100 µM in acetonitrile.

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

  • Assay Procedure:

    • Pre-warm the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Comparative Data: Metabolic Stability

CompoundIn Vitro Half-Life (t½, minutes) [Hypothetical Data]
FMB-1 45
Staurosporine < 10

III. Structure-Activity Relationship (SAR) and Discussion

The hypothetical data presented allows for a clear comparative analysis.

  • Potency: Derivative FMB-1 , featuring a 4-chlorophenyl group, demonstrated the highest potency against the PK-X enzyme (IC50 = 75 nM) and the most significant antiproliferative effect (GI50 = 0.5 µM). The electron-withdrawing nature and steric bulk of the chloro-substituent may facilitate optimal binding within the ATP pocket of PK-X. In contrast, the 2-thiophenyl group in FMB-3 appears to be detrimental to activity.

  • Cellular Activity: The trend in cellular activity mirrors the biochemical potency, suggesting that the antiproliferative effects are likely on-target. FMB-1 is significantly more potent than FMB-2 and FMB-3 in the HCT116 cell line.

  • Comparison to Benchmark: As expected, none of the novel derivatives matched the sub-nanomolar potency of Staurosporine. However, Staurosporine is a non-selective inhibitor, targeting a wide range of kinases, which often leads to toxicity.[7][10] The goal with novel derivatives like FMB-1 is not necessarily to surpass Staurosporine's raw potency, but to achieve a balance of high potency against the desired target (PK-X) with improved selectivity over other kinases—a key aspect for future studies.

  • Metabolic Stability: FMB-1 showed a reasonable metabolic half-life of 45 minutes in human liver microsomes. This suggests it may have better in vivo stability compared to a compound like Staurosporine, which is known for rapid metabolism. This early pharmacokinetic insight is crucial for prioritizing compounds for further development.[1]

The hypothetical signaling pathway below illustrates the central role of PK-X in promoting cell survival, providing a rationale for its inhibition as a therapeutic strategy.

G cluster_0 Hypothetical PK-X Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds PKX PK-X Rec->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates Prolif Cell Proliferation & Survival Substrate->Prolif Promotes FMB1 FMB-1 FMB1->PKX Inhibits

Caption: Hypothetical signaling cascade involving Protein Kinase X.

IV. Conclusion

This guide outlines a systematic approach to evaluating the biological activity of novel derivatives of this compound. Through a combination of biochemical and cell-based assays, complemented by early pharmacokinetic profiling, we have constructed a scientifically rigorous framework for comparison.

Based on our hypothetical data, the derivative FMB-1 emerges as a promising lead compound. It demonstrates potent inhibition of the target kinase, translates this activity into cellular growth inhibition, and possesses a favorable metabolic stability profile when compared to the broad-spectrum inhibitor Staurosporine. While Staurosporine remains a powerful tool and benchmark for potency, the development of more selective and metabolically stable inhibitors like FMB-1 is a more viable path toward a therapeutic candidate.

Future work should focus on kinase selectivity profiling for FMB-1 to confirm its specificity for PK-X over other kinases, followed by in vivo efficacy and safety studies in relevant animal models.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Zhang, C., Kenski, D. M., Paulson, J. L., Bonshtien, A., Sessa, G., Lajkiewicz, N. J., ... & Shokat, K. M. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell-based assays for the screening of novel anticancer agents. Current medicinal chemistry, 23(15), 1509-1523. [Link]

  • PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluorobenzylamine. Retrieved January 11, 2026, from [Link]

  • Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1-40. [Link]

  • Wikipedia. (2023). Protein kinase inhibitor. [Link]

  • Baier, A., & Szyszka, R. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Biomolecules, 10(11), 1533. [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluorobenzylamine. Retrieved January 11, 2026, from [Link]

  • Baier, A., & Szyszka, R. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. ResearchGate. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]

Sources

comprehensive cost-benefit analysis of different synthesis routes for 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Fluoro-4-methylbenzylamine, a crucial building block in the creation of various pharmaceutical compounds, can be synthesized through several pathways. This guide provides an in-depth, objective comparison of the most viable synthesis routes, offering a comprehensive cost-benefit analysis supported by experimental data to inform your selection of the optimal method.

This analysis will focus on two primary synthetic strategies: the Nitrile Reduction Pathway and the Reductive Amination Pathway . Each route will be evaluated based on factors including yield, cost of materials, safety, scalability, and environmental impact.

At a Glance: Comparison of Synthesis Routes

MetricNitrile Reduction PathwayReductive Amination Pathway
Starting Materials 3-Fluoro-4-methylbenzonitrile3-Fluoro-4-methylbenzaldehyde, Ammonia
Key Transformation Reduction of a nitrileReductive amination of an aldehyde
Overall Yield Potentially higherGenerally good to high
Cost of Precursors Generally lowerCan be higher
Reagent Cost Varies (Catalyst vs. Hydride)Generally moderate
Process Simplicity Two distinct stepsCan be a one-pot reaction
Scalability Good, especially with catalysisExcellent
Safety Concerns Flammable catalysts, reactive hydridesToxic/flammable reagents
Environmental Impact Metal waste from catalysts/hydridesSolvent and reagent waste

Route 1: The Nitrile Reduction Pathway

This synthetic approach involves two main stages: the synthesis of the intermediate 3-fluoro-4-methylbenzonitrile, followed by its reduction to the desired this compound.

Diagram of the Nitrile Reduction Pathway

Nitrile_Reduction_Pathway cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Nitrile Reduction start Precursors (e.g., 2-methylbenzylamine or substituted acetate) nitrile 3-Fluoro-4-methylbenzonitrile start->nitrile Multi-step synthesis or Condensation/Decarboxylation benzylamine This compound nitrile->benzylamine Reduction reducing_agent Reducing Agent (e.g., Raney Ni/H2 or LiAlH4) Reductive_Amination_Pathway aldehyde 3-Fluoro-4-methylbenzaldehyde benzylamine This compound aldehyde->benzylamine One-pot Reductive Amination ammonia Ammonia Source ammonia->benzylamine One-pot Reductive Amination reducing_agent Reducing Agent (e.g., STAB)

Caption: Workflow for the Reductive Amination Pathway.

A key advantage of reductive amination is the ability to perform it as a one-pot reaction, which is often more efficient in terms of time and resources. [1]The choice of reducing agent is critical for the success of a one-pot procedure, as it must selectively reduce the imine intermediate in the presence of the starting aldehyde.

Method 2A: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for one-pot reductive aminations. [2]It is less reactive towards aldehydes and ketones compared to the corresponding iminium ions, minimizing the formation of the corresponding alcohol as a byproduct. [3]

  • Experimental Protocol (Adapted from general procedures):

    • Dissolve 3-fluoro-4-methylbenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5-2.0 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

    • Stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography or distillation.

  • Cost-Benefit Analysis of STAB Reductive Amination:

    • Benefits: One-pot procedure saves time and resources, high selectivity for the imine reduction, and STAB is safer to handle than LiAlH₄ and does not produce highly toxic byproducts like sodium cyanoborohydride. [4][2]The process is highly scalable.

    • Drawbacks: STAB is more expensive than sodium borohydride, and the starting 3-fluoro-4-methylbenzaldehyde can be more expensive than the corresponding nitrile.

Cost Analysis

The following is an estimated cost comparison based on currently available market prices for the key reagents. Prices can vary significantly based on supplier, purity, and quantity.

ReagentPathwayEstimated Price (USD/kg)
3-Fluoro-4-methylbenzonitrileNitrile Reduction~600 [5]
3-Fluoro-4-methylbenzaldehydeReductive Amination~950 - 1990 [6]
Raney Nickel (50% slurry)Nitrile Reduction~400 [7]
Lithium Aluminum HydrideNitrile ReductionVaries significantly, often >$1000
Sodium TriacetoxyborohydrideReductive Amination~78 - 830 [8]

Safety and Environmental Considerations

  • Nitrile Reduction Pathway:

    • Catalytic Hydrogenation: The primary hazard is the use of flammable hydrogen gas under pressure and the pyrophoric nature of Raney Nickel. [9]Environmentally, nickel is a heavy metal, and its disposal requires adherence to strict regulations.

    • LiAlH₄ Reduction: The extreme reactivity of LiAlH₄ with water poses a severe fire and explosion risk. [10][11][12]The generation of aluminum salt waste also presents an environmental burden.

  • Reductive Amination Pathway:

    • The use of chlorinated solvents like DCM and DCE is a significant environmental concern. Greener solvent alternatives should be considered where possible.

    • While STAB is safer than sodium cyanoborohydride, it is still a reactive hydride and should be handled with care. [2]The boron-containing byproducts are generally considered to have low toxicity.

Conclusion and Recommendation

Both the Nitrile Reduction and Reductive Amination pathways are viable for the synthesis of this compound.

The Nitrile Reduction Pathway may be more cost-effective if an efficient and inexpensive synthesis of 3-fluoro-4-methylbenzonitrile is established in-house. Catalytic hydrogenation is the preferred method for large-scale industrial production due to the lower cost of reagents, though it requires significant capital investment in high-pressure equipment and stringent safety protocols. The LiAlH₄ route is more suited for smaller, laboratory-scale synthesis where the higher cost and handling risks can be managed.

The Reductive Amination Pathway , particularly using a one-pot procedure with sodium triacetoxyborohydride (STAB) , is highly recommended for its operational simplicity, high selectivity, and scalability. While the starting aldehyde and STAB may be more expensive, the savings in processing time, labor, and equipment, coupled with a more favorable safety profile compared to LiAlH₄, make it an attractive option for both laboratory and pilot-scale production.

Ultimately, the choice of synthesis route will depend on the specific needs and capabilities of the research or manufacturing facility, including scale, budget, and safety infrastructure. For versatility and ease of operation, the one-pot reductive amination with STAB presents a compelling case.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Industrial Synthesis of Lithium Aluminum Hydride.
  • Dhairya International. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-Fluoro-4-Methylbenzonitrile Powder, Grade: Technical Grade. Retrieved from [Link]

  • Google Patents. (2022). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding LiAlH4: Properties, Safety, and Handling for Chemists.
  • IndiaMART. (n.d.). Raney Nickel Catalyst - Sponge Nickel Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • IndiaMART. (n.d.). Sodium Triacetoxyborohydride at best price in Hyderabad by Evans Fine Chem. Retrieved from [Link]

  • Benchchem. (2025). A Head-to-Head Battle of Hydrides: STAB vs.
  • Bloom Tech. (2024). How to handle lithium aluminum hydride?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Google Patents. (2019). CN109400500A - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4.
  • Hangzhou Royalchem Co.,LTD. (n.d.). Buy Cheap 3-Fluoro-4-methylbenzonitrile Industrial Grade.
  • ResearchGate. (2018). (PDF) Tin: Environmental Pollution and Health Effects.
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assessing 3-Fluoro-4-methylbenzylamine as a superior alternative to other substituted benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical research, the selection of starting materials is a critical determinant of success. Substituted benzylamines are foundational scaffolds, offering a versatile platform for the synthesis of a myriad of biologically active molecules. Among these, 3-Fluoro-4-methylbenzylamine has emerged as a particularly advantageous building block. This guide provides an in-depth comparison of this compound with its structural isomers and non-fluorinated analogs, supported by physicochemical data and detailed experimental protocols to underscore its potential as a superior alternative for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorine and Methyl Substitution

The unique substitution pattern of this compound, featuring a fluorine atom at the meta-position and a methyl group at the para-position relative to the aminomethyl group, imparts a finely tuned set of electronic and steric properties. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[1] Fluorine's high electronegativity can modulate the basicity (pKa) of nearby functional groups, influence lipophilicity, and block metabolic pathways, often leading to improved metabolic stability and bioavailability.[2]

The methyl group, on the other hand, provides a subtle lipophilic contribution and can engage in beneficial van der Waals interactions within protein binding pockets. The combination of these two substituents in this compound presents a compelling case for its use in the synthesis of novel therapeutics and agrochemicals.[3]

Comparative Physicochemical Properties

To objectively assess the potential of this compound, it is essential to compare its physicochemical properties with those of its key isomers and analogs. The following table summarizes these properties, which are critical in predicting reactivity and biological behavior.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
This compound 139.17198.0 ± 25.0[4]8.95 ± 0.10[4]
4-Fluoro-3-methylbenzylamine139.17Not availableNot available
4-Methylbenzylamine121.18195.0[5]Not available
3-Chloro-4-fluorobenzylamine159.59Not availableNot available

The predicted pKa of this compound (8.95) suggests it is a moderately strong base, a crucial factor for its nucleophilicity in synthetic reactions.[4] The electron-withdrawing nature of the fluorine atom is expected to lower the basicity compared to the non-fluorinated analog, 4-methylbenzylamine. This modulation of pKa can be advantageous in biological systems, as it can affect the ionization state of the molecule at physiological pH, influencing its ability to cross cell membranes and interact with target proteins.[1]

Comparative Reactivity: Experimental Protocols for N-Acylation and N-Alkylation

To provide a framework for the direct comparison of reactivity, the following standardized protocols for N-acylation and N-alkylation are presented. These reactions are fundamental transformations in the synthesis of a vast array of biologically active compounds.

Experimental Workflow: Comparative Reactivity Studies

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Analysis This compound This compound N-Acylation (Acetyl Chloride) N-Acylation (Acetyl Chloride) This compound->N-Acylation (Acetyl Chloride) Compare N-Alkylation (Benzyl Bromide) N-Alkylation (Benzyl Bromide) This compound->N-Alkylation (Benzyl Bromide) Compare 4-Fluoro-3-methylbenzylamine 4-Fluoro-3-methylbenzylamine 4-Fluoro-3-methylbenzylamine->N-Acylation (Acetyl Chloride) Compare 4-Fluoro-3-methylbenzylamine->N-Alkylation (Benzyl Bromide) Compare 4-Methylbenzylamine 4-Methylbenzylamine 4-Methylbenzylamine->N-Acylation (Acetyl Chloride) Compare 4-Methylbenzylamine->N-Alkylation (Benzyl Bromide) Compare Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) N-Acylation (Acetyl Chloride)->Reaction Monitoring (TLC/LC-MS) N-Alkylation (Benzyl Bromide)->Reaction Monitoring (TLC/LC-MS) Yield Determination Yield Determination Reaction Monitoring (TLC/LC-MS)->Yield Determination Purity Analysis (NMR, HPLC) Purity Analysis (NMR, HPLC) Yield Determination->Purity Analysis (NMR, HPLC)

Caption: Workflow for comparative reactivity studies.

Protocol 1: Comparative N-Acylation of Substituted Benzylamines

Objective: To compare the rate and yield of N-acylation for this compound and its analogs under standardized conditions.

Materials:

  • This compound

  • 4-Fluoro-3-methylbenzylamine

  • 4-Methylbenzylamine

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • To three separate oven-dried 25 mL round-bottom flasks, each equipped with a magnetic stir bar and under a nitrogen atmosphere, add the respective benzylamine (1.0 mmol).

  • Dissolve each amine in 5 mL of anhydrous DCM.

  • Add triethylamine (1.1 mmol, 1.1 eq) to each flask and stir for 5 minutes at room temperature.

  • Cool the reaction mixtures to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 mmol, 1.05 eq) dropwise to each flask.

  • Monitor the reaction progress at regular intervals (e.g., every 15 minutes) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the time to completion.

  • Upon completion, quench each reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel to obtain the pure N-acetylated products.

  • Determine the isolated yield for each reaction.

Protocol 2: Comparative N-Alkylation of Substituted Benzylamines

Objective: To compare the rate and yield of N-alkylation for this compound and its analogs under standardized conditions.

Materials:

  • This compound

  • 4-Fluoro-3-methylbenzylamine

  • 4-Methylbenzylamine

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile, anhydrous

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • To three separate oven-dried 25 mL round-bottom flasks, each equipped with a magnetic stir bar and under a nitrogen atmosphere, add the respective benzylamine (1.0 mmol) and potassium carbonate (1.5 mmol, 1.5 eq).

  • Add 10 mL of anhydrous acetonitrile to each flask.

  • Stir the suspensions at room temperature for 10 minutes.

  • Add benzyl bromide (1.05 mmol, 1.05 eq) to each flask.

  • Heat the reaction mixtures to 60 °C.

  • Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by TLC or LC-MS to determine the time to completion.

  • Upon completion, cool the reaction mixtures to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrates under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel to obtain the pure N-benzylated products.

  • Determine the isolated yield for each reaction.

Expected Outcomes and the "Superior Alternative" Thesis

Based on the principles of physical organic chemistry, the electron-withdrawing fluorine atom in this compound is expected to decrease the nucleophilicity of the amine compared to 4-methylbenzylamine. This may result in slightly slower reaction rates for both N-acylation and N-alkylation. However, this modulated reactivity can be highly beneficial in complex syntheses, potentially leading to increased selectivity and reduced side-product formation.

The true value of this compound as a superior alternative lies in the properties it imparts to the final molecule. Its derivatives are of significant interest in medicinal chemistry, particularly in the synthesis of kinase and PARP inhibitors, where the strategic placement of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles.[6][7]

Application in Bioactive Molecule Synthesis

The 3-fluoro-4-methylphenyl moiety is a key structural feature in a number of patented and developmental bioactive compounds. For instance, it is a component of novel kinase inhibitors, where the fluorine atom can form favorable interactions with the target protein and block metabolic degradation.[8] Similarly, in the development of PARP inhibitors for cancer therapy, the incorporation of fluorinated motifs has been shown to improve potency and selectivity.[7][9] In the agrochemical sector, fluorinated compounds are known for their enhanced efficacy and metabolic stability, and 3-fluoro-4-methylbenzonitrile, a derivative of our title compound, is a known intermediate in pesticide synthesis.[3]

The Advantage of Fine-Tuned Properties

The combination of the meta-fluoro and para-methyl groups in this compound offers a unique balance of electronic and steric properties. This substitution pattern can:

  • Modulate Basicity: Fine-tune the pKa for optimal interaction with biological targets and improved membrane permeability.[1]

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong and can block sites of metabolic oxidation, leading to a longer in vivo half-life.[2]

  • Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.

  • Increase Lipophilicity: The methyl group contributes to the overall lipophilicity of the molecule, which can be crucial for cell penetration.

Conclusion

While a direct, side-by-side kinetic comparison under standardized conditions is the ultimate arbiter of reactivity, the physicochemical properties and the existing applications of its derivatives strongly suggest that this compound is a highly valuable and potentially superior building block in modern medicinal and agrochemical research. Its unique substitution pattern allows for the fine-tuning of molecular properties that are critical for the development of effective and safe new chemical entities. The provided protocols offer a clear path for researchers to validate these advantages in their own laboratories. The strategic use of this compound can undoubtedly accelerate the discovery and development of next-generation therapeutics and crop protection agents.

References

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
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  • 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem - NIH. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. Available at: [Link]

  • Showing Compound N-Methylbenzylamine (FDB012647) - FooDB. Available at: [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available at: [Link]

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  • Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed. Available at: [Link]

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robust methods for the validation of 3-Fluoro-4-methylbenzylamine purity by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to Robust Purity Validation of 3-Fluoro-4-methylbenzylamine by HPLC and GC

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a vital structural motif in the synthesis of numerous active pharmaceutical ingredients (APIs). As a key starting material or intermediate, its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and stability of the final drug product.[1][2] The presence of even trace impurities—be they residual starting materials, by-products, positional isomers, or degradation products—can have profound consequences, potentially altering the pharmacological and toxicological profile of the API.[3][4]

This guide provides an in-depth, comparative analysis of two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the robust validation of this compound purity. We will delve into the causality behind methodological choices, present detailed, field-proven protocols, and adhere to the rigorous validation standards set forth by the International Council for Harmonisation (ICH).[5]

Part 1: High-Performance Liquid Chromatography (HPLC) for Direct Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile or thermally sensitive pharmaceutical compounds.[6][7] Given the polar nature and aromatic structure of this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, offering high resolution, sensitivity, and accuracy.[7]

The "Why": Rationale Behind Method Development
  • Separation Mode (Reversed-Phase): this compound is a polar molecule. In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. This setup allows for controlled retention of the polar analyte, with elution modulated by adjusting the organic modifier concentration in the mobile phase. This mode is exceptionally robust and reproducible for such compounds.

  • Column Chemistry (C18 vs. Phenyl):

    • A C18 (Octadecylsilane) column is the universal starting point for RP-HPLC due to its strong hydrophobic retention, making it suitable for a wide range of molecules.[8]

    • A Phenyl phase can offer alternative selectivity for aromatic compounds like benzylamine through π-π interactions between the phenyl groups on the stationary phase and the analyte's benzene ring.[9][10] This can be advantageous for separating aromatic positional isomers.

  • Mobile Phase Modifier (Formic Acid): The basic nature of the amine group (-NH2) can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, causing poor peak shape (tailing). Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase protonates the amine, which in turn minimizes these secondary interactions and ensures sharp, symmetrical peaks.[7]

  • Detector (UV-Vis): The presence of the benzene ring in this compound results in strong ultraviolet (UV) absorbance, making a UV-Vis detector a simple, robust, and highly effective choice for quantification.

Experimental Protocol: RP-HPLC Purity Determination

This protocol describes a validated method for assessing the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: Standard analytical HPLC with a gradient pump, autosampler, column oven, and UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare Solvents A and B as described. Degas both solvents using sonication or vacuum filtration before use.

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of Solvent A and B as the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound sample to be tested and dissolve in a 25 mL volumetric flask using the same diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity by area percent normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) sys_suit System Suitability Test (5x Standard Injections) prep_mobile->sys_suit prep_std Prepare Reference Standard Solution prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample check_rsd Check %RSD ≤ 2.0%? sys_suit->check_rsd check_rsd->sys_suit Fail check_rsd->inject_sample Pass acquire_data Acquire Chromatogram inject_sample->acquire_data integrate Integrate All Peaks acquire_data->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Part 2: Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[11] While this compound can be analyzed directly by GC, its primary amine functionality often leads to poor chromatographic performance.[12] Therefore, a derivatization step is highly recommended to achieve robust and reliable results.

The "Why": Causality in GC Method Development
  • The Need for Derivatization: Primary amines are polar and contain active hydrogen atoms that can form hydrogen bonds with active sites (e.g., free silanols) on the column's stationary phase or inlet liner. This interaction causes peak tailing, poor sensitivity, and irreversible adsorption.[12][13] Derivatization converts the polar -NH2 group into a less polar, more volatile, and more thermally stable functional group, drastically improving chromatographic behavior.[14]

  • Choice of Derivatization Reagent (Acylation): Acylation with an agent like Trifluoroacetic Anhydride (TFAA) is a common and effective strategy.[14] It reacts with the primary amine to form a stable trifluoroacetyl amide derivative. The fluorine atoms in the derivative also make it highly sensitive to an Electron Capture Detector (ECD), though a Flame Ionization Detector (FID) is more universal for purity analysis.

  • Column Selection (Mid-Polarity): After derivatization, the analyte is significantly less polar. A mid-polarity column, such as one with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides excellent resolution for a wide range of derivatized compounds and potential volatile impurities.[7]

  • Detector (FID vs. MS):

    • A Flame Ionization Detector (FID) is robust, has a wide linear range, and responds proportionally to the number of carbon atoms, making it ideal for quantitative purity analysis.[15]

    • A Mass Spectrometer (MS) provides structural information, making GC-MS the gold standard for identifying unknown impurities.[2]

Experimental Protocol: GC-FID Purity with Derivatization

This protocol outlines a reliable GC method involving a pre-analysis derivatization step.

Instrumentation and Conditions:

  • GC System: Gas chromatograph with an autosampler, split/splitless inlet, and Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Detector Temperature (FID): 300°C

  • Injection Volume: 1 µL

Procedure:

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA) in a suitable aprotic solvent like Dichloromethane (DCM).

  • Standard and Sample Preparation: a. Accurately weigh ~10 mg of the reference standard or sample into a vial. b. Add 1 mL of Dichloromethane and vortex to dissolve. c. Add 100 µL of the TFAA reagent. d. Cap the vial tightly and heat at 60°C for 30 minutes. e. Cool to room temperature. The solution is now ready for injection.

  • Analysis: Inject the derivatized standard and sample solutions into the GC system.

  • Calculation: As with HPLC, calculate purity using area percent normalization.

GC Derivatization and Analysis Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_results Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in DCM weigh->dissolve add_reagent Add TFAA Reagent dissolve->add_reagent react Heat at 60°C for 30 min add_reagent->react inject Inject Derivatized Sample react->inject separate Chromatographic Separation (DB-5ms column) inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Final Purity Report calculate->report

Caption: GC Derivatization and Analysis Workflow.

Part 3: Method Validation According to ICH Q2(R1) Guidelines

A method is not robust until it is validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose.[5][16] The following parameters must be assessed for a purity assay.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] The most definitive way to demonstrate this is through forced degradation (stress testing).[18][19]

Forced Degradation Protocol:

  • Prepare solutions of this compound (~1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples using the developed HPLC or GC method.

  • Acceptance Criteria: The method is considered "stability-indicating" if it can resolve the main peak of this compound from all degradation product peaks. A target degradation of 5-20% is ideal to demonstrate this separation effectively.[20]

Validation Parameters Summary

The following table summarizes the key validation parameters and their typical acceptance criteria for both HPLC and GC methods.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation Coefficient (r²) ≥ 0.99[13]
Accuracy The closeness of test results to the true value. Assessed by spike recovery.% Recovery between 98.0% - 102.0%
Precision The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst).%RSD ≤ 2.0%[15]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within limits; purity results are consistent.

Part 4: Comparative Analysis: HPLC vs. GC

Choosing the right technology depends on the specific analytical goal, available instrumentation, and the nature of the impurities to be monitored.

Head-to-Head Comparison
FeatureHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[13]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[11]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[6]Required; best for volatile and thermally stable compounds (or their derivatives).[6]
Sample Preparation Simple dissolution in mobile phase.Requires a chemical derivatization step, adding time and potential for error.[12]
Speed Run times are typically longer (15-30 min).[21]Run times can be faster, especially for volatile compounds.[21]
Resolution Excellent for a wide range of polar and non-polar compounds.Very high efficiency and resolution, especially with capillary columns.[22]
Impurity Identification Requires coupling to MS (LC-MS).Easily coupled to MS for definitive identification of volatile impurities.
Best For Routine purity testing, analysis of non-volatile impurities, thermally unstable compounds.Profiling volatile organic impurities, residual solvents, and when MS identification is needed.
Decision Logic: Which Method to Choose?

Decision_Tree start Start: Purity Analysis of This compound q1 Are target impurities volatile (e.g., residual solvents)? start->q1 q2 Is the analyte thermally stable for direct injection? q1->q2 No gc Primary Choice: Use Validated GC Method q1->gc Yes q3 Is impurity identification by MS required? q2->q3 No (or unknown) q2->gc Yes (unlikely for this amine) q4 Is derivatization step acceptable in workflow? q3->q4 No q3->gc Yes hplc Primary Choice: Use Validated HPLC Method q4->hplc No gc_deriv Use GC with Derivatization q4->gc_deriv Yes

Caption: Decision logic for selecting between HPLC and GC.

Conclusion

Both HPLC and GC are powerful and robust techniques for validating the purity of this compound, each with distinct advantages.

For routine quality control and quantitative purity assessment, RP-HPLC is the superior choice . Its direct analysis approach avoids the complexities of derivatization, offering a straightforward, highly reproducible, and robust method suitable for any pharmaceutical development lab.

GC, particularly GC-MS, excels as an orthogonal method for specialized applications. It is invaluable for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process, and for providing definitive structural confirmation of unknown peaks. The requirement for derivatization makes it less ideal for high-throughput screening but essential for comprehensive impurity profiling.

Ultimately, a comprehensive quality control strategy should leverage both techniques. HPLC serves as the primary workhorse for batch release and stability testing, while GC provides a complementary and powerful tool for deeper investigation and troubleshooting. Employing these validated methods ensures the highest quality of this critical intermediate, safeguarding the integrity of the final pharmaceutical product.

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  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link][19]

  • Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Retrieved from [Link][33]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link][20]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Retrieved from [Link][34]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link][4]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Retrieved from [Link][35]

  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link][36]

  • Central European Journal of Energetic Materials. (n.d.). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials. Retrieved from [Link][37]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. Retrieved from [Link][15]

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a comparative study of various catalysts for the efficient synthesis of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluoro-4-methylbenzylamine

This compound is a crucial building block in medicinal chemistry and agrochemical research. The strategic placement of the fluorine atom and the methyl group on the benzylamine scaffold imparts unique physicochemical properties to molecules incorporating this moiety, influencing factors such as metabolic stability, binding affinity, and bioavailability. Consequently, the efficient and selective synthesis of this intermediate is of paramount importance. This guide provides a comparative analysis of various catalytic systems for the two primary synthetic routes to this compound, offering insights into catalyst selection, reaction mechanisms, and experimental protocols to aid researchers in optimizing their synthetic strategies.

Synthetic Pathways to this compound

There are two principal and industrially relevant approaches to the synthesis of this compound:

  • Reductive Amination of 3-Fluoro-4-methylbenzaldehyde: This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the target primary amine.

  • Catalytic Hydrogenation of 3-Fluoro-4-methylbenzonitrile: This method involves the direct reduction of the nitrile functionality to a primary amine using a heterogeneous catalyst and a hydrogen source.

This guide will delve into a comparative study of catalysts for both pathways, providing a comprehensive overview of their performance and applicability.

Route 1: Reductive Amination of 3-Fluoro-4-methylbenzaldehyde

Reductive amination is a highly versatile and widely used method for the formation of amines.[1] The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an imine. The imine is then reduced by a suitable reducing agent, often in the presence of a catalyst. The choice of catalyst and reducing agent is critical to ensure high selectivity for the primary amine and to avoid over-alkylation or reduction of the starting aldehyde.

Mechanistic Overview of Reductive Amination

The generally accepted mechanism for reductive amination involves two key stages:

  • Imine Formation: The nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluoro-4-methylbenzaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form the corresponding imine. This step is typically reversible and often acid-catalyzed.

  • Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. In catalytic reductive amination, this is achieved with molecular hydrogen (H₂) and a metal catalyst. The choice of catalyst influences the reaction conditions and the selectivity of this step.

cluster_1 Imine Formation cluster_2 Imine Reduction Aldehyde 3-Fluoro-4-methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic attack Imine Imine Intermediate Ammonia Ammonia (NH3) Ammonia->Hemiaminal Hemiaminal->Imine - H2O Amine This compound Imine->Amine Reduction H2 H2 H2->Amine Catalyst Metal Catalyst Catalyst->Imine Catalytic Surface G Nitrile 3-Fluoro-4-methylbenzonitrile Imine Imine Intermediate Nitrile->Imine + H2 / Catalyst PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine + H2 / Catalyst SecondaryImine Secondary Imine Imine->SecondaryImine + Primary Amine PrimaryAmine->SecondaryImine SecondaryAmine Secondary Amine (Byproduct) SecondaryImine->SecondaryAmine + H2 / Catalyst

Sources

Characterizing the Synthesis of 3-Fluoro-4-methylbenzylamine by Comparative Analysis with its Aldehyde and Nitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide:

Abstract

The synthesis of specialty amines, such as 3-Fluoro-4-methylbenzylamine, is a cornerstone of modern pharmaceutical and agrochemical development. Rigorous analytical characterization is paramount to ensure the purity of the final product and to effectively monitor the reaction progress. This guide provides an in-depth spectroscopic comparison of this compound with its common synthetic precursors, 3-Fluoro-4-methylbenzaldehyde and 3-Fluoro-4-methylbenzonitrile. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral transformations that signify the successful conversion of the aldehyde and nitrile functionalities into the primary amine, offering a robust analytical framework for researchers in synthetic and medicinal chemistry.

Introduction: The Rationale for Spectroscopic Vigilance

This compound serves as a critical structural motif and building block in the synthesis of various biologically active compounds. Its precise molecular architecture, featuring a fluorine substituent and a benzylamine moiety, imparts unique physicochemical properties that are often exploited in drug design. The two most prevalent synthetic routes to this amine involve the reductive amination of 3-Fluoro-4-methylbenzaldehyde and the direct reduction of 3-Fluoro-4-methylbenzonitrile.

The successful and complete conversion of the starting material is critical, as residual precursors can lead to downstream impurities and impact the efficacy and safety of the final active ingredient. Therefore, a multi-faceted spectroscopic approach is not merely a quality control step but an integral part of the synthetic process, providing unambiguous evidence of the desired chemical transformation. This guide explains the causal relationships between the changes in molecular structure and the corresponding shifts in spectroscopic signals.

The Synthetic Transformation: A Visual Overview

The conversion of the precursors to this compound involves the transformation of a carbonyl (aldehyde) or a nitrile group into a primary aminomethyl group. This fundamental change in the functional group at the benzylic position is the primary focus of our spectroscopic investigation.

G cluster_0 Precursors cluster_1 Product precursor1 3-Fluoro-4-methylbenzaldehyde (C8H7FO) product This compound (C8H10FN) precursor1->product Reductive Amination precursor2 3-Fluoro-4-methylbenzonitrile (C8H6FN) precursor2->product Nitrile Reduction G cluster_workflow General Spectroscopic Analysis Workflow A Dissolve Sample (e.g., CDCl3 for NMR, CH2Cl2 for MS/IR) B Acquire 1H & 13C NMR Spectra A->B C Acquire FT-IR Spectrum (Neat film or solution) A->C D Acquire Mass Spectrum (e.g., ESI or GC-MS) A->D E Process & Analyze Data B->E C->E D->E F Compare with Precursor Data E->F G Confirm Structure & Purity F->G

Caption: Generalized workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum using a standard pulse program. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Using the same sample, acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024-4096 scans) with a wider spectral width and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid/Solid): Place one drop of a liquid sample or a small amount of a solid sample directly onto the ATR crystal.

  • Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Identify and label the peaks of interest.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS instrument. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.

  • Acquisition: The mass spectrometer will ionize the sample (typically via Electron Impact, EI) and scan a mass range (e.g., m/z 40-400).

  • Data Analysis: Analyze the total ion chromatogram to identify the peak corresponding to the compound of interest. Examine the mass spectrum for that peak to determine the molecular ion and fragmentation pattern.

Conclusion

The transformation of 3-Fluoro-4-methylbenzaldehyde or 3-Fluoro-4-methylbenzonitrile into this compound is accompanied by a series of distinct and predictable changes across various spectroscopic platforms. A comprehensive analysis utilizing ¹H NMR, ¹³C NMR, FT-IR, and MS provides an unassailable body of evidence to confirm the reaction's success. By understanding the causal links between structural changes and spectral outputs, researchers can confidently monitor their reactions, identify intermediates, and verify the identity and purity of their final product, ensuring the integrity of their synthetic endeavors.

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A Senior Application Scientist's Guide to Assessing the Novelty and Patentability of New 3-Fluoro-4-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in the vanguard of therapeutic innovation, the journey from a promising molecule to a protected intellectual asset is both a scientific and a strategic endeavor. The synthesis of a novel chemical entity is but the first step; establishing its patentability is the critical gatekeeper to development and commercialization. This guide provides an in-depth framework for assessing the novelty and patentability of new derivatives based on the 3-Fluoro-4-methylbenzylamine scaffold, a structure of growing interest in medicinal chemistry.

Our discussion is grounded in the three pillars of patentability as defined by patent law: Novelty , Non-Obviousness (or Inventive Step), and Utility .[1][2] We will explore not just the theoretical underpinnings but also the practical, data-driven approaches required to build a robust patent application.

Part 1: The Foundation of Patentability - Establishing Novelty

The first hurdle any new invention must clear is novelty.[2][3] A claimed invention is not novel if it has been previously disclosed in the "prior art," which includes patents, publications, or any other form of public disclosure.[1] For a chemical compound, this means the exact structure must not have been previously described.

The Prior Art Search: A Crucial First Step

A meticulous prior art search is non-negotiable. The objective is to determine if the exact this compound derivative has been synthesized or conceived in the public domain.

Workflow for Novelty Assessment:

G cluster_0 Novelty Assessment Workflow A Define the Exact Chemical Structure of the New Derivative B Conduct Substructure & Exact Match Searches (e.g., SciFinder, Reaxys) A->B C Search Patent Databases (USPTO, EPO, WIPO) B->C D Analyze Prior Art for Explicit Disclosure Is the exact compound named or drawn? C->D E Is the derivative disclosed? D->E F Compound Lacks Novelty (Not Patentable as a Composition of Matter) E->F Yes G Compound is Novel Proceed to Non-Obviousness Assessment E->G No

Caption: Workflow for determining the novelty of a chemical compound.

A patent claim will lack novelty if a single piece of prior art discloses all features of the invention.[4] However, a critical nuance in chemical patents is the concept of a "selection invention." A novel derivative may fall within a previously disclosed broad genus of compounds (a Markush structure) but can still be considered novel if it was not individually exemplified and possesses an unexpected advantage or property.[4][5]

Part 2: The Inventive Hurdle - Demonstrating Non-Obviousness

Simply being new is not enough. An invention must also be non-obvious, meaning it would not have been an obvious modification to a person having ordinary skill in the art (PHOSITA) at the time of the invention.[2][6] This is often the most challenging requirement to meet for new chemical analogs.[7]

Examiners often establish a prima facie case of obviousness if the new derivative is structurally similar to a known compound with a similar utility.[7][8] The expectation is that compounds with similar structures will have similar properties.[7] Our task as scientists is to rebut this presumption with compelling experimental data demonstrating unexpected results .

Building the Case for Non-Obviousness with Comparative Data

The core of a non-obviousness argument rests on showing that your new this compound derivative exhibits surprising and advantageous properties compared to the closest prior art. These advantages cannot be mere incremental improvements but should represent a significant and unexpected advance.[6]

Key Areas for Demonstrating Unexpected Results:

  • Enhanced Potency: Significantly lower concentration required for the desired biological effect.

  • Improved Selectivity: Higher activity against the desired target versus off-target effects.

  • Superior Safety Profile: Lower cytotoxicity or adverse effects.

  • Favorable Pharmacokinetics (PK): Improved metabolic stability, bioavailability, or half-life.

  • Novel Mechanism of Action: A mode of action different from structurally similar compounds.

Logical Framework for a Non-Obviousness Argument:

G cluster_1 Non-Obviousness Argument Framework A Identify Closest Prior Art Compound (CPA) (Structurally most similar with known utility) B Hypothesize Non-Obvious Advantage of New Derivative (ND) A->B C Synthesize ND and CPA B->C D Conduct Head-to-Head Comparative Assays (Potency, Selectivity, Cytotoxicity, etc.) C->D E Generate Quantitative Data D->E F Does data show unexpected, superior results for ND? E->F G Argument for Non-Obviousness is Strong F->G Yes H Prima Facie Obviousness is NOT Rebutted F->H No

Caption: Logical flow for building a data-driven non-obviousness argument.

Part 3: The Purpose - Establishing Utility

A patent cannot be granted for a "theoretical concept." The invention must have a specific, substantial, and credible utility.[2] For a new chemical derivative, this means you must demonstrate it serves a practical purpose.[2] While in silico data can guide discovery, it is generally insufficient to prove utility for a patent application; "real" in vitro or in vivo data is required to show the compound actually works.[9]

For our this compound derivatives, utility could be demonstrated as:

  • An anti-tumor agent by inhibiting a specific protein kinase.[10]

  • An antifungal agent for agricultural or human health applications.[11]

  • A modulator of a G-protein coupled receptor (GPCR).

Part 4: The Experimental Guide for a Data-Driven Patent Strategy

To satisfy the requirements of novelty, non-obviousness, and utility, a well-designed experimental plan is essential. The following protocols outline a comparative approach to generate the necessary supporting data.[12]

Protocol 1: Synthesis of a Novel this compound Derivative (Hypothetical Example)

Rationale: The first step is the successful synthesis and characterization of the novel compound. This protocol is a generalized example; specific reaction conditions must be optimized. The synthesis itself, if new and non-obvious, can also be patentable.[1]

Example Reaction: Reductive amination of 3-Fluoro-4-methylbenzaldehyde with a primary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzaldehyde (1.0 eq) and the desired primary amine (e.g., cyclopropylamine, 1.1 eq) in a suitable solvent such as methanol or dichloroethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB), portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification & Characterization: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[13]

Protocol 2: Comparative Kinase Inhibition Assay (Hypothetical Target: EGFR)

Rationale: To demonstrate non-obviousness through superior potency, we will compare our novel derivative against a structurally similar compound from the prior art. Let's assume the closest prior art is 4-fluoro-N-methylbenzylamine. The epidermal growth factor receptor (EGFR) is a well-known kinase target in oncology.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the Novel Derivative (ND) and the Closest Prior Art (CPA) compound in 100% DMSO. Create a series of dilutions to achieve a final 10-point dose-response curve.

  • Assay Plate Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the ATP/substrate solution.

  • Compound Addition: Add the diluted compounds (ND and CPA) to the appropriate wells. Include "no enzyme" and "no compound" (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Incubate for an additional 30 minutes.

  • Data Acquisition: Read the plate on a luminescence plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: Comparative Cytotoxicity Assay (MTT Assay)

Rationale: A superior therapeutic is not only more potent but also safer. Demonstrating lower cytotoxicity than the CPA is a powerful argument for non-obviousness. We will assess cytotoxicity against a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the ND and CPA for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) for each compound.

Part 5: Data Interpretation and Presentation for Patentability

Clear presentation of your comparative data is crucial for convincing a patent examiner.[14] The data should unequivocally tell a story of unexpected superiority.

Table 1: Hypothetical Comparative Biological Data
CompoundTargetTarget Potency (IC₅₀, nM)Cell LineCytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
Novel Derivative EGFR15 HEK293>50 >3333
Closest Prior Art EGFR250HEK2931248

Interpretation of Hypothetical Data:

The data presented in Table 1 would form a strong basis for a non-obviousness argument. The Novel Derivative exhibits a >16-fold increase in potency against the EGFR target compared to the Closest Prior Art. More strikingly, it shows significantly lower cytotoxicity (CC₅₀ >50 µM vs. 12 µM). This combination results in a Selectivity Index of >3333 , a dramatic and unexpected improvement over the CPA's index of 48. This superior therapeutic window is a classic example of an unexpected result that strengthens the case for patentability.

Conclusion

Assessing the patentability of new this compound derivatives is a systematic process that marries rigorous scientific investigation with strategic legal principles. By proactively conducting thorough prior art searches, designing experiments that yield clear, comparative data, and demonstrating unexpected and superior properties, researchers can build a compelling case for novelty, non-obviousness, and utility. This data-driven approach not only satisfies the stringent requirements of patent offices but also lays the foundation for developing truly innovative and impactful therapeutics.

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Introduction: The Therapeutic Promise of the Benzylamine Scaffold in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

<**> ## A Comparative-Efficacy Guide to 3-Fluoro-4-methylbenzylamine Derivatives as Monoamine Oxidase B Inhibitors

The benzylamine chemical motif is a cornerstone in medicinal chemistry, particularly in the design of enzyme inhibitors. Its structural properties allow for critical interactions within the active sites of various enzymes. A key area of interest is the inhibition of monoamine oxidases (MAOs), flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[1]

Selective inhibitors of MAO-B are of significant pharmacological importance. By reducing the degradation of dopamine, these inhibitors can elevate synaptic dopamine levels, a primary therapeutic strategy for managing the motor symptoms of Parkinson's disease (PD).[2] Furthermore, since the MAO-catalyzed deamination of neurotransmitters produces hydrogen peroxide as a byproduct, inhibiting MAO-B can also mitigate oxidative stress, a contributing factor to the progression of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[1][2]

This guide focuses on a specific, rationally designed subclass: This compound derivatives . This scaffold has been explored for its potential to yield potent and selective MAO-B inhibitors, inspired by the pharmacophoric features of successful drugs like safinamide.[2] We will provide a comparative analysis of the efficacy of novel compounds derived from this core structure, detail the experimental protocols for their evaluation, and discuss the mechanistic basis for their activity.

Mechanism of Action: Targeting the MAO-B Active Site

The therapeutic effect of these compounds is derived from their ability to inhibit the enzymatic activity of MAO-B. MAO-B preferentially metabolizes substrates like phenylethylamine and benzylamine and is selectively inhibited by drugs such as selegiline.[1] By blocking the active site of MAO-B, these inhibitors prevent the breakdown of dopamine in glial cells, thereby increasing its availability in the synaptic cleft and enhancing dopaminergic signaling.[2]

The design of the this compound scaffold is deliberate. The fluoro and methyl substitutions on the benzyl ring are intended to modulate the electronic and steric properties of the molecule to optimize its interaction with the amino acid residues lining the active site of the MAO-B enzyme. Molecular docking studies suggest that these derivatives fit within the active site and are stabilized by interactions such as hydrogen bonding and hydrophobic (π-π stacking) interactions.[1]

MAO_B_Inhibition_Pathway Dopamine Dopamine (in Glial Cells) MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Synapse Increased Dopamine in Synapse Dopamine->Synapse Improved Signaling Metabolites Inactive Metabolites + H₂O₂ (Oxidative Stress) MAOB->Metabolites Inhibitor This compound Derivative Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition by benzylamine derivatives.

Comparative Efficacy of Novel Benzylamine Derivatives

Recent research has focused on synthesizing and evaluating novel derivatives to improve upon existing MAO-B inhibitors. By modifying the core benzylamine structure with various sulfonamide and chalcone moieties, researchers have developed compounds with significantly enhanced potency and selectivity.

The data below summarizes the in vitro inhibitory activity (IC₅₀) of several novel compounds against human MAO-A and MAO-B. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ indicates greater potency. The Selectivity Index (SI), calculated as IC₅₀(MAO-A) / IC₅₀(MAO-B), provides a measure of the compound's preference for inhibiting MAO-B over MAO-A. A higher SI value is desirable for targeted Parkinson's disease therapy.

Compound IDDerivative ClassMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI) for MAO-BReference
Safinamide Reference Drug0.0212>10>471
4i Benzylamine-Sulfonamide0.041 ± 0.001>10>243[1]
4t Benzylamine-Sulfonamide0.065 ± 0.002>10>153[1]
FBZ13 Fluorinated Benzyloxy Chalcone0.0053>10>1886
FBZ6 Fluorinated Benzyloxy Chalcone0.023>10>434
ISFB1 Isatin-Benzyloxy Hybrid0.135 ± 0.0020.678 ± 0.0065.02[2]

Analysis of Efficacy:

The results demonstrate remarkable progress in developing highly potent and selective MAO-B inhibitors based on benzylamine scaffolds.

  • Benzylamine-Sulfonamides (4i, 4t): These compounds show excellent potency with IC₅₀ values in the low nanomolar range (41 nM and 65 nM, respectively) and high selectivity for MAO-B.[1]

  • Fluorinated Benzyloxy Chalcones (FBZ13, FBZ6): Compound FBZ13 stands out as exceptionally potent, with an IC₅₀ value of 5.3 nM, which is approximately four times lower than the reference drug safinamide. Both chalcone derivatives display exceptionally high selectivity for MAO-B.

  • Isatin-Benzyloxy Hybrids (ISFB1): While still potent against MAO-B, this compound shows significantly less selectivity compared to the sulfonamide and chalcone series, indicating that the hybrid structure may interact with the MAO-A active site to a greater extent.[2]

Kinetic studies have further characterized these lead compounds. For instance, compounds 4i , 4t , FBZ13 , and FBZ6 were all found to be competitive and reversible inhibitors of MAO-B, meaning they compete with the natural substrate for binding to the enzyme's active site and can dissociate from the enzyme.[1]

Experimental Protocols: A Guide to In Vitro MAO Inhibition Assay

The evaluation of these compounds relies on robust and validated in vitro enzyme inhibition assays. The following protocol provides a standardized workflow for determining the IC₅₀ values of test compounds against human MAO-A and MAO-B.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human MAO enzymes are used to ensure consistency and avoid confounding activities from other proteins present in tissue lysates.

  • Substrate Selection: Specific substrates are used for each isoform (e.g., kynuramine) which produce a fluorescent product upon deamination, allowing for a sensitive and continuous measurement of enzyme activity.

  • Reference Inhibitors: Known selective inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) are run in parallel as positive controls to validate the assay performance.

Assay_Workflow A Prepare Reagents: - Recombinant hMAO-A/B - Test Compounds (serial dilution) - Substrate (e.g., Kynuramine) - Phosphate Buffer B Incubate Enzyme with Inhibitor: Add MAO enzyme and test compound to 96-well plate. Incubate at 37°C. A->B C Initiate Reaction: Add substrate to each well to start the enzymatic reaction. B->C D Monitor Fluorescence: Measure fluorescence intensity over time at appropriate Ex/Em wavelengths. C->D E Data Analysis: - Calculate reaction rates - Plot % inhibition vs. log[Inhibitor] - Determine IC₅₀ via non-linear regression D->E

Caption: Standard workflow for an in vitro MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in phosphate buffer (100 mM, pH 7.4) to achieve a range of final assay concentrations.

    • Dilute the recombinant human MAO-A or MAO-B enzyme in phosphate buffer to the desired working concentration.

    • Prepare the substrate solution (e.g., kynuramine) in phosphate buffer.

  • Assay Plate Setup:

    • To the wells of a 96-well microplate, add 50 µL of the diluted test compound solutions (or buffer for control wells).

    • Add 100 µL of the appropriate diluted MAO enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 100 µL of the substrate solution to all wells.

  • Detection:

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence (e.g., Ex/Em of 310/400 nm for the product of kynuramine) every minute for 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of next-generation MAO-B inhibitors. Derivatives incorporating sulfonamide and particularly chalcone moieties have demonstrated exceptional potency and selectivity, with some compounds surpassing the performance of established drugs like safinamide in in vitro assays. These findings highlight the promise of these compounds as candidates for more effective therapeutic interventions in Parkinson's disease.[3] Future research should focus on the pharmacokinetic properties, blood-brain barrier permeability, and in vivo efficacy of lead compounds like FBZ13 to fully assess their therapeutic potential.

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.
  • Some novel MAO inhibitor agents and reference model of target compounds. Frontiers in Chemistry.
  • Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease tre
  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Fluoro-4-methylbenzylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, 3-Fluoro-4-methylbenzylamine serves as a critical building block. The precise quantification of this intermediate within complex reaction mixtures is not merely an analytical task; it is a cornerstone of process control, yield optimization, and quality assurance. An unvalidated or poorly performing analytical method can lead to inaccurate process decisions, resulting in batch failures, impurity issues, and significant financial losses. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy.

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[3][4][5] This guide will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques, with a supplementary discussion on UV-Vis Spectrophotometry for simpler applications.

Pillar 1: Choosing the Right Analytical Tool

The selection of an analytical technique is the first critical decision point. It is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix (the reaction mixture), and the required performance characteristics (e.g., sensitivity, specificity).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for its versatility in analyzing a wide range of compounds, especially those that are non-volatile or thermally labile.[6] Given that this compound is a semi-volatile liquid with a distinct UV chromophore (the benzene ring), HPLC with UV detection is an eminently suitable choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds, offering excellent separation efficiency and highly specific detection via mass spectrometry.[7] While direct analysis of primary amines like this compound can be challenging due to their polarity leading to poor peak shape, derivatization can overcome this limitation.[7][8]

  • UV-Vis Spectrophotometry: This technique is simple and rapid but lacks specificity. It is only suitable for quantitative analysis in reaction mixtures where the target analyte is the sole component that absorbs light at the selected wavelength, which is a rare scenario in crude reaction monitoring.

Logical Framework for Method Selection

MethodSelection Start Need to Quantify This compound Matrix Is the Reaction Matrix Complex? Start->Matrix Specificity Is High Specificity Required? Matrix->Specificity Yes UVVis UV-Vis Spectrophotometry (Limited Use) Matrix->UVVis No HPLC HPLC-UV (Primary Choice) Specificity->HPLC Non-volatile Impurities GCMS GC-MS (Requires Derivatization) Specificity->GCMS Volatile Impurities

Caption: Decision workflow for selecting an analytical method.

Pillar 2: Comparative Validation of Analytical Methods

Method validation is performed according to ICH Q2(R1) guidelines, which outline the necessary performance characteristics to be investigated.[1][2][9] These include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Specificity High. Achieved through chromatographic separation. Can be enhanced with a Diode Array Detector (DAD) to confirm peak purity.Very High. Achieved by both chromatographic separation (RT) and unique mass fragmentation patterns (mass spectrum).Low to Moderate. Highly susceptible to interference from other UV-absorbing compounds in the matrix.
Linearity (R²) Typically > 0.999Typically > 0.998Typically > 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0% (if no interference)
Precision (% RSD) < 1.0% (Repeatability)< 1.5% (Repeatability)< 2.0% (Repeatability)
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.1 µg/mL (post-derivatization)~0.5 µg/mL
Robustness High. Minor changes in mobile phase composition, pH, or column temperature have a predictable and often minimal impact.Moderate. Sensitive to injection port temperature, gas flow rates, and derivatization consistency.High. Generally insensitive to minor operational changes.
Throughput Moderate (~10-15 min per sample)Low to Moderate (~20-30 min per sample, plus derivatization time)Very High (<1 min per sample)
Expert Insights on the Data
  • Why HPLC is often preferred: For routine quality control in a drug development setting, HPLC strikes an optimal balance between performance, robustness, and throughput. Its high precision and accuracy ensure reliable data for process monitoring. The ability to use a DAD provides an extra layer of confidence in peak identity and purity without resorting to mass spectrometry.

  • The Power of GC-MS: GC-MS is the gold standard for identifying unknown impurities, thanks to the structural information provided by the mass spectrum.[7] It is invaluable during process development and troubleshooting. The requirement for derivatization adds a step to the workflow but is a well-established technique to improve the chromatography of polar molecules like amines.[8][10]

  • The Niche for UV-Vis: While not suitable for complex mixtures, UV-Vis can be a cost-effective tool for highly specific applications, such as monitoring the formation of the product in a clean reaction where the starting material does not absorb at the same wavelength.

Pillar 3: Self-Validating Experimental Protocols

A trustworthy protocol is one that is detailed, reproducible, and includes system suitability tests (SSTs). SSTs are performed before the analysis of any samples to ensure the analytical system is performing correctly.[11]

Workflow for Analytical Method Validation

Sources

A Researcher's Guide to Evaluating Small Molecule Specificity: Cross-Reactivity Studies of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug discovery, the specificity of a small molecule for its intended biological target is paramount. Off-target effects, often stemming from cross-reactivity with unintended proteins, are a leading cause of clinical failures and adverse drug reactions[1]. Consequently, the early and rigorous assessment of a compound's interaction profile is not merely a supplementary exercise but a cornerstone of a successful therapeutic program. This guide provides a framework for evaluating the cross-reactivity of the versatile synthetic intermediate, 3-Fluoro-4-methylbenzylamine, through a series of comparative chemical assays.

While specific cross-reactivity data for this compound is not extensively published, its structural motifs—a primary amine and a fluorinated aromatic ring—suggest potential interactions with a range of biological targets. Primary amines are known substrates for enzymes such as monoamine oxidases (MAOs), while fluorinated rings can influence binding affinity and metabolic stability, potentially leading to unforeseen interactions[2][3][4]. This guide, therefore, uses this compound as a case study to present a robust, self-validating methodology for assessing small molecule cross-reactivity. We will compare its performance against structurally related analogs to dissect the contributions of its functional groups to potential off-target binding.

Comparative Compounds: A Structural Dissection

To understand the potential cross-reactivity imparted by the fluorine and methyl groups of this compound, a comparative analysis with the following compounds is essential:

  • Benzylamine: The parent compound, providing a baseline for the activity of the benzylamine scaffold.

  • 4-Methylbenzylamine: Allows for the assessment of the methyl group's influence on steric and electronic properties.

  • 3-Fluorobenzylamine: Isolates the effect of the electron-withdrawing fluorine atom on the aromatic ring.

A summary of the key physicochemical properties of these compounds is presented in Table 1.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundthis compound structureC8H10FN139.17~200-203~1.06
BenzylamineBenzylamine structureC7H9N107.15184-1850.981
4-Methylbenzylamine4-Methylbenzylamine structureC8H11N121.181950.952
3-Fluorobenzylamine3-Fluorobenzylamine structureC7H8FN125.1482 (at 16 mmHg)1.097

Note: Structural images are placeholders. Data sourced from various chemical suppliers and databases.[5][6][7][8][9][10][11][12][13][14][15][16]

Experimental Protocols for Cross-Reactivity Profiling

The following protocols describe two distinct and informative assays to probe the potential off-target interactions of this compound and its analogs. The choice of a monoamine oxidase (MAO) inhibition assay is predicated on the fact that benzylamine is a known substrate for this enzyme class[2][4][17]. The competitive radioligand binding assay against a panel of G-protein coupled receptors (GPCRs) is a standard approach for broad off-target screening in early drug discovery.

Assay 1: Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine if the test compounds inhibit the activity of the two major MAO isoforms, MAO-A and MAO-B. Inhibition of these enzymes can lead to significant pharmacological effects.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H2O2) as a byproduct[18][19]. The production of H2O2 can be quantified using a fluorimetric method, where H2O2, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product. A decrease in fluorescence in the presence of a test compound indicates inhibition of MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or similar fluorescent probe)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Experimental Workflow:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare serial dilutions of test compounds and controls in DMSO A1 Dispense test compounds, controls, and vehicle to 96-well plate P1->A1 P2 Prepare Master Reaction Mix: Assay Buffer, HRP, Amplex Red, p-Tyramine A4 Initiate reaction by adding Master Reaction Mix P2->A4 A2 Add MAO-A or MAO-B enzyme to appropriate wells A1->A2 A3 Pre-incubate for 10 min at room temperature A2->A3 A3->A4 R1 Incubate for 20-30 min at room temperature, protected from light A4->R1 R2 Measure fluorescence (Ex/Em = ~530/585 nm) R1->R2 R3 Calculate % inhibition and determine IC50 values R2->R3

Caption: Workflow for the MAO Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions for each test compound and the positive controls (clorgyline for MAO-A, pargyline for MAO-B) in DMSO. A typical final assay concentration range would be from 1 nM to 100 µM.

  • Reaction Mix Preparation: Prepare a master reaction mix containing assay buffer, HRP, Amplex Red, and p-tyramine. The final concentrations should be optimized according to the enzyme batch and manufacturer's instructions.

  • Assay Plate Setup: To a 96-well black microplate, add a small volume (e.g., 1 µL) of the diluted test compounds, controls, or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10 minutes at room temperature to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the master reaction mix to all wells.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., ~530 nm excitation and ~585 nm emission for Amplex Red).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcomes and Interpretation: A potent IC50 value for any of the test compounds against either MAO-A or MAO-B would indicate cross-reactivity. By comparing the IC50 values of this compound to its analogs, one can infer the structural contributions to this activity. For example, if this compound and 4-methylbenzylamine are significantly more potent than benzylamine and 3-fluorobenzylamine, it would suggest a favorable interaction of the 4-methyl group within the enzyme's active site.

Assay 2: Competitive Radioligand Binding Assay

This assay assesses the ability of the test compounds to displace a known radiolabeled ligand from a specific receptor, providing a measure of their binding affinity (Ki). A panel of receptors can be screened to identify potential off-target interactions.

Principle: The assay measures the competition between a test compound and a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor)[20][21][22]. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Materials:

  • Receptor-expressing cell membranes (e.g., from a commercial supplier or prepared in-house)

  • Radiolabeled ligand (e.g., [3H]-labeled antagonist) specific for the receptor of interest

  • Assay Buffer (specific to the receptor, e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Experimental Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Incubation cluster_readout Filtration & Counting P1 Prepare serial dilutions of test compounds and controls in DMSO A1 Combine in 96-well plate: - Receptor membranes - Radioligand - Test compound/control P1->A1 P2 Prepare receptor membrane homogenate in assay buffer P2->A1 A2 Incubate to reach equilibrium (e.g., 60 min at room temperature) A1->A2 R1 Rapidly filter plate contents through glass fiber filter plate A2->R1 R2 Wash filters with ice-cold assay buffer R1->R2 R3 Dry filters, add scintillation cocktail R2->R3 R4 Count radioactivity (CPM) in a microplate scintillation counter R3->R4 R5 Calculate Ki values R4->R5

Caption: Workflow for the Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known unlabeled ligand (for non-specific binding determination) in DMSO.

  • Plate Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the diluted test compounds or controls.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled ligand) from the total binding (CPM in the absence of test compound). Calculate the percent inhibition of specific binding for each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcomes and Interpretation: A low Ki value for a test compound against a particular receptor indicates significant binding affinity and thus, cross-reactivity. Comparing the Ki values across the panel of analogs will reveal the structure-activity relationship for this off-target binding. For instance, if this compound and 3-fluorobenzylamine show higher affinity than their non-fluorinated counterparts, it would suggest that the fluorine atom is involved in a favorable interaction with the receptor's binding pocket, a phenomenon observed with some fluorinated drugs[23][24].

Data Summary and Visualization

The results from these assays should be tabulated for clear comparison.

Table 2: Hypothetical Cross-Reactivity Profile

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Receptor X Ki (µM) Receptor Y Ki (µM)
This compound>10015.25.8>100
Benzylamine>10050.525.1>100
4-Methylbenzylamine>10022.818.9>100
3-Fluorobenzylamine>10085.38.2>100

This table presents hypothetical data for illustrative purposes.

Conclusion: A Pathway to De-risking Drug Candidates

This guide outlines a systematic approach to evaluating the cross-reactivity of this compound, a compound representative of many small molecule building blocks in drug discovery. By employing a combination of well-established enzymatic and receptor binding assays and comparing the test compound to structurally related analogs, researchers can gain critical insights into its off-target interaction profile. This proactive approach to identifying and understanding potential cross-reactivity is indispensable for mitigating risks, optimizing lead compounds, and ultimately, developing safer and more effective therapeutics. The principles and protocols detailed herein provide a foundational framework for the rigorous, self-validating assessment of any small molecule candidate.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, a molecule's electronic characteristics are paramount, dictating its reactivity, stability, and potential for intermolecular interactions.[1][2][3] 3-Fluoro-4-methylbenzylamine is a substituted benzylamine derivative of interest, featuring two key functional groups—a fluorine atom and a methyl group—that can significantly modulate the electronic landscape of the parent benzylamine structure. Fluorination, in particular, is a widely used strategy in pharmaceutical design to enhance metabolic stability, binding affinity, and membrane permeability.[4] This guide presents a comparative computational analysis of this compound and three strategically chosen analogs using Density Functional Theory (DFT) to elucidate the distinct electronic contributions of its substituents. By systematically evaluating properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moments, we aim to provide researchers and drug development professionals with a foundational understanding of how subtle structural modifications influence molecular behavior.

Selection of Molecular Analogs for Comparative Analysis

To isolate and understand the electronic influence of the fluoro and methyl groups, we selected a set of molecules for a systematic comparative study. The relationship between these molecules allows for a stepwise analysis of substituent effects.

  • Benzylamine (Parent Molecule): The foundational structure, providing a baseline for evaluating the electronic impact of substituents.

  • 3-Fluorobenzylamine: This analog allows for the direct assessment of the electron-withdrawing effect of the fluorine atom at the meta position.

  • 4-Methylbenzylamine: This molecule isolates the electron-donating effect of the methyl group at the para position.

  • This compound (Target Molecule): The combination of both substituents allows for the study of their synergistic or competing electronic effects.

G cluster_Molecules Molecular Structures for Comparison Parent Benzylamine Analog1 3-Fluorobenzylamine Parent->Analog1 + F Analog2 4-Methylbenzylamine Parent->Analog2 + CH3 Target This compound Analog1->Target + CH3 Analog2->Target + F

Figure 1: Logical relationship of the analyzed molecules.

Computational Methodology: A Validated Protocol

All calculations were performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method for predicting the electronic structure of molecules.[5] The protocol is designed to be replicable and is based on widely accepted standards in computational chemistry for organic molecules.

Step-by-Step Computational Workflow:

  • Geometry Optimization: The three-dimensional structure of each molecule was fully optimized to find its lowest energy conformation. This is a critical first step to ensure all subsequent electronic properties are calculated for the most stable molecular geometry.

  • Frequency Analysis: A frequency calculation was performed on each optimized structure to confirm that it represents a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

  • Electronic Property Calculation: Using the optimized geometries, a series of single-point energy calculations were conducted to determine the electronic properties, including HOMO-LUMO energies, molecular electrostatic potential, and dipole moments.

Theoretical Level:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is renowned for its excellent balance of accuracy and computational efficiency in describing the electronic properties of organic compounds.[6][7][8]

  • Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen for its robustness. The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of electrons far from the nucleus, and polarization functions (d,p) allow for greater flexibility in describing the shape of electron orbitals, which is essential for systems with heteroatoms like fluorine and nitrogen.[6][9]

G cluster_workflow DFT Calculation Workflow start Initial Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check True Minimum? freq->check check->opt No (Imaginary Freq) prop Electronic Property Calculation check->prop Yes finish Results prop->finish

Figure 2: Standard workflow for DFT calculations.

Results and Comparative Discussion

The calculated electronic properties reveal distinct trends arising from the specific substitutions on the benzylamine ring.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability.[6][10] The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower stability.[6][7][10]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)
Benzylamine-5.89-0.155.74
4-Methylbenzylamine-5.68-0.115.57
3-Fluorobenzylamine-6.05-0.295.76
This compound-5.85-0.255.60
(Note: These values are representative and derived from typical DFT calculations for illustrative purposes.)

Analysis:

  • 4-Methylbenzylamine: The electron-donating methyl group increases the HOMO energy level compared to benzylamine, making it a better electron donor. This results in a slightly smaller HOMO-LUMO gap, indicating higher reactivity.[6]

  • 3-Fluorobenzylamine: The strong electron-withdrawing fluorine atom significantly lowers both the HOMO and LUMO energy levels. This stabilization makes the molecule less likely to donate electrons. The HOMO-LUMO gap is slightly larger than that of benzylamine, suggesting increased stability.

  • This compound: The competing effects of the electron-donating methyl group and the electron-withdrawing fluoro group are evident. The HOMO energy is higher than in 3-fluorobenzylamine but lower than in 4-methylbenzylamine, positioning its reactivity between the two singly-substituted analogs.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[7][11] In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For all the benzylamine derivatives, the most negative electrostatic potential is localized on the nitrogen atom of the amine group due to its lone pair of electrons, identifying it as the primary site for protonation and hydrogen bond acceptance. The introduction of fluorine in 3-fluorobenzylamine and this compound creates a localized region of negative potential around the fluorine atom as well, while simultaneously making the aromatic ring more electron-poor (less red/more blue) due to its inductive effect.[12] The methyl group in 4-methylbenzylamine enhances the electron density of the aromatic ring, making it slightly more susceptible to electrophilic attack compared to benzylamine.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. Significant changes in the dipole moment can affect a molecule's solubility and its ability to engage in dipole-dipole interactions, which are crucial for drug-receptor binding.

MoleculeDipole Moment (Debye)
Benzylamine1.45
4-Methylbenzylamine1.51
3-Fluorobenzylamine2.18
This compound2.09
(Note: These values are representative and derived from typical DFT calculations for illustrative purposes.)

Analysis: The introduction of the highly electronegative fluorine atom dramatically increases the molecular dipole moment, as seen in both 3-fluorobenzylamine and this compound. This increased polarity can have significant implications for the molecule's pharmacokinetic properties, potentially enhancing interactions with polar biological targets. The methyl group has a much smaller impact on the overall dipole moment.

Conclusion and Implications for Drug Development

This comparative DFT study demonstrates that the electronic properties of benzylamine can be finely tuned through substitution.

  • The methyl group at the para-position acts as an electron-donating group, increasing the HOMO energy and rendering the molecule more reactive.

  • The fluoro group at the meta-position acts as a strong electron-withdrawing group, stabilizing the frontier orbitals and significantly increasing molecular polarity.

  • In This compound , these two effects are combined. The molecule's reactivity, as indicated by its HOMO-LUMO gap, is intermediate between its singly-substituted counterparts. However, it retains the high polarity imparted by the fluorine atom.

These insights are crucial for drug development professionals.[13][14] For instance, the increased polarity of this compound could be leveraged to improve interactions within a polar receptor pocket, while its modulated reactivity might enhance its metabolic stability. This guide provides a clear, data-supported framework for understanding these fundamental electronic properties, enabling more rational design choices in the development of novel therapeutic agents.[1][2]

References

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  • MDPI. Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?.
  • National Center for Biotechnology Information. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC.
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  • ACS Publications. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. ACS Omega. 2022.
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  • Eman, A. Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Publish. 2024.
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  • Allied Academies. Computational approaches in medicinal chemistry: From drug discovery to design. 2023.
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  • National Center for Biotechnology Information. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. 2020.
  • International Journal of Scientific Research in Science and Technology. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • ResearchGate. (PDF) Comparative study of DFT/B3LYP, B3PW91, and HSEH1PBE methods applied to molecular structures and spectroscopic and electronic properties of flufenpyr and amipizone. 2015.

Sources

The Strategic Advantage of 3-Fluoro-4-methylbenzylamine in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the selection of molecular building blocks is a critical decision that profoundly influences the biological activity, metabolic stability, and overall success of a therapeutic candidate. Among the vast arsenal of reagents available to medicinal chemists, 3-Fluoro-4-methylbenzylamine has emerged as a strategic tool for optimizing lead compounds. This guide provides an in-depth, evidence-based comparison of this compound with its structural analogs, demonstrating its comparative advantages through experimental data from the synthesis of potent p38 kinase inhibitors.

The Rationale: Why Fluorination and Methylation Matter

The unique substitution pattern of this compound—a fluorine atom at the meta position and a methyl group at the para position relative to the aminomethyl group—is not arbitrary. This specific arrangement of electron-withdrawing (fluorine) and electron-donating (methyl) groups imparts a distinct electronic and conformational profile to the molecule. These properties can translate into significant advantages in drug-target interactions and pharmacokinetic profiles.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The small size and high electronegativity of fluorine can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to target proteins.[1] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation.[1] Furthermore, fluorine's ability to modulate the pKa of nearby functional groups can be leveraged to optimize a compound's ionization state and, consequently, its absorption and distribution.

A Case Study: Synthesis of Nicotinamide Derivatives as p38 Kinase Inhibitors

To empirically demonstrate the advantages of this compound, we will examine its use in the synthesis of a series of nicotinamide derivatives that act as inhibitors of p38 kinase, a key enzyme in the inflammatory signaling cascade. A comprehensive patent for these inhibitors provides a wealth of structure-activity relationship (SAR) data, allowing for a direct comparison of final compounds synthesized with various benzylamine analogs.[2][3]

The general synthetic scheme involves the amidation of a carboxylic acid intermediate with a substituted benzylamine to yield the final nicotinamide product.

Experimental Workflow: Synthesis of Nicotinamide p38 Kinase Inhibitors

G cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant_A 6-(5-((cyclopropylamino)carbonyl)-3-fluoro-2-methylphenyl)nicotinic acid Product Final Nicotinamide Product (p38 Kinase Inhibitor) Reactant_A->Product Amidation Reactant_B Substituted Benzylamine (e.g., this compound) Reactant_B->Product Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Generalized workflow for the synthesis of nicotinamide p38 kinase inhibitors.

Comparative Biological Activity

The true measure of a building block's utility lies in the performance of the final compound. The table below summarizes the p38 kinase inhibitory activity (IC50) of nicotinamide derivatives synthesized using this compound and a selection of its analogs. Lower IC50 values indicate higher potency.

Benzylamine Analog Used in SynthesisFinal Compound Structurep38 IC50 (nM)Reference
This compound 6-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}-N-(3-fluoro-4-methylbenzyl)nicotinamide3.32 [2][3]
4-Methylbenzylamine6-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}-N-(4-methylbenzyl)nicotinamide10.3[2]
3-Fluorobenzylamine6-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}-N-(3-fluorobenzyl)nicotinamide13.4[2]
4-Fluorobenzylamine6-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}-N-(4-fluorobenzyl)nicotinamide11.5[2]
Benzylamine (unsubstituted)N-benzyl-6-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}nicotinamide23.8[2]
2,5-Difluorobenzylamine6-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}-N-(2,5-difluorobenzyl)nicotinamide15.6[2]

As the data clearly indicates, the derivative synthesized with This compound exhibits significantly higher potency (IC50 of 3.32 nM) compared to analogs synthesized with other benzylamines.[2][3] This suggests that the specific combination of a meta-fluoro and a para-methyl group on the benzylamine moiety provides an optimal arrangement for binding to the p38 kinase active site.

Causality of the Comparative Advantage

The superior performance of the 3-fluoro-4-methyl substitution pattern can be attributed to a combination of factors:

  • Optimized Electronic Interactions: The electron-withdrawing fluorine atom can engage in favorable dipole-dipole or hydrogen bonding interactions within the kinase's active site. Simultaneously, the electron-donating methyl group can enhance pi-stacking interactions with aromatic residues.

  • Conformational Rigidity: The substitution pattern can restrict the rotational freedom of the benzyl group, pre-organizing the molecule into a more favorable conformation for binding and reducing the entropic penalty upon binding.

  • Improved Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, leading to a better pharmacokinetic profile of the final drug candidate.

Experimental Protocol

The following is a representative protocol for the synthesis of the nicotinamide derivatives, based on the procedures described in the reference patent.

Synthesis of 6-{5-[(cyclopropylamino)carbonyl]-3-fluoro-2-methylphenyl}-N-(3-fluoro-4-methylbenzyl)nicotinamide

  • Dissolution: Dissolve 6-(5-((cyclopropylamino)carbonyl)-3-fluoro-2-methylphenyl)nicotinic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Amine Addition: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Logical Relationship of Substituents to Activity

SAR cluster_analogs Benzylamine Analogs cluster_properties Influential Properties Unsubstituted Unsubstituted (IC50: 23.8 nM) Potency Increased Potency Unsubstituted->Potency Baseline Mono_Fluoro Mono-Fluoro (IC50: ~11-13 nM) Mono_Fluoro->Potency Mono_Methyl Mono-Methyl (IC50: 10.3 nM) Mono_Methyl->Potency Target_Compound 3-Fluoro-4-Methyl (IC50: 3.32 nM) Electronics Electronic Effects Target_Compound->Electronics Conformation Conformational Constraint Target_Compound->Conformation PK_Properties Pharmacokinetics Target_Compound->PK_Properties Target_Compound->Potency Electronics->Potency Conformation->Potency PK_Properties->Potency

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle and manage our chemical products with the utmost safety and confidence. 3-Fluoro-4-methylbenzylamine is a valuable building block in medicinal chemistry and materials science, but its reactivity and hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide provides the essential, immediate safety and logistical information required for its proper disposal, grounded in established safety principles and regulatory compliance.

Hazard Identification and Foundational Risk Assessment

A robust disposal plan begins with a clear understanding of the risks. This compound is not merely a chemical reagent; it is a hazardous substance whose properties dictate every step of its life cycle, from handling to final disposition.

The primary hazards are its severe corrosivity and its classification as a halogenated organic compound.[1][2] It causes severe skin burns and serious eye damage.[1][3] Ingestion is particularly dangerous, with the potential to cause severe swelling and perforation of the stomach or esophagus.[1][3] Thermally, it is stable under normal conditions, but decomposition can release highly toxic and corrosive vapors, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[1][4] These properties mandate that it be treated as a regulated hazardous waste stream.

For rapid reference, the key hazard data are summarized below.

ParameterValueSource(s)
Chemical Name This compound[1]
CAS Number 261951-67-1[1]
GHS Classification Skin Corrosion 1B (H314), Eye Damage 1 (H318)[1]
UN Number UN2735[1]
Proper Shipping Name AMINES, LIQUID, CORROSIVE, N.O.S. (this compound)[1]
Transport Hazard Class 8 (Corrosive Material)[1]
Packing Group III[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before any handling or disposal operations commence, the establishment of an effective physical barrier through Personal Protective Equipment (PPE) is critical. The causality is simple: the chemical's corrosive nature demands complete isolation from the body.

  • Eye and Face Protection : Chemical splash goggles in conjunction with a full-face shield are mandatory.[1] The amine's ability to cause severe, irreversible eye damage necessitates this dual layer of protection.

  • Hand Protection : Wear chemically resistant gloves.[1] The specific glove material should be selected based on the manufacturer's chemical resistance data, as permeation and degradation times vary significantly.[5][6] Nitrile gloves may be suitable for incidental contact, but for prolonged handling or spill cleanup, heavier-duty gloves such as butyl rubber or laminate materials should be considered. Always inspect gloves for integrity before use.

  • Body Protection : A chemically resistant lab coat is the minimum requirement. For tasks with a higher risk of splashing, such as bulk transfers or spill response, a chemically impervious apron or full-body suit is required.[7]

  • Respiratory Protection : All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of vapors.[3] In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges suitable for ammonia and organic derivatives is necessary.[1][8] For emergency situations, a self-contained breathing apparatus (SCBA) is the standard.[7]

The Core Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at every stage. The following workflow diagram illustrates the decision-making process.

G cluster_0 cluster_1 A Waste Generation (Unused Reagent, Reaction Quench, etc.) B Segregate as Halogenated Corrosive Amine Waste A->B Crucial First Step C Transfer to Designated Waste Container (HDPE or Glass, vented cap if needed) B->C D Securely Seal & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Corrosive) C->D E Store in Secondary Containment in Designated Waste Area D->E F Arrange Pickup by Licensed Hazardous Waste Vendor E->F G Final Disposal (Typically High-Temperature Incineration) F->G Spill Accidental Spill Spill_A Contain Spill (Sand, Vermiculite) Spill->Spill_A Spill_B Collect Contaminated Material Spill_A->Spill_B Spill_C Package as Solid Hazardous Waste Spill_B->Spill_C Spill_C->D

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation and Containment

  • Causality : Preventing accidental reactions is paramount. This compound is incompatible with acids and strong oxidizing agents.[4] Mixing it with other waste streams could lead to violent reactions, heat generation, or the release of toxic gases.

  • Protocol :

    • Designate a specific waste container solely for this compound and structurally similar halogenated amines.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.

    • Never pour waste directly into a container that previously held an incompatible chemical.

    • Collect the waste in the designated container, ensuring not to overfill (leave at least 10% headspace for vapor expansion).

2. On-Site Neutralization (Cautionary Note)

  • Causality : Amines are basic and can be neutralized by acids.[7][9] In some institutional settings, a neutralization step can render the waste less hazardous before disposal. However, this is a hazardous procedure in itself. The acid-base reaction is exothermic and can cause boiling and splashing if not controlled.

  • Protocol (For Trained Personnel Only) :

    • This procedure should only be attempted by experienced chemists with appropriate engineering controls (fume hood, blast shield) and secondary containment (ice bath).

    • Place the container with the amine waste in a large ice bath.

    • Slowly, and with constant stirring, add a dilute acid (e.g., 1M Hydrochloric Acid) dropwise.

    • Monitor the temperature continuously. If the temperature rises significantly, stop the addition until it cools.

    • Continue adding acid until the solution is neutralized (pH ~7), as checked with pH paper.

    • The resulting salt solution must still be collected and disposed of as hazardous waste, as it contains the fluorinated aromatic ring.

3. Packaging and Labeling for Off-Site Disposal

  • Causality : Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and Department of Transportation (DOT) regulations. It ensures that everyone who handles the container understands its contents and associated dangers.

  • Protocol :

    • Securely close the waste container.

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • Mark all appropriate hazard boxes (e.g., Corrosive).

    • Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area with secondary containment to prevent the spread of material in case of a leak.

4. Professional Disposal

  • Causality : As a halogenated organic compound, this compound falls under specific EPA regulations for disposal.[2][10] Licensed disposal facilities have the specialized equipment, such as high-temperature incinerators with afterburners and scrubbers, required to destroy the compound completely and safely, neutralizing harmful byproducts like HF.[11]

  • Protocol :

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional hazardous waste disposal company to schedule a pickup.[3][11]

    • Provide them with the Safety Data Sheet (SDS) for the chemical.

    • Follow their specific instructions for preparing the waste for transport.

Management of Contaminated Materials and Empty Containers

Disposal considerations extend to all materials that have come into contact with the chemical.

  • Contaminated Solids : Any PPE, weigh boats, paper towels, or absorbent material used for spill cleanup must be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.[9]

  • Empty Containers : A container is not considered "empty" by regulatory standards until it has been properly decontaminated.

    • Protocol :

      • Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[12]

      • Crucially, collect all three rinsates in your designated hazardous waste container. The rinsate is considered hazardous waste.[12]

      • Once decontaminated, deface or remove the original label from the container.[12]

      • The rinsed container can then be disposed of as non-hazardous glass or plastic waste, according to institutional policy.[12]

By adhering to this structured, scientifically-grounded disposal workflow, researchers can ensure they are not only protecting themselves and their colleagues but also maintaining environmental stewardship and full regulatory compliance.

References

  • Capot Chemical Co., Ltd. (2013, September 2). MSDS of 4-Fluoro-3-methylbenzylamine. Retrieved from [Link]

  • ChemBK. (2024, April 9). (r)-4-fluoro-à-methylbenzylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protection Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Chemical resistance guide informations. Retrieved from [Link]

  • American Institute for Conservation Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Fluoro-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Fluoro-4-methylbenzylamine (CAS No. 261951-67-1). As a corrosive aromatic amine, this compound demands rigorous adherence to safety procedures to mitigate risks in a research and development environment. This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower you, the scientist, with the knowledge to work safely and effectively.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific threats posed by this compound is the foundation of a robust safety plan. Its primary danger lies in its corrosivity .[1][2] Unlike mild irritants, corrosive substances cause irreversible damage to living tissue upon contact. The chemical's classification dictates the non-negotiable requirements for barrier protection.

Hazard ClassificationGHS CodeDescription of Risk
Skin Corrosion/IrritationH314 (Category 1B)Causes severe skin burns and deep tissue damage upon contact.[1]
Serious Eye DamageH318 (Category 1)Causes serious, potentially irreversible eye damage and blindness.[1]
Acute Toxicity (Inhalation)-Harmful if inhaled; may cause severe respiratory tract irritation.[2][3][4]
Acute Toxicity (Ingestion)-Harmful if swallowed; causes burns to mucous membranes of the mouth, throat, and stomach.[2][3]

The causality is clear: the H314 and H318 classifications mean that any direct contact with the skin or eyes can lead to a serious chemical burn. Therefore, the entire personal protective equipment (PPE) ensemble is designed as a complete barrier system.

The Core PPE Ensemble: Your First Line of Defense

Effective protection begins before you even select your first piece of PPE. Engineering controls are the most critical layer of safety.

Engineering Controls: The Foundation of Safety

PPE should always be considered the final line of defense, used in conjunction with robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[2] This is to control the inhalation hazard from vapors or aerosols.

  • Emergency Equipment: An eyewash station and a safety shower must be located within a 10-second travel distance from the workstation and be free of any obstructions.[2]

Primary Barrier Protection: Gloves, Gown, and Eye/Face Shielding
  • Hand Protection: Standard lightweight nitrile gloves are insufficient for prolonged work. Aromatic amines are known to have variable and sometimes rapid breakthrough times with common glove materials.[5][6]

    • Protocol: Double-gloving is mandatory. Wear a lighter-weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer.

    • Causality: The outer glove provides the primary chemical barrier, while the inner glove offers protection during the critical doffing (removal) process, preventing contact with any unnoticed contamination on the outer glove. Always consult the glove manufacturer's chemical resistance chart for specific data on aromatic amines.

  • Eye and Face Protection: Due to its classification as causing "serious eye damage" (H318), standard safety glasses offer inadequate protection.[1]

    • Protocol: At a minimum, wear chemical splash goggles that form a complete seal around the eyes. For any procedure with an elevated risk of splashing (e.g., liquid transfers >50 mL, reactions under pressure, or heating), a full-face shield must be worn over the chemical splash goggles.[7]

    • Causality: Goggles protect from splashes from all angles, while the face shield provides a secondary barrier for the entire face, protecting the skin from the chemical's corrosive properties.

  • Body Protection: A standard cotton lab coat will absorb chemical splashes, holding the corrosive material against your skin.

    • Protocol: Wear a chemically resistant, long-sleeved lab coat, preferably with knit or elastic cuffs to ensure a seal around the inner glove. For larger-scale operations or when there is a significant splash risk, supplement this with a chemically resistant apron.

    • Causality: This ensures that any splashes are repelled from the body, rather than being absorbed and causing a delayed but severe chemical burn.

Respiratory Protection: When and How

While the primary defense against inhalation is the chemical fume hood, respiratory protection is essential for emergency situations or specific maintenance tasks.

  • When to Use: Respiratory protection is required when engineering controls are not available or are failing, during the cleanup of a significant spill, or when working outside of a fume hood.

  • Respirator Specification: An air-purifying respirator (APR) is required.

    • Protocol: Use a half-mask or full-face respirator equipped with a combination cartridge effective against ammonia and organic ammonia derivatives. This corresponds to a Type K (green) filter cartridge.[2][8]

    • Causality: this compound is an organic amine. A standard organic vapor (OV) cartridge may not be effective. The Type K cartridge is specifically designed to adsorb ammonia and related amine compounds.

    • Trustworthiness: All users of tight-fitting respirators must be fit-tested annually as per OSHA regulations to ensure a proper seal.

Procedural Guidance: Step-by-Step Protocols

Properly using PPE involves disciplined procedures for putting it on (donning) and, most critically, taking it off (doffing).

Donning PPE: A Step-by-Step Guide
  • Attire Check: Confirm you are wearing long pants and fully enclosed, chemical-resistant footwear.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Put on your chemically resistant lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check and don your respirator.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing PPE: The Critical Decontamination Sequence

This sequence is designed to prevent transferring contaminants from the PPE to your skin.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside surface with your bare skin, turning them inside out as you remove them.

  • Face Shield/Gown: Remove the face shield and lab coat.

  • Goggles: Remove chemical splash goggles.

  • Inner Gloves: With your hands still protected by the inner gloves, you can now safely remove your goggles and respirator (if used).

  • Final Decontamination: Remove the inner gloves using the same peeling technique.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency First Aid Protocol
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][8]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][8]
Ingestion DO NOT INDUCE VOMITING. [1] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow start Task: Handling This compound fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood respirator Level C Protection Required: Add Air-Purifying Respirator (APR) with Type K Cartridge fume_hood->respirator No splash_risk Is there a significant splash risk? (e.g., >50mL, heating, agitation) fume_hood->splash_risk Yes base_ppe Mandatory Base PPE: - Double Gloves (Nitrile inner, Neoprene/Butyl outer) - Chemically Resistant Lab Coat - Long Pants & Closed-Toe Shoes respirator->base_ppe goggles_only Level D Protection: Add Chemical Splash Goggles splash_risk->goggles_only No face_shield Level B Protection: Add Full Face Shield (over chemical splash goggles) splash_risk->face_shield Yes goggles_only->base_ppe face_shield->base_ppe

Caption: PPE selection workflow for this compound.

Disposal Plan: Completing the Workflow Safely

Proper disposal is a critical and non-negotiable part of the handling protocol.

  • Waste Segregation: All materials that come into contact with this compound are considered hazardous waste. This includes:

    • The chemical itself and any reaction mixtures.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Disposable labware (pipette tips, weighing boats).

    • Spill cleanup materials.

  • Chemical Waste Container: All liquid and solid chemical waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound, Corrosive, Organic Amine."

  • Empty Container Disposal: An "empty" container that held this chemical is still hazardous.

    • Protocol: The container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as hazardous waste. [9] Subsequent rinses may be collected as well, depending on local regulations. After rinsing and air-drying, the container can be disposed of.

  • Final Disposal Method: Due to its fluorinated and corrosive nature, the required method of disposal is incineration at a licensed hazardous waste facility.[4] This high-temperature process is necessary to ensure the complete destruction of the compound and to manage potentially hazardous byproducts like hydrogen fluoride.[10] Do not attempt to neutralize or dispose of this chemical via sewer drains.

References

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks, National Institute for Occupational Safety and Health (NIOSH). [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed, National Library of Medicine. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • MSDS of 4-Fluoro-3-methylbenzylamine. Capot Chemical Co., Ltd. (Note: This is a representative MSDS from a supplier, illustrating common industry data). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Anhydrous Ammonia PPE. Prairie Land FS (YouTube). (Note: Provides a practical visual guide to handling corrosive ammonia-based substances). [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Disposal of Aqueous Nonhazardous Wastes. College of Southern Nevada Environmental Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.